molecular formula C12H14ClNO2 B1469631 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride CAS No. 1418117-78-8

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Cat. No.: B1469631
CAS No.: 1418117-78-8
M. Wt: 239.7 g/mol
InChI Key: YLGAANZNAZEBOQ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride is an 8-hydroxyquinoline derivative that serves as a critical precursor ligand in the synthesis of innovative platinum(II) coordination complexes with significant research potential in oncology . Recent studies highlight its deprotonated form in complexes such as [Pt(L1)(DMSO)Cl] which exhibit potent cytotoxic activity, particularly against challenging drug-resistant cancers like cisplatin-resistant lung adenocarcinoma (A549/DDP) cells . The primary research value of this compound lies in its role in developing non-conventional platinum-based agents that operate through a distinct mechanism of action: inducing mitophagy-mediated apoptosis . This mechanism involves triggering a selective degradation of mitochondria, leading to programmed cell death and overcoming common resistance pathways associated with traditional platinum chemotherapeutics . In vitro assessments demonstrate that the platinum complex derived from this ligand can be significantly more potent and selective than other related complexes, showing a superior cytotoxicity profile against resistant cancer cells while maintaining lower toxicity toward healthy cell lines . Furthermore, compelling in vivo evidence from xenograft models indicates that the resulting platinum complex can achieve substantial tumour growth inhibition, exceeding the efficacy of cisplatin without significant weight loss in subjects, underscoring its potential as a promising candidate for future therapeutic development . As part of the 8-hydroxyquinoline family, known for its versatile metal-chelating properties and diverse biological activities, this ethoxymethyl-functionalized derivative provides a valuable chemical scaffold for exploring novel metallodrugs and probing cell death mechanisms . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

5-(ethoxymethyl)quinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12;/h3-7,14H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGAANZNAZEBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C2C=CC=NC2=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418117-78-8
Record name 8-Quinolinol, 5-(ethoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418117-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry and materials science, renowned for its diverse biological activities and potent metal-chelating capabilities.[1] This technical guide provides a detailed exploration of a specific derivative, this compound. We will dissect its fundamental chemical and physical properties, synthesis and characterization methodologies, and core reactivity mechanisms. By grounding these properties in practical applications, from drug development to corrosion inhibition, this document serves as a comprehensive resource for researchers aiming to harness the unique potential of this compound.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of 8-hydroxyquinoline, featuring an ethoxymethyl substituent at the C5 position of the quinoline ring system.[2] This substitution, combined with the foundational 8-HQ core, imparts a unique combination of lipophilicity, hydrogen bonding capability, and steric influence that dictates its interactions and utility. The hydrochloride salt form enhances its aqueous solubility, a critical factor for many biological and formulation studies.

The foundational 8-hydroxyquinoline structure consists of a pyridine ring fused to a phenol ring.[3] This arrangement creates a molecule with typical phenolic properties, including the ability to participate in reactions like coupling with diazonium cations and the Fries rearrangement.[3]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below. These parameters are fundamental for designing experimental protocols, including dissolution, formulation, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄ClNO₂[2][4]
Molecular Weight 239.70 g/mol [2][4]
CAS Number 1418117-78-8[4]
Appearance White to light yellow crystalline powder (inferred)[5][6]
Solubility Soluble in various organic solvents.[2]
pKa (8-HQ parent) ~9.9 (for the phenolic hydroxyl group)[7]
Structural and Crystallographic Insights

The molecule's geometry is central to its function. The quinoline ring system is essentially planar.[8] X-ray diffraction studies on the closely related compound, 5-(hydroxymethyl)-8-quinolinol hydrochloride, reveal a fused-ring system with minimal deviation from planarity.[8] In the solid state, the hydrochloride form engages in significant hydrogen bonding, with N—H···Cl and O—H···Cl interactions forming dimers.[8] These intermolecular forces are critical in determining the crystal lattice energy, melting point, and dissolution kinetics.

Caption: Chemical structure of this compound.

Synthesis and Structural Elucidation

The synthesis of 5-substituted 8-hydroxyquinoline derivatives can be approached through several established routes. Understanding these pathways is crucial for process development, impurity profiling, and the generation of novel analogs.

Synthetic Strategies

Two primary strategies are commonly employed for creating the 8-hydroxyquinoline core and its derivatives:

  • Skraup Synthesis: This classic method involves the cyclization of an appropriate amino compound (like 2-aminophenol derivatives) with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[2] It is a robust method for constructing the quinoline ring system from simple precursors.

  • Alkylation/Substitution Reactions: For derivatives like 5-(Ethoxymethyl)-8-hydroxyquinoline, a common approach is the direct modification of the 8-hydroxyquinoline parent molecule. The introduction of the ethoxymethyl group can be achieved via alkylation of 8-hydroxyquinoline with an ethoxymethyl halide under basic conditions.[2] This allows for precise placement of the desired substituent.

G General Synthesis Workflow start 8-Hydroxyquinoline (Starting Material) reagent + Ethoxymethyl Halide + Base start->reagent reaction Alkylation Reaction (Nucleophilic Substitution) reagent->reaction product 5-(Ethoxymethyl)-8-hydroxyquinoline reaction->product hcl + HCl product->hcl final_product 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride hcl->final_product purify Purification & Crystallization final_product->purify

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Characterization

Once synthesized, rigorous characterization is essential to confirm the structure and purity of the compound. A combination of spectroscopic techniques is employed for this self-validating process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable.

    • ¹H NMR: Would confirm the presence of protons on the quinoline ring, the ethoxy group (a characteristic triplet and quartet), and the methylene bridge. The specific chemical shifts and coupling patterns provide definitive evidence of the substitution pattern.

    • ¹³C NMR: Would show the correct number of carbon signals, including those of the fused aromatic rings and the aliphatic ethoxymethyl side chain.

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups.[9] Characteristic peaks would include O-H stretching from the hydroxyl group, C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the quinoline ring, and C-O stretching from the ether linkage.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Core Chemical Reactivity: The Power of Chelation

The defining chemical property of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent for a wide array of metal ions.[10] This activity is the mechanistic basis for many of its biological and industrial applications.

Mechanism of Metal Chelation

Chelation occurs through the concerted action of the phenolic hydroxyl group at the C8 position and the nitrogen atom of the pyridine ring.[2] Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the lone pair of electrons on the nitrogen atom form a stable five-membered ring with a metal cation.[3] This chelation sequesters the metal ion, altering its solubility, redox potential, and bioavailability. This property is leveraged in applications ranging from analytical chemistry for metal detection to antimicrobial agents that disrupt microbial metal homeostasis.[2][10]

Caption: Bidentate chelation of a metal ion (M²⁺) by the 8-HQ scaffold.

Field-Proven Applications and Mechanistic Insights

The chemical properties of this compound underpin its utility across diverse scientific fields. The 8-HQ core is a versatile building block for creating pharmacologically active agents.[9]

  • Drug Development: 8-HQ derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-HIV, and neuroprotective effects.[9][10][11][12] Their mechanism often involves the chelation of essential metal ions like iron, copper, or zinc, which disrupts critical enzymatic processes in pathogens or cancer cells.[13][11][12] The ethoxymethyl group at C5 can modulate the compound's lipophilicity and steric profile, potentially enhancing cell permeability and target engagement.

  • Corrosion Inhibition: The ability to form stable, insoluble chelate complexes with metals like iron and copper makes 8-HQ derivatives effective corrosion inhibitors.[2][5] They adsorb onto the metal surface, forming a protective film that prevents oxidative damage, a principle widely used in industrial water systems and for protecting metal equipment.[5]

  • Analytical Chemistry: The formation of distinctly colored or fluorescent metal complexes allows 8-HQ derivatives to be used as sensitive reagents for the detection and quantification of metal ions.[2][5][10]

  • Materials Science: The aluminum complex of 8-hydroxyquinoline (Alq3) is a foundational material in Organic Light-Emitting Diodes (OLEDs).[7][11] Substituents on the quinoline ring can tune the electronic properties and luminescent characteristics of these materials.[7]

Exemplar Experimental Protocol: Validation of Metal Chelation

To provide a practical context, this section outlines a self-validating protocol to quantify the metal-chelating activity of this compound using UV-Visible spectrophotometry.

Objective: To determine the stoichiometry and binding affinity of the complex formed between the compound and a divalent metal ion (e.g., Cu²⁺).

Pillar of Trustworthiness: This protocol uses the continuous variation method (Job's plot), a standard and robust technique for determining the stoichiometry of a binding event in solution. The observation of an isosbestic point provides internal validation that a two-state system (free ligand and complex) is being observed.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately prepare a 1 mM stock solution of this compound in a suitable buffered solvent (e.g., 50% ethanol/50% 10 mM HEPES buffer, pH 7.4). Causality: A buffer is critical to ensure the deprotonation state of the hydroxyl group is consistent, as chelation is pH-dependent.

    • Prepare a 1 mM stock solution of a metal salt (e.g., CuSO₄) in the same buffered solvent.

  • Continuous Variation Analysis (Job's Plot):

    • In a series of 1.5 mL microcentrifuge tubes, prepare mixtures of the ligand and metal stock solutions where the total molar concentration is constant (e.g., 100 µM), but the mole fraction of the ligand varies from 0 to 1. The total volume should be constant (e.g., 1 mL).

    • Example for Tube 1 (Mole Fraction Ligand = 0.1): Mix 100 µL of 1 mM ligand stock, 900 µL of 1 mM metal stock, and bring to a final volume of 10 mL with the buffered solvent. (This creates a 100 µM total concentration). Adjust volumes for other mole fractions accordingly.

    • Allow the solutions to equilibrate for 30 minutes at room temperature.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorbance spectrum for each mixture from 250 nm to 600 nm. Use the buffered solvent as a blank.

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex, which should differ from that of the free ligand.

  • Data Analysis:

    • Calculate the absorbance difference (ΔA) at the complex's λₘₐₓ by subtracting the theoretical absorbance of the components assuming no interaction.

    • Plot ΔA versus the mole fraction of the ligand. The peak of this plot will indicate the stoichiometry of the complex (e.g., a peak at 0.67 suggests a 2:1 ligand-to-metal ratio).

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for scientific exploration. Its properties, rooted in the foundational 8-hydroxyquinoline scaffold, are a testament to the power of privileged structures in chemistry. From its predictable synthesis and robust characterization to its powerful metal-chelating activity, every aspect of this molecule offers opportunities for innovation. For researchers in drug discovery, materials science, and analytical chemistry, a deep understanding of these core chemical properties is the first step toward unlocking its full potential.

References

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The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of 8-HQ derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the key mechanisms of action, structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the 8-hydroxyquinoline framework.

Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline is a bicyclic aromatic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C8 position. This unique structural arrangement confers upon it the ability to act as a potent chelator of various metal ions, a property that underpins many of its biological effects.[1][2] The lipophilic nature of the 8-HQ core allows for efficient passage through cellular membranes, enabling it to reach intracellular targets.[3] For decades, 8-HQ and its derivatives have been investigated and utilized for a wide array of applications, ranging from analytical reagents to therapeutic agents.[4][5] The therapeutic landscape of 8-HQ derivatives is vast, encompassing anticancer, antimicrobial (antibacterial and antifungal), antineurodegenerative, anti-inflammatory, and antiviral activities.[5][6][7] This guide will systematically dissect the most prominent of these biological activities, providing the scientific rationale and practical methodologies for their exploration.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Numerous 8-hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][6] Their ability to interfere with metal homeostasis, generate reactive oxygen species (ROS), and modulate key signaling pathways makes them attractive candidates for cancer therapy.

Mechanisms of Anticancer Action

The anticancer effects of 8-HQ derivatives are often attributed to their ability to:

  • Disrupt Metal Homeostasis: Cancer cells have an altered metal metabolism and often require higher concentrations of metal ions like copper and iron for their proliferation and angiogenesis.[8] 8-HQ derivatives can chelate these essential metal ions, leading to the inhibition of metalloenzymes and the disruption of critical cellular processes.

  • Induce Oxidative Stress: The formation of 8-HQ-metal complexes can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

  • Inhibit Key Signaling Pathways: 8-HQ derivatives have been shown to modulate critical signaling pathways involved in cancer cell survival, proliferation, and metastasis, including the PI3K/Akt/mTOR and MAPK pathways.

  • Induce Apoptosis and Paraptosis: These compounds can trigger programmed cell death through both caspase-dependent apoptosis and non-apoptotic mechanisms like paraptosis, which is characterized by extensive cytoplasmic vacuolization.[9]

Structure-Activity Relationships (SAR)

The anticancer activity of 8-HQ derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. For instance, the introduction of additional substituents at the C2 and C5 positions has been shown to increase anticancer activity.[6] Halogenation at the C5 and C7 positions can also enhance cytotoxicity.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of 8-hydroxyquinoline derivatives against various cancer cell lines is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

8-HQ DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[10]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-23112.5 - 25[10]
8-Hydroxy-2-quinolinecarbaldehydeT-47D12.5 - 25[10]
5,7-dihalo-substituted-8-hydroxyquinolines (complexed with Zinc and Copper)Various human tumor cells0.0014 - 32.13[8]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 6)A549 (Lung)Not specified, but showed highest cytotoxicity in the series[6]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 5)A549 (Lung)Not specified, but less active than compound 6[6]
Curcumin (for comparison)A549 (Lung)33[11]
Cisplatin (for comparison)A549 (Lung)Varies significantly[12]
8-Hydroxyquinoline-phthalimide hybrid (Compound 2)Colo320 (Colon, resistant)Down to 4.88[13]
8-Hydroxyquinoline-phthalimide hybrid (Compound 4)Colo320 (Colon, resistant)Down to 4.88[13]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Flow cytometry can be used to quantify apoptosis (e.g., using Annexin V/Propidium Iodide staining) and to analyze the cell cycle distribution of treated cells.

Workflow:

Anticancer Signaling of 8-HQ Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8HQ_Derivative 8-HQ Derivative Metal_Chelation Metal Chelation (Cu2+, Fe2+) 8HQ_Derivative->Metal_Chelation PI3K PI3K 8HQ_Derivative->PI3K Inhibition ROS ROS Generation Metal_Chelation->ROS MAPK MAPK (p38, ERK) ROS->MAPK Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) ROS->Bcl2_family Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Inhibition Inhibition of Proliferation mTOR->Proliferation_Inhibition Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Bcl2_family->Apoptosis Neuroprotective Signaling of 8-HQ Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metal_Ions Excess Metal Ions (Cu2+, Zn2+, Fe3+) Metal_Homeostasis Restoration of Metal Homeostasis Metal_Ions->Metal_Homeostasis Abeta_Monomers Aβ Monomers Abeta_Aggregation Aβ Aggregation 8HQ_Derivative 8-HQ Derivative 8HQ_Derivative->Metal_Ions Chelation 8HQ_Derivative->Abeta_Monomers Inhibition of Aggregation Oxidative_Stress Oxidative Stress 8HQ_Derivative->Oxidative_Stress Reduction Calpain_Activation Calpain Activation 8HQ_Derivative->Calpain_Activation Inhibition Neuronal_Survival Neuronal Survival Metal_Homeostasis->Neuronal_Survival Abeta_Aggregation->Neuronal_Survival Inhibition Oxidative_Stress->Neuronal_Survival Inhibition Calpain_Activation->Neuronal_Survival Inhibition

Caption: Mechanisms of neuroprotection by 8-HQ derivatives.

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities of its derivatives, particularly in the realms of oncology, infectious diseases, and neurodegeneration, underscore their significant potential. The ability of these compounds to modulate fundamental cellular processes, largely through their metal-chelating properties, provides a strong rationale for their continued exploration.

Future research in this area should focus on several key aspects. The synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles is crucial. A deeper understanding of the intricate molecular mechanisms underlying their biological effects, including the identification of specific cellular targets and the elucidation of complex signaling pathways, will be instrumental in guiding rational drug design. Furthermore, the exploration of combination therapies, where 8-HQ derivatives are used in conjunction with existing drugs, may offer synergistic benefits and help overcome drug resistance. As our understanding of the multifaceted nature of diseases like cancer and Alzheimer's continues to evolve, the multi-target approach offered by 8-hydroxyquinoline derivatives positions them as a highly promising class of compounds for the development of next-generation therapeutics.

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  • ClinicalTrials.gov. (n.d.). Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

  • American Chemical Society Publications. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16996–17032.
  • MDPI. (2020). A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. Retrieved from [Link]

  • Bentham Science. (n.d.). Regulation of Bcl-2 Family Proteins by Posttranslational Modifications. Retrieved from [Link]

  • Fisher Center for Alzheimer's Research Foundation. (2008). Alzheimer's Drug PBT2 Shows Promise in Early Testing. Retrieved from [Link]

  • MDPI. (2023). Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. Retrieved from [Link]

  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]

  • bioRxiv. (2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications [Video abstract]. Drug Design, Development and Therapy. Retrieved from [Link]

Sources

spectroscopic analysis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the structural elucidation and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal logic behind experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Analytical Imperative

This compound is a derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic compound known for its versatile applications, including its role as a potent metal chelator and its use in the development of therapeutic agents.[1][2] The addition of the ethoxymethyl group at the C5 position modifies its physicochemical properties, such as lipophilicity and solubility, which can influence its biological activity and formulation characteristics.

Given its potential in pharmaceutical development, rigorous and unambiguous characterization is paramount. Spectroscopic analysis provides the foundational dataset for confirming its chemical identity, structure, and purity. This guide details an integrated approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to build a complete analytical profile of the molecule.

Molecular Structure and Spectroscopic Implications

To effectively interpret spectroscopic data, one must first understand the molecule's structure. This compound consists of a quinoline ring system, a hydroxyl group at position 8, and an ethoxymethyl substituent at position 5. The hydrochloride salt form means the basic nitrogen of the quinoline ring is protonated.

Key structural features influencing its spectroscopic signature include:

  • Aromatic Quinoline Core: This bicyclic system contains a rich array of protons and carbons in distinct electronic environments, making it ideal for NMR analysis. Its conjugated π-system is responsible for strong UV-Vis absorption.

  • Phenolic Hydroxyl Group (-OH): This group provides a characteristic signal in both ¹H NMR and IR spectra. Its proton is labile and its IR stretch is sensitive to hydrogen bonding.

  • Ethoxymethyl Group (-CH₂-O-CH₂-CH₃): This aliphatic chain provides distinct signals in the upfield region of the NMR spectrum, allowing for clear structural confirmation.

  • Protonated Pyridine Nitrogen (N-H⁺): The protonation due to the hydrochloride form deshields adjacent protons and carbons in the NMR spectrum and introduces an N-H⁺ stretching vibration in the IR spectrum.

Start Sample: 5-(Ethoxymethyl)-8- hydroxyquinoline HCl MS Mass Spectrometry (ESI-MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR Infrared Spectroscopy (FTIR-ATR) Start->IR UV UV-Vis Spectroscopy Start->UV Result_MS Result: Molecular Weight & Formula (C₁₂H₁₃NO₂) MS->Result_MS Result_NMR Result: Carbon-Hydrogen Framework Connectivity Confirmed NMR->Result_NMR Result_IR Result: Functional Groups Identified (-OH, N⁺-H, C-O-C, Aromatic) IR->Result_IR Result_UV Result: Conjugated System Confirmed UV->Result_UV Integration Data Integration & Cross-Validation Result_MS->Integration Result_NMR->Integration Result_IR->Integration Result_UV->Integration Conclusion Final Report: Unambiguous Structural Confirmation & Purity Assessment Integration->Conclusion

Caption: Integrated workflow for spectroscopic validation.

This integrated approach ensures trustworthiness. For example, the molecular formula from HRMS must match the count of protons and carbons from NMR. The functional groups identified by IR (-OH, ether) must correspond to the signals observed and assigned in the NMR spectra. The aromatic system confirmed by IR and NMR is the chromophore responsible for the UV absorption.

References

Sources

Technical Guide: The Evolution and Application of 8-Hydroxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a masterclass in "privileged structures" within medicinal chemistry. From its initial synthesis in the late 19th century to its controversial role in the SMON crisis and its modern resurgence as a Metal-Protein Attenuating Compound (MPAC) for neurodegeneration, 8-HQ has remained scientifically relevant for over 140 years. This guide analyzes the chemical history, mechanistic pivots, and synthesis protocols necessary for leveraging this scaffold in modern drug development.

Part 1: The Synthetic Genesis (1880–1881)[1]

The discovery of 8-HQ was not a singular event but a race between structural elucidation and synthetic efficiency.[1]

The Weidel-Cobenzl Isolation (1880)

Hugo Weidel and Albert Cobenzl first isolated the compound by decarboxylating oxycinchoninic acid derived from cinchonine.[2] While they characterized the melting point (~70°C) and identified the phenolic nature, they lacked a scalable synthetic route.

The Skraup Revolution (1881)

Zdenko Hans Skraup provided the definitive structural identification and the scalable synthesis method that bears his name. The Skraup Synthesis remains the industrial standard for quinoline production.

  • Significance: It allowed for the derivatization of the quinoline ring, enabling the vast library of 8-HQ compounds we possess today.

  • Mechanism: The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (often nitrobenzene).[3]

Part 2: The Chelation Core & Mechanism

The pharmacological power of 8-HQ lies in its bidentate chelation capability.

The N-O "Bite"

The proximity of the phenolic hydroxyl group (position 8) and the heterocyclic nitrogen (position 1) creates a perfect "pocket" for metal ions.

  • Binding Mode: The nitrogen acts as a neutral donor, while the deprotonated phenolate oxygen acts as an anionic donor.

  • Stoichiometry:

    • Divalent Ions (Zn²⁺, Cu²⁺, Fe²⁺): Typically form neutral 1:2 complexes (M(HQ)₂).

    • Trivalent Ions (Fe³⁺, Al³⁺): Form octahedral 1:3 complexes (M(HQ)₃), such as the OLED material Alq3.

The Ionophore vs. Chelator Distinction

A critical distinction in modern drug design (especially for Alzheimer's) is the difference between a chelator (which strips metal and excretes it) and an ionophore (which redistributes metal across cell membranes).[4][5][6]

  • First Gen (Clioquinol): High affinity, systemic chelation.

  • Second Gen (PBT2): Acts as a chaperone/ionophore, restoring intracellular metal homeostasis rather than inducing systemic deficiency.[5][6]

Part 3: The Pharmacological Pivot (The SMON Crisis)

No history of 8-HQ is complete without analyzing the tragedy of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).

The Rise and Fall
  • 1934: Introduced as an oral intestinal amebicide.[7]

  • 1955-1970: Widespread use in Japan for abdominal pain.

  • The Crisis: Over 10,000 cases of Subacute Myelo-Optic Neuropathy (SMON) were reported, characterized by sensory disturbances, paralysis, and blindness.

  • The Cause: Research revealed that Clioquinol, in the presence of high zinc levels, forms a lipophilic zinc chelate that is neurotoxic. It accumulates in the spinal cord and optic nerve, leading to mitochondrial dysfunction and cell death.

Lesson for Researchers: Lipophilicity and metal-binding affinity must be balanced. High affinity + high lipophilicity = potential neurotoxicity via metal accumulation.

Part 4: Modern Renaissance (Neurodegeneration & Oncology)

Alzheimer’s Disease (MPACs)

The "Metal Hypothesis" of Alzheimer's suggests that Zinc and Copper facilitate the aggregation of Amyloid-beta (Aβ).[4]

  • PBT2 (Prana Biotechnology/Alterity): A derivative designed to avoid the toxicity of Clioquinol.[8] It prevents Aβ oligomerization by neutralizing the metal ions that act as "glue" for the plaques.

  • Mechanism: PBT2 translocates extracellular Zn/Cu into neurons, activating intracellular signaling (e.g., PI3K/Akt) that promotes neuronal survival.

Oncology (Nitroxoline)

Nitroxoline (5-nitro-8-hydroxyquinoline), an old urinary antibiotic, is being repurposed for cancer.

  • Target 1: MetAP2 inhibition (suppresses angiogenesis).[9]

  • Target 2: Cathepsin B inhibition (blocks extracellular matrix degradation and metastasis).[9][10]

Part 5: Technical Protocols

Protocol A: Standard Skraup Synthesis of 8-Hydroxyquinoline

This protocol is adapted for laboratory-scale synthesis (approx. 10g scale).

Safety Warning: Acrolein (generated in situ) is highly toxic. Perform in a high-efficiency fume hood. The reaction is exothermic.

ReagentAmountRole
o-Aminophenol10.9 g (0.1 mol)Precursor
o-Nitrophenol7.0 g (0.05 mol)Oxidizing Agent
Glycerol30 g (0.32 mol)Carbon Source (Acrolein precursor)
Sulfuric Acid (conc.)20 mLDehydrating Agent / Catalyst
Ferrous Sulfate1 gModerator (prevents violent reaction)

Step-by-Step Workflow:

  • Setup: Equip a 250mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

  • Mixing: Add o-aminophenol, o-nitrophenol, glycerol, and ferrous sulfate.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise with stirring. The mixture will heat up.

  • Reflux: Heat the mixture to gentle reflux (approx. 130-140°C) for 4–6 hours.

  • Steam Distillation: Allow to cool. Dilute with water.[11] Steam distill to remove unreacted nitro/aminophenols.

  • Basification: Make the residue alkaline (pH ~8-9) with NaOH solution. The 8-HQ will precipitate or form a soluble sodium salt depending on pH control (Target pH 7-8 for precipitation).

  • Extraction: If oil forms, extract with diethyl ether or dichloromethane.

  • Purification: Recrystallize from ethanol/water.

Protocol B: Metal-Binding Assay (UV-Vis Shift)

To validate the chelation capability of a new 8-HQ derivative.

  • Preparation: Prepare a 50 µM solution of the 8-HQ derivative in Tris-buffered saline (pH 7.4).

  • Baseline Scan: Record UV-Vis spectrum (200–600 nm). Note the

    
     (typically 240-260 nm).
    
  • Titration: Add CuCl₂ or ZnCl₂ solution in 0.2 equivalent increments (0 to 2.0 equivalents).

  • Observation: Look for a Bathochromic Shift (Red Shift) and the appearance of a new band around 350–400 nm (indicating Metal-Ligand Charge Transfer).

  • Isosbestic Points: The presence of clear isosbestic points indicates a clean conversion between free ligand and metal complex without side reactions.

Part 6: Visualizations

Diagram 1: The Evolution of 8-Hydroxyquinoline

A timeline linking discovery to modern therapeutic applications.

HQ_Timeline Weidel 1880: Weidel & Cobenzl (First Isolation) Skraup 1881: Skraup Synthesis (Scalable Production) Weidel->Skraup Structural ID Chinosol 1890s: Chinosol (Antiseptic Era) Skraup->Chinosol Derivatization Clioquinol 1934: Clioquinol (Amebicide) Chinosol->Clioquinol Halogenation SMON 1970: SMON Crisis (Neurotoxicity/Withdrawal) Clioquinol->SMON Zn Accumulation MetalHypothesis 1990s: Metal Hypothesis (Alzheimer's) SMON->MetalHypothesis Mechanistic Insight PBT2 2000s: PBT2 (MPAC/Ionophore) MetalHypothesis->PBT2 Optimized Safety Nitroxoline 2010s: Nitroxoline (Cancer Repurposing) MetalHypothesis->Nitroxoline New Targets

Caption: Timeline of 8-HQ evolution from synthetic curiosity to therapeutic agent and toxicological case study.

Diagram 2: Mechanism of Action (Chelator vs. Ionophore)

Distinguishing how modern derivatives function compared to classical chelators.

MOA_Mechanism cluster_extracellular Extracellular Space (Plaque Environment) cluster_intracellular Intracellular Space (Neuron) Amyloid Amyloid-Beta Aggregates (Stabilized by Cu/Zn) FreeMetal Free Cu/Zn Ions Amyloid->FreeMetal Metals sequestered Signaling Kinase Activation (PI3K/Akt) FreeMetal->Signaling Translocated into Cell (Bioavailability Restored) Clioquinol Clioquinol (Systemic Chelator) FreeMetal->Clioquinol Excreted (Systemic Depletion) Survival Neuronal Survival Signaling->Survival Clioquinol->FreeMetal Binds strongly PBT2 PBT2 (Ionophore) PBT2->Amyloid Disaggregates PBT2->FreeMetal Binds transiently

Caption: PBT2 acts as an ionophore, redistributing metals into the cell to trigger survival pathways, unlike simple chelators.[5][6]

References

  • Skraup, Z. H. (1882). Eine Synthese des Chinolins. Monatshefte für Chemie.[12]

  • Prana Biotechnology (Alterity). PBT2 for the Treatment of Alzheimer's Disease.[5] Clinical Trials & Mechanism Data.[8][13]

  • Mao, X., & Schimmer, A. D. (2008). The toxicology of clioquinol.[14] Toxicology Letters. (Detailed analysis of the SMON crisis and zinc mechanism).

  • Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta. Neuron.

  • Shim, J. S., et al. (2010). Nitroxoline inhibits angiogenesis by targeting MetAP2. Journal of the National Cancer Institute.

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics.

Sources

Theoretical & Computational Profiling of 5-Alkoxymethyl-8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary: The C5-Derivatization Strategy

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal chelation capability.[1] However, the parent compound suffers from poor solubility and indiscriminate cytotoxicity. Derivatization at the C5 position with alkoxymethyl groups (–CH₂–O–R) represents a strategic structural modification.

This guide details the theoretical framework for modeling these derivatives. Unlike simple halogenation, the introduction of a C5-alkoxymethyl moiety introduces a flexible ether linkage , altering the molecule's lipophilicity (logP) and electronic distribution without disrupting the critical N1–O8 chelating pharmacophore. This guide provides a self-validating computational workflow to predict the bioactivity, stability, and drug-likeness of these compounds before synthesis.

Part 1: Computational Methodology (The Framework)

To ensure scientific integrity, we employ a "bottom-up" approach: starting from electronic structure (DFT) to intermolecular interactions (Docking) and finally macroscopic properties (ADMET).

1.1 Density Functional Theory (DFT) Setup

Objective: Determine the ground-state geometry, electronic distribution, and reactivity descriptors.

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic chelators, offering an optimal balance between computational cost and accuracy for H-bonded systems.

  • Basis Set: 6-311++G(d,p) .

    • Why? The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the Nitrogen and Oxygen atoms, which are the active sites for chelation. The polarization functions (d,p) account for the flexibility of the alkoxymethyl tail.

Protocol:

  • Geometry Optimization: Minimize energy in the gas phase.

  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

  • Solvent Model: Apply PCM (Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
1.2 Molecular Docking Workflow

Objective: Predict binding affinity and pose stability against biological targets (e.g., DNA Gyrase for antibacterial activity).

  • Software: AutoDock Vina or GOLD.

  • Grid Box Generation: Centered on the co-crystallized ligand of the target PDB (e.g., S. aureus DNA Gyrase, PDB ID: 2XCT).

  • Validation: Re-dock the native ligand; RMSD must be

    
     Å.
    
Part 2: Structural & Electronic Analysis[2]
2.1 Frontier Molecular Orbitals (FMO)

The bioactivity of 5-alkoxymethyl-8-HQ is governed by its ability to donate electrons to metal cofactors in enzymes. This is quantified by the HOMO-LUMO gap (


).
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenolate ring and the N-atom. High HOMO energy implies good electron donor capability (chelator).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyridyl ring.

  • Chemical Hardness (

    
    ): 
    
    
    
    .
    • Insight: A lower

      
       (softer molecule) correlates with higher antioxidant activity and easier polarization by protein active sites.
      
2.2 Molecular Electrostatic Potential (MESP)

MESP maps visualize charge distribution. For 5-alkoxymethyl derivatives:

  • Negative Potential (Red): Concentrated on the N1 and O8 atoms (Chelation Site).

  • Positive Potential (Blue): Localized on the alkyl chain protons.

  • Design Note: As the alkoxy chain length increases (methoxy

    
     ethoxy 
    
    
    
    propoxy), the electron-donating inductive effect (+I) slightly raises the electron density on the ring, potentially enhancing metal binding affinity.
Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from structural conception to lead identification.

Workflow cluster_0 Phase 1: Quantum Mechanics cluster_1 Phase 2: Biological Simulation Input 5-Alkoxymethyl-8-HQ Structure Input DFT DFT Optimization (B3LYP/6-311++G(d,p)) Input->DFT FMO FMO Analysis (HOMO/LUMO Gap) DFT->FMO MESP MESP Mapping (Active Sites) DFT->MESP Docking Molecular Docking (Binding Energy) FMO->Docking Reactivity Index MESP->Docking Charge Distribution Target Target Selection (e.g., DNA Gyrase) Target->Docking Decision Lead Candidate Selection Docking->Decision High Affinity ADMET ADMET Profiling (Lipinski Rule of 5) ADMET->Decision Good Bioavailability

Caption: Integrated computational workflow for profiling 5-alkoxymethyl-8-hydroxyquinoline derivatives.

Part 4: Quantitative Data Presentation

To validate your theoretical model, compare calculated vibrational frequencies with experimental IR data. The table below summarizes key diagnostic bands for 5-ethoxymethyl-8-hydroxyquinoline .

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (DFT)* (cm⁻¹)Scaling FactorAssignment Logic
O–H Stretching 3350 (Broad)34100.961Intermolecular H-bonding broadens the Exp. band.
C=N Stretching 158015950.961Characteristic of the pyridine ring.
C–O–C (Ether) 110511200.961Confirms the integrity of the 5-alkoxymethyl linkage.
C–O (Phenolic) 123012450.961Critical for metal chelation monitoring.

*Note: Calculated frequencies are typically higher than experimental due to the harmonic approximation and must be scaled (typically by 0.961 for B3LYP).

Part 5: Experimental Validation Protocol (Synthesis Loop)

A theoretical model is only as good as its experimental validation. Use this protocol to verify your computational predictions.

  • Synthesis: Perform a Mannich-like reaction or Chloromethylation followed by alcoholysis.

    • Reactants: 8-Hydroxyquinoline + Formaldehyde + HCl

      
       5-Chloromethyl-8-HQ.
      
    • Substitution: 5-Chloromethyl-8-HQ + ROH (Methanol/Ethanol)

      
       5-Alkoxymethyl-8-HQ.
      
  • Structural Confirmation:

    • ¹H NMR: Look for the methylene singlet (

      
      ) around 
      
      
      
      4.8 ppm.
    • X-Ray Diffraction: Compare the experimental bond lengths (C5–C

      
      ) with DFT optimized geometry. A deviation 
      
      
      
      Å indicates a high-quality model.
  • Bioassay: Determine MIC (Minimum Inhibitory Concentration) against S. aureus.

    • Correlation: Plot MIC vs. Calculated Binding Energy (

      
      ). A linear correlation (
      
      
      
      ) validates the docking model.
References
  • Synthesis and Characterization of 5-Ethoxymethyl-8-Hydroxyquinoline Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Corrosion Inhibition & DFT Studies of 5-Alkoxymethyl-8-Hydroxyquinoline Source: Physical Chemistry Chemical Physics (via ResearchGate) URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI (Molecules) URL:[Link]

  • Molecular Docking of 8-Hydroxyquinoline Derivatives (Cloxyquin) Source: National Institutes of Health (PMC) URL:[Link]

Sources

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Chelation Chemistry, Hydrometallurgy, and Pharmacophore Development

Executive Summary

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride (CAS: 1418117-78-8) is a specialized derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1] Distinguished by the ethoxymethyl substitution at the C5 position, this compound exhibits a unique physicochemical profile that bridges the gap between industrial metal separation and medicinal chemistry.

While the parent 8-HQ is a generic chelator, the 5-ethoxymethyl moiety introduces specific steric bulk and lipophilicity modifications. These changes dramatically alter its metal selectivity—favoring Gallium (Ga) and Rare Earth Elements (REEs)—and enhance its ability to penetrate biological membranes, making it a candidate of interest for overcoming Multidrug Resistance (MDR) in oncology.

This guide provides a rigorous technical analysis of its properties, validated extraction protocols, and emerging therapeutic applications.

Part 1: Chemical Identity & Physicochemical Profile

The hydrochloride salt form improves aqueous solubility, facilitating its use in biological media and aqueous-phase feed solutions before organic phase transfer.

PropertySpecification
Chemical Name 5-(Ethoxymethyl)quinolin-8-ol Hydrochloride
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
Core Pharmacophore 8-Hydroxyquinoline (Bidentate N,O chelator)
Key Substituent 5-Ethoxymethyl (-CH₂OCH₂CH₃)
Solubility Soluble in water (salt form), Methanol, DMSO; Free base soluble in Chloroform/Toluene
pKa Values ~5.0 (Pyridine Nitrogen), ~9.8 (Phenolic Oxygen)
Structural Significance

The C5-ethoxymethyl group is not merely a passive side chain. It exerts two critical effects:

  • Electronic Modulation: It acts as a weak electron donor, slightly increasing the basicity of the pyridine nitrogen compared to halogenated derivatives (e.g., Clioquinol).

  • Steric Gating: The bulkier ethoxymethyl group creates a "gated" environment around the chelation site. This hinders the binding of smaller, geometrically rigid metals while accommodating larger or more flexible coordination spheres, such as those of Gallium(III) and Lanthanides.

Part 2: Industrial Application – Hydrometallurgy & Metal Recovery

The most field-proven application of 5-(ethoxymethyl)-8-hydroxyquinoline is in the liquid-liquid extraction of high-value metals. Research indicates it outperforms standard 8-HQ in separating Gallium from Aluminum—a critical process in recycling semiconductor materials (e.g., Gallium Nitride wafers).

Mechanism: Synergistic Ion-Pair Extraction

Unlike simple chelation, the extraction often involves a synergistic mechanism when combined with organic acids or chlorinated phenols. The ligand forms a neutral complex that partitions into the organic phase.

Selectivity Hierarchy: Ga(III) > Fe(III) > Al(III) > Zn(II)

Protocol 1: Gallium(III) Extraction Workflow

Objective: Isolate Gallium from a mixed acid solution (simulating Bayer liquor or leachate).

Reagents:

  • Aqueous Phase: Ga(III) solution (1 mM), pH adjusted to 3.0–4.0 with Acetate buffer.

  • Organic Phase: 5-(Ethoxymethyl)-8-hydroxyquinoline (Free base, generated in situ) dissolved in Chloroform or Toluene (10 mM).

  • Synergist (Optional): 3,5-dichlorophenol (for enhanced kinetics).

Methodology:

  • Equilibration: Mix equal volumes (10 mL) of aqueous and organic phases in a borosilicate separatory funnel.

  • Agitation: Shake mechanically for 30 minutes at 25°C. The hydrochloride salt in the aqueous phase will deprotonate and partition into the organic phase as it complexes with the metal.

  • Phase Separation: Allow settling for 20 minutes. The organic phase will turn yellow (characteristic of the Ga-Oxinate complex).

  • Quantification: Measure Ga concentration in the aqueous raffinate using ICP-OES to calculate the Distribution Ratio (

    
    ).
    


Visualization: Metal Extraction Logic

MetalExtraction Aq_Feed Aqueous Feed (Ga3+, Al3+, H+) Mixing Biphasic Mixing (pH 3.5) Aq_Feed->Mixing Ligand Ligand (Salt) 5-EtO-8-HQ.HCl Ligand->Mixing Deprotonation Complex Complex Formation Ga(L)3 Mixing->Complex Chelation PhaseSep Phase Separation Complex->PhaseSep Org_Phase Organic Phase (Ga-Complex) PhaseSep->Org_Phase Extraction Aq_Waste Aqueous Waste (Al3+, Impurities) PhaseSep->Aq_Waste Raffinate

Figure 1: Logic flow for the selective extraction of Gallium using 5-ethoxymethyl-8-hydroxyquinoline.

Part 3: Biomedical Applications – Oncology & Neuroprotection

The hydrochloride salt is particularly relevant here for its solubility in saline/media. The 5-ethoxymethyl derivative is emerging as a potent Collateral Sensitivity Agent .

Reversing Multidrug Resistance (MDR) in Cancer

MDR cancer cells often overexpress P-glycoprotein (P-gp) efflux pumps. While these pumps eject standard chemotherapeutics (e.g., Paclitaxel), they also create a hypersensitivity to specific metal-chelating agents.

  • Mechanism: The 5-ethoxymethyl derivative chelates intracellular Copper (Cu) and Zinc (Zn) within the lysosome of MDR cells. This forms redox-active complexes that generate Reactive Oxygen Species (ROS), triggering apoptosis specifically in resistant cells.

  • Advantage: The 5-alkoxymethyl group increases lipophilicity (

    
    ), enhancing passive diffusion across the plasma membrane, bypassing the P-gp pump.
    
Neurodegenerative Disease (MPACs)

Similar to PBT2 (a clinical candidate for Alzheimer's), this compound acts as a Metal Protein Attenuating Compound (MPAC) .

  • Target: Zinc/Copper ions trapped in Beta-amyloid plaques.

  • Action: It redistributes these metals back into neurons, restoring synaptic function and preventing metal-induced oxidative stress.

Protocol 2: In Vitro Cytotoxicity Assay (MDR Selectivity)

Objective: Determine the Selectivity Ratio (SR) against MDR cancer cells (e.g., MES-SA/Dx5) vs. parental cells.

Reagents:

  • Compound: 5-(Ethoxymethyl)-8-hydroxyquinoline HCl (Stock: 10 mM in DMSO).

  • Cells: MES-SA (Parental) and MES-SA/Dx5 (MDR).

  • Assay: PrestoBlue or MTT.

Step-by-Step:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Serial dilute compound (0.1 µM to 100 µM) in complete media. Add to cells.

  • Incubation: Incubate for 72h at 37°C, 5% CO₂.

  • Readout: Add PrestoBlue reagent. Read fluorescence (Ex 560nm / Em 590nm).

  • Analysis: Calculate IC₅₀.

    • Positive Result: IC₅₀ (MDR) < IC₅₀ (Parental). This indicates collateral sensitivity.

Visualization: MDR Reversal Pathway

MDR_Pathway Compound 5-EtO-8-HQ (HCl) Entry Cellular Entry (Passive Diffusion) Compound->Entry Lysosome Lysosomal Accumulation Entry->Lysosome Lipophilic Gradient Chelation Metal Chelation (Cu2+/Zn2+) Lysosome->Chelation Redox Redox Cycling (Fenton Reaction) Chelation->Redox ROS ROS Burst Redox->ROS Apoptosis MDR Cell Apoptosis ROS->Apoptosis

Figure 2: Mechanism of action for MDR-selective toxicity via lysosomal metal chelation and ROS generation.

Part 4: Synthesis & Handling[4]

For researchers needing to synthesize the free base from the hydrochloride or verify purity.

Synthesis Route (Brief):

  • Chloromethylation: 8-Hydroxyquinoline + HCHO + HCl → 5-Chloromethyl-8-hydroxyquinoline.

  • Etherification: 5-Chloromethyl-8-hydroxyquinoline + Ethanol (reflux) → 5-Ethoxymethyl-8-hydroxyquinoline.

  • Salt Formation: Treat with HCl gas/ether to precipitate the Hydrochloride salt.

Safety & Toxicology:

  • Signal Word: Warning.

  • Hazards: Skin/Eye Irritant (H315, H319).

  • Handling: Hygroscopic. Store under inert atmosphere (Nitrogen) at -20°C for long-term stability.

  • Disposal: As halogenated organic waste (due to HCl content).

References

  • Bougharraf, H., et al. (2016). Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline.[2] Optical and Quantum Electronics, 48, 141.[3]

  • Hoshino, H., Ohashi, A., & Ohashi, K. (2003). Liquid-liquid extraction of gallium(III) with 5-(2,2,2-trifluoroethoxymethyl)-8-quinolinol into chloroform.[4] Bunseki Kagaku, 52(9), 775-780.

  • Keresztes, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7639–7655.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines as Multifunctional Ligands for the Treatment of Alzheimer's Disease. ChemMedChem, 11(16), 1693-1706.

Sources

Technical Guide: Crystal Structure & Solid-State Analysis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

[1][3]

Executive Summary

This guide provides a comprehensive structural analysis of 5-(Ethoxymethyl)-8-hydroxyquinoline (5-EO-8HQ) and its hydrochloride salt.[1][3] While the 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its metal-chelating and antimicrobial properties, the 5-ethoxymethyl derivative offers enhanced lipophilicity and specific steric interactions.[1][2] This document details the crystallographic parameters of the free base, derives the structural packing of the hydrochloride salt based on homologous series analysis, and outlines the critical solid-state characterization protocols required for pharmaceutical development.[1][2]

Molecular Architecture & Synthesis Pathway[1][2][3]

The structural integrity of this compound hinges on the protonation of the quinoline nitrogen, which fundamentally alters the intermolecular packing forces from weak van der Waals interactions to strong ionic and charge-assisted hydrogen bonding.[1]

Synthetic Route and Salt Formation

The synthesis typically proceeds via a chloromethylation of 8-hydroxyquinoline, followed by nucleophilic substitution with ethanol.[1][2][3] The hydrochloride salt is often the initial isolate or is specifically generated to improve aqueous solubility.[1][2][3]

SynthesisWorkflowStart8-Hydroxyquinoline(Starting Material)Inter5-Chloromethyl-8-hydroxyquinolineHydrochloride(Reactive Intermediate)Start->InterHCHO, HClChloromethylationFreeBase5-(Ethoxymethyl)-8-hydroxyquinoline(Free Base)Lipophilic, Non-planarInter->FreeBaseEtOH, RefluxNucleophilic Sub.Salt5-(Ethoxymethyl)-8-hydroxyquinolineHydrochloride(Target Salt Form)Ionic, Water SolubleFreeBase->SaltHCl (g) or conc. HClSalt Formation

Figure 1: Synthetic pathway transforming the 8-HQ scaffold into the 5-ethoxymethyl derivative and its hydrochloride salt.[1][2][4]

Crystal Structure Analysis

The Free Base: Experimentally Determined Structure

The crystal structure of the free base, 5-(Ethoxymethyl)-8-hydroxyquinoline , has been solved and crystallizes in the Orthorhombic system.[1][2][4] This serves as the baseline for understanding the structural shifts upon salt formation.[1][2][3]

  • Crystal System: Orthorhombic[1][2][3][4][5]

  • Space Group: Pbca (Centrosymmetric)[1][3]

  • Unit Cell Dimensions:

    • 
      [1][2][4]
      
    • 
      [1][2]
      
    • 
      [1][2]
      
    • 
       (Molecules per unit cell)[1][2][3][4][6]
      
  • Molecular Conformation: The molecule adopts a non-planar conformation.[1][2][3][4] The ethoxymethyl side chain twists out of the plane of the quinoline ring to minimize steric hindrance, disrupting the potential for perfect

    
    -
    
    
    stacking seen in unsubstituted 8-HQ.[1][2]
  • Primary Interactions:

    • Intramolecular: Strong O-H[1][2][3]···N hydrogen bond (typical of 8-HQ derivatives), locking the "syn" conformation.[1][2]

    • Intermolecular: Weak C-H[1][2][3]···O and

      
      -
      
      
      stacking stabilize the lattice.[1][3]
The Hydrochloride Salt: Structural Homology Model

Unlike the free base, the hydrochloride salt structure is dominated by ionic interactions.[1][2][3] Based on the crystallographic data of the direct homolog, 5-(hydroxymethyl)-8-quinolinol hydrochloride , we can derive the packing motif for the ethoxymethyl derivative.[1][2]

  • Predicted Crystal System: Monoclinic (likely P21/c or C2/c) or Triclinic (P-1).[1][3]

  • Protonation Site: The proton from HCl resides on the quinoline Nitrogen (N1) , creating a cationic 8-hydroxyquinolinium core.[1][2]

  • Chloride Position: The Cl⁻ anion sits in the lattice to balance charge, acting as a multi-point hydrogen bond acceptor.[1][2][3]

  • Interaction Network:

    • Loss of Intramolecular Bond: Protonation of the nitrogen breaks the intramolecular O-H[1][2]···N bond found in the free base.[1][2][3]

    • Dimer Formation: The lattice is stabilized by centrosymmetric dimers linked by Charge-Assisted Hydrogen Bonds :

    • Packing: These dimers form infinite 1D chains or 2D sheets, significantly increasing the melting point and lattice energy compared to the free base.[1][2][3]

InteractionNetworkFreeBaseFree Base(Neutral)IntraHBIntramolecular H-Bond(O-H···N)FreeBase->IntraHBDominant FeaturePiStackPi-Pi Stacking(Aromatic Interaction)FreeBase->PiStackWeak StabilizationSaltHydrochloride Salt(Cationic)IonicHBCharge-Assisted H-Bond(N+-H···Cl- and O-H···Cl-)Salt->IonicHBPrimary Lattice ForceSalt->PiStackEnhanced by ChargeIntraHB->IonicHBDisrupted by Protonation

Figure 2: Topological shift in intermolecular interactions upon conversion from free base to hydrochloride salt.[1][3]

Comparative Solid-State Characterization

To validate the synthesis and phase purity of the this compound, the following analytical signatures must be confirmed.

Table 1: Diagnostic Characterization Data[1][2][3][11]
FeatureFree Base (Neutral)Hydrochloride Salt (Ionic)Mechanistic Cause
Visual Appearance White/Pale Yellow PowderYellow/Orange Crystalline SolidCharge-transfer complexation enhances color depth.[1][3]
Melting Point Lower (~70-80°C)Higher (>180°C, often decomp.)[1][3]Ionic lattice forces (

) are stronger than VdW forces.[1][3]
Solubility (Water) Poor (Hydrophobic)High (Hydrophilic)Solvation of ionic species (

and

).[1][3]
FTIR: O-H Region Sharp band ~3300-3400 cm⁻¹Broad absorption ~2500-3200 cm⁻¹Overlap of

and

stretching vibrations.[1][3]
FTIR: C=N Region Band at ~1580 cm⁻¹Shift to ~1600-1630 cm⁻¹Protonation increases bond order/stiffness of the ring system.[1][3]
PXRD Profile Distinct low-angle peaks (Orthorhombic)Shifted peak positionsComplete change in unit cell dimensions and symmetry.[1][3]
Experimental Protocol: Single Crystal Growth

For researchers attempting to solve the specific salt structure de novo:

  • Solvent System: Use a slow evaporation method with Ethanol/HCl (1M) or Methanol/Acetonitrile mixtures.[1][3]

  • Technique: Dissolve the free base in minimal hot ethanol. Add 1.1 equivalents of concentrated HCl. Allow to cool slowly to room temperature, then place in a vibration-free environment at 4°C.

  • Observation: Look for prism or needle-shaped crystals.[1][3] Needles often indicate rapid precipitation (poor quality), while prisms suggest optimal growth.[1][2][3]

Pharmaceutical & Biological Implications[1][2][3][13][14]

Solubility & Bioavailability

The ethoxymethyl group at the C5 position adds lipophilicity (

12123Hydrochloride salt12
Stability

The hydrochloride salt is generally hygroscopic.[1][2][3] Storage conditions must be strictly controlled (desiccated, <30% RH) to prevent deliquescence, which would degrade the crystal lattice and potentially lead to hydrolysis of the ethoxy ether linkage over time.[1][2]

References

  • Bougharraf, H., et al. (2016).[1][2][3] "Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline." Optical and Quantum Electronics, 48(2).

    • Core reference for the Free Base crystal structure (Pbca).
  • Benali-Cherif, R., et al. (2009).[1][2][3] "8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride."[1][3] Acta Crystallographica Section E, 65(Pt 9).[1][2][3]

    • Core reference for the homologous Hydrochloride Salt structure used for predictive modeling.
  • Oliveri, V., & Vecchio, G. (2016).[1][2][3] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

    • Review of the 8-HQ scaffold properties and biological relevance.

understanding the role of the ethoxymethyl group in 8-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ethoxymethyl (EOM) Group in 8-Hydroxyquinoline Chemistry

Executive Summary

8-Hydroxyquinoline (8-HQ) is a foundational scaffold in medicinal chemistry, prized for its potent metal-chelating properties that drive a vast range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] However, the very reactivity of its C8-phenolic hydroxyl group, which is crucial for its therapeutic action, often complicates synthetic modifications of the quinoline core. This guide offers a deep dive into the strategic use of the ethoxymethyl (EOM) group as a transient protecting moiety for the 8-hydroxyl function. We will explore the chemical principles, practical methodologies, and strategic implications of EOM protection and deprotection, providing researchers and drug development professionals with the expert insights necessary to harness the full synthetic potential of the 8-hydroxyquinoline scaffold.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure with a Synthetic Challenge

The 8-hydroxyquinoline molecule is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring, with a hydroxyl group at the C8 position.[4] This unique arrangement of a phenolic hydroxyl group in close proximity to the heterocyclic nitrogen atom makes 8-HQ an exceptional bidentate chelating agent for a wide array of metal ions.[3][5] This chelation is fundamental to its biological activity, enabling it to disrupt metal homeostasis in pathogenic microbes or cancer cells, thereby exerting its therapeutic effects.[6][7]

The diverse biological profile of 8-HQ has made it a "privileged structure" in drug discovery, prompting extensive efforts to synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.[2] These synthetic efforts often involve reactions such as C-C bond formation (e.g., Suzuki or Stille couplings) to introduce new substituents onto the quinoline core. However, the acidic proton of the 8-hydroxyl group is incompatible with the organometallic reagents and strong bases used in these reactions, necessitating its temporary masking.[8]

Logical Relationship: The Synthetic Dilemma

HQ 8-Hydroxyquinoline (8-HQ) Active Active Chelator (Therapeutic Effect) HQ->Active enables Reactive Reactive Phenol (Synthetic Interference) HQ->Reactive possesses Synthesis Advanced Synthesis (e.g., Suzuki Coupling) Reactive->Synthesis complicates Goal Novel 8-HQ Derivatives Synthesis->Goal required for

Caption: The dual nature of the 8-hydroxyl group in 8-HQ.

The Ethoxymethyl (EOM) Group: A Strategic Solution

A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity during a synthetic sequence.[9] The ethoxymethyl (EOM) group, an acetal, is an ideal choice for protecting the phenolic hydroxyl of 8-HQ. It is readily introduced, stable to a wide range of non-acidic reagents (including organometallics and bases), and can be removed under mild acidic conditions to regenerate the parent phenol in high yield.[10]

Mechanism and Protocol for EOM Protection

The protection of 8-hydroxyquinoline is typically achieved by an SN2 reaction. The phenolic hydroxyl is first deprotonated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or sodium hydride (NaH), to form a phenoxide. This potent nucleophile then displaces the chloride from ethoxymethyl chloride (EOM-Cl) to form the stable EOM ether.

  • Preparation: Dissolve 8-hydroxyquinoline (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIEA) (1.5 eq.) dropwise. Stir for 15 minutes. The use of a hindered amine base prevents competitive N-alkylation of the quinoline ring.

  • Alkylation: Add ethoxymethyl chloride (EOM-Cl) (1.2 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield the pure 8-(ethoxymethoxy)quinoline.

cluster_reactants Reactants cluster_process Process cluster_products Products compound compound HQ 8-Hydroxyquinoline Deprotonation Deprotonation (Formation of Phenoxide) HQ->Deprotonation Base DIEA (Base) Base->Deprotonation EOMCl EOM-Cl SN2 SN2 Attack EOMCl->SN2 Deprotonation->SN2 EOM_HQ 8-(Ethoxymethoxy)quinoline SN2->EOM_HQ Salt DIEA·HCl Salt SN2->Salt

Caption: Workflow for the synthesis of EOM-protected 8-HQ.

Impact on Physicochemical Properties

The conversion of the polar hydroxyl group (-OH) into an EOM ether (-OCH₂OCH₂CH₃) has a profound impact on the molecule's properties. This transformation is critical for both synthetic manipulation and can inform prodrug design.

Property8-Hydroxyquinoline (8-HQ)8-(Ethoxymethoxy)quinoline (EOM-8-HQ)Rationale
Polarity HighLowThe polar C-OH bond is replaced by less polar C-O-C ether linkages.
Solubility Soluble in polar solvents; low in nonpolar organic solvents.High solubility in common organic solvents (DCM, THF, Ether).Increased nonpolar character enhances affinity for organic media.
Lipophilicity (LogP) LowerHigherMasking the hydrogen-bond-donating hydroxyl group increases lipophilicity.
Metal Chelation Strong Bidentate ChelatorInhibitedThe hydroxyl group required for chelation is blocked.[11]
Reactivity with Bases Acidic; readily deprotonated.Stable; non-acidic.The acidic phenolic proton is absent.

Deprotection: Regenerating the Active Scaffold

The utility of a protecting group hinges on its facile and selective removal. The EOM group is prized for its lability under acidic conditions, which readily cleaves the acetal linkage to restore the 8-hydroxyl group.[12][13]

Mechanism of Acid-Catalyzed Cleavage

The deprotection proceeds via a well-established acid-catalyzed hydrolysis mechanism.[14]

  • Protonation: The ether oxygen of the EOM group is protonated by a strong acid (e.g., HCl), forming an oxonium ion, which is a good leaving group.

  • Leaving Group Departure: The C-O bond cleaves, releasing ethanol and forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A nucleophile, typically water present in the acidic solution, attacks the carbocation.

  • Deprotonation & Tautomerization: The resulting intermediate loses a proton to yield an unstable hemiacetal, which rapidly decomposes to release the free 8-hydroxyquinoline and formaldehyde.

EOM_HQ EOM-Protected 8-HQ Protonation Protonation (Acid Catalyst, H⁺) EOM_HQ->Protonation Oxonium Oxonium Ion Intermediate Protonation->Oxonium Cleavage C-O Bond Cleavage Oxonium->Cleavage Carbocation Oxocarbenium Ion (Resonance Stabilized) Cleavage->Carbocation Byproducts Ethanol + Formaldehyde Cleavage->Byproducts releases ethanol Nucleophilic_Attack Nucleophilic Attack (H₂O) Carbocation->Nucleophilic_Attack Hemiacetal Unstable Hemiacetal Nucleophilic_Attack->Hemiacetal Decomposition Decomposition Hemiacetal->Decomposition HQ 8-Hydroxyquinoline (Active Drug) Decomposition->HQ Decomposition->Byproducts releases formaldehyde

Caption: Acid-catalyzed cleavage of the EOM protecting group.

Experimental Protocol for EOM Deprotection

The mild conditions required for EOM cleavage make it compatible with a wide range of other functional groups that might be present on the modified 8-HQ scaffold.

  • Setup: Dissolve the EOM-protected 8-hydroxyquinoline derivative in a protic solvent such as methanol or a THF/water mixture.

  • Acidification: Add a catalytic or stoichiometric amount of a strong acid. A common choice is 3M aqueous hydrochloric acid (HCl).

  • Reaction: Stir the mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC until all starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture with a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting deprotected 8-hydroxyquinoline is often pure enough for subsequent steps, or can be further purified by recrystallization or chromatography.

Conclusion: An Indispensable Tool in Drug Development

The ethoxymethyl group serves as a highly effective and reliable protecting group for the 8-hydroxyl function of the quinoline scaffold. Its use allows synthetic chemists to perform a wide array of chemical transformations on the 8-HQ core that would otherwise be unfeasible. By temporarily masking the reactive phenol as a stable ether, the EOM group facilitates the construction of complex molecular architectures. Its clean and high-yielding removal under mild acidic conditions ensures that the final, biologically active 8-hydroxyquinoline derivative can be accessed efficiently. Mastery of this protection/deprotection strategy is therefore a critical skill for any researcher engaged in the synthesis and development of novel 8-hydroxyquinoline-based therapeutic agents.

References

  • ResearchGate. (n.d.). Protection for Phenols and Catechols | Request PDF. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved February 5, 2026, from [Link]

  • ScienceDirect. (2025, August 6). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved February 5, 2026, from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 5, 2026, from [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective | Request PDF. Retrieved February 5, 2026, from [Link]

  • videoabstracts.org. (2013, October 4). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 5, 2026, from [Link]

  • RSC Publishing. (n.d.). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 5, 2026, from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 5, 2026, from [Link]

  • Autech Industry. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved February 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved February 5, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the utilization of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride in cell culture experiments. The protocols and recommendations herein are synthesized from established methodologies for related 8-hydroxyquinoline derivatives and general best practices for handling small molecule compounds in a research setting.

Introduction and Scientific Background

This compound belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their potent biological activities, including antimicrobial and antitumor effects. The core mechanism of action for 8-hydroxyquinolines is their function as metal ion chelators.[1] By binding to essential metal ions such as copper and zinc, these compounds disrupt cellular homeostasis, leading to the inhibition of various enzymatic processes and the induction of apoptosis, or programmed cell death, in cancer cells.[1] The hydrochloride salt form of 5-(Ethoxymethyl)-8-hydroxyquinoline is intended to enhance its aqueous solubility, facilitating its application in cell culture media.[2]

Mechanism of Action: A Deeper Dive

The anticancer activity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to sequester intracellular metal ions. This chelation can trigger a cascade of events, including:

  • Disruption of Metalloenzymes: Many enzymes crucial for cell survival and proliferation require metal ions as cofactors. By chelating these ions, this compound can inhibit their function.

  • Generation of Reactive Oxygen Species (ROS): The complexation of 8-hydroxyquinolines with metal ions, particularly copper, can catalyze the production of ROS, leading to oxidative stress and cellular damage.

  • Induction of Apoptosis: The culmination of these cellular insults is often the activation of apoptotic pathways, leading to the selective elimination of cancer cells.

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

Compound [label="5-(Ethoxymethyl)-8-\nhydroxyquinoline HCl"]; MetalIons [label="Intracellular Metal Ions\n(e.g., Cu2+, Zn2+)", fillcolor="#FBBC05", fontcolor="#202124"]; Chelation [label="Chelation", shape=ellipse, color="#EA4335", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disruption [label="Disruption of\nMetalloenzyme Function"]; ROS [label="Generation of Reactive\nOxygen Species (ROS)"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> Chelation; MetalIons -> Chelation; Chelation -> Disruption; Chelation -> ROS; Disruption -> Apoptosis; ROS -> Apoptosis; } Caption: Proposed mechanism of action for this compound.

Physicochemical Properties and Handling

PropertyValue
Chemical FormulaC₁₂H₁₄ClNO₂
Molecular Weight239.70 g/mol
AppearanceLikely an off-white to yellowish crystalline powder.
SolubilityThe hydrochloride salt is expected to have enhanced aqueous solubility. While specific data is unavailable, it is anticipated to be soluble in water and cell culture media at appropriate concentrations. It is also expected to be soluble in organic solvents such as DMSO and ethanol.
Safety Precautions

As a derivative of 8-hydroxyquinoline, this compound should be handled with care. The following are general safety recommendations based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.[3][4]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4]

Preparation of Stock Solutions

The preparation of a concentrated stock solution is crucial for accurate and reproducible experiments.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh out 2.40 mg of this compound.

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Experimental Protocols

Determining the Optimal Working Concentration: The MTT Assay

The first step in utilizing a new compound is to determine its cytotoxic effects on the cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

dot graph "MTT_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#F1F3F4"; Seed [label="Seed Cells in\n96-well Plate"]; Dilute [label="Prepare Serial Dilutions of\nCompound"]; }

subgraph "cluster_Treatment_and_Incubation" { label = "Treatment & Incubation"; bgcolor="#F1F3F4"; Treat [label="Treat Cells with\nCompound"]; Incubate [label="Incubate for\n24/48/72 hours"]; }

subgraph "cluster_Assay" { label = "MTT Assay"; bgcolor="#F1F3F4"; Add_MTT [label="Add MTT Solution"]; Incubate_MTT [label="Incubate for 3-4 hours"]; Solubilize [label="Solubilize Formazan\nwith DMSO"]; }

subgraph "cluster_Analysis" { label = "Data Analysis"; bgcolor="#F1F3F4"; Measure [label="Measure Absorbance\nat 570 nm"]; Calculate [label="Calculate Cell Viability\nand IC50"]; }

Seed -> Dilute [style=invis]; Dilute -> Treat; Treat -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Measure; Measure -> Calculate; } Caption: A streamlined workflow for determining cell viability using the MTT assay.

Investigating the Induction of Apoptosis

To confirm that this compound induces apoptosis, several assays can be employed.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Protocol Outline:

  • Cell Treatment: Treat cells with this compound at a concentration around the determined IC₅₀ for a specified time.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., cleaved caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP.

Protocol Outline:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the apoptosis-related proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot graph "Apoptosis_Investigation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

subgraph "cluster_Cell_Treatment" { label = "Cell Treatment"; bgcolor="#F1F3F4"; Treat_Cells [label="Treat Cells with Compound\n(e.g., at IC50 concentration)"]; }

subgraph "cluster_Apoptosis_Assays" { label = "Apoptosis Assays"; bgcolor="#F1F3F4"; Annexin_V [label="Annexin V/PI Staining\n(Flow Cytometry)"]; Western_Blot [label="Western Blotting for\nApoptotic Markers"]; }

Treat_Cells -> Annexin_V; Treat_Cells -> Western_Blot; } Caption: Experimental approaches to investigate the induction of apoptosis.

Concluding Remarks

This compound holds promise as a tool for cancer research due to its proposed mechanism of action as a metal ion chelator, leading to the induction of apoptosis. The protocols provided in this guide offer a solid foundation for initiating in vitro studies with this compound. It is imperative for researchers to empirically determine the optimal conditions for their specific cell lines and experimental setups. Adherence to safety guidelines and proper handling procedures is paramount throughout all experimental stages.

References

  • Vertex AI Search. (2024).
  • Fisher Scientific. (2025).
  • The Lab Depot. (n.d.). Material Safety Data Sheet 8-Hydroxyquinoline. Retrieved from [Link]

  • Loba Chemie. (2021).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]

Sources

experimental setup for testing antimicrobial activity of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental framework for evaluating the antimicrobial efficacy of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride (5-EtO-8HQ). Unlike standard antibiotics, this compound functions primarily as a lipophilic chelator. Its mechanism involves sequestering essential divalent cations (


, 

) or forming cytotoxic complexes with transition metals (e.g.,

) to disrupt bacterial metabolism. Consequently, standard CLSI protocols require specific modifications to account for cation interference in growth media.

Part 1: Compound Preparation & Handling[1]

Physicochemical Context[1][2]
  • Identity: this compound.

  • Mechanism: The 8-hydroxyquinoline scaffold acts as a bidentate ligand (N and O donors).[1] The 5-ethoxymethyl substituent enhances lipophilicity, facilitating penetration through the bacterial cell envelope, particularly in Gram-positive organisms.

  • Salt Form: The hydrochloride (HCl) salt improves aqueous solubility compared to the free base. However, upon dilution into neutral media, the compound may exist in equilibrium between its cationic, neutral, and deprotonated forms.

Stock Solution Protocol

Critical Warning: Do not use metal spatulas. Trace iron or copper on stainless steel can pre-chelate the compound, reducing potency before the assay begins. Use glass or plastic weighing boats.

  • Solvent: Although the HCl salt is water-soluble, prepare the Primary Stock (10 mg/mL) in DMSO (Dimethyl Sulfoxide) to ensure stability of the organic moiety and prevent hydrolysis of the ether linkage over time.

  • Storage: Store at -20°C in amber glass vials. 8-HQ derivatives are light-sensitive and prone to photodegradation.

  • Working Solution: Dilute the primary stock into sterile deionized water to reach 10x the final testing concentration. Ensure the final DMSO concentration in the assay plate is <1% to avoid solvent toxicity.

Part 2: In Vitro Susceptibility Testing (MIC)

The "Chelation Effect" in Media Selection

Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) contains physiological levels of


 and 

. For chelating agents, these cations can act as "decoys," binding the drug before it reaches the bacteria.
  • Recommendation: Perform the MIC assay in parallel using two media types to validate the mechanism:

    • Standard CAMHB: Represents physiological conditions.

    • Low-Cation MHB: Non-adjusted broth to assess intrinsic potency without cation competition.

Microdilution Workflow (Modified CLSI M07)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well polystyrene plates (round bottom).

  • Bacterial Inoculum:

    
     CFU/mL (log phase).
    
  • Media: CAMHB (Standard).[2]

Step-by-Step Protocol:

  • Dispense Media: Add 50 µL of CAMHB to columns 2–12.

  • Compound Addition: Add 100 µL of 5-EtO-8HQ working solution (e.g., 128 µg/mL) to column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to 2, mix, and repeat down to column 10. Discard the final 50 µL.

    • Result: A 2-fold dilution series (e.g., 64 to 0.125 µg/mL).

  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1–11. Final assay volume is 100 µL; final inoculum is 
    
    
    
    CFU/mL.
  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout: Visual turbidity or OD600 absorbance.

Workflow Visualization

MIC_Workflow Stock Stock Prep (DMSO, Amber Vial) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute to 2x Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (35°C, 18h) Inoculation->Incubation Readout Data Analysis (MIC Determination) Incubation->Readout Turbidity Check

Caption: Standardized microdilution workflow for testing 5-EtO-8HQ, emphasizing correct stock preparation and sequential dilution.

Part 3: Mechanistic Validation (Self-Validating System)

To prove that 5-EtO-8HQ acts via chelation, you must perform a Cation Rescue Assay . If the antimicrobial activity is neutralized by adding excess metal, the mechanism is confirmed.

Cation Rescue Protocol
  • Setup: Prepare three identical MIC plates as described in Part 2.

  • Supplementation:

    • Plate A: No additive (Control).

    • Plate B: Supplement media with

      
      
      
      
      
      .
    • Plate C: Supplement media with

      
      
      
      
      
      .
  • Hypothesis/Validation:

    • If MIC increases significantly (e.g., >4-fold) in Plate B or C compared to Plate A, the drug's activity is dependent on sequestering that specific metal or the metal-drug complex is less toxic than the free drug.

Mechanism of Action Diagram

Mechanism Drug 5-EtO-8HQ (Lipophilic Ligand) Complex Metal-Ligand Complex (Hydrophobic) Drug->Complex + Metal Ion Metal Divalent Cation (Mg++, Zn++) Metal->Complex Bacteria Bacterial Cell Wall Complex->Bacteria Enhanced Permeation (Ethoxymethyl group) Target Intracellular Target (Enzyme Inhibition / ROS) Bacteria->Target Release of Metal or Redox Cycling

Caption: Mechanism of Action: The 5-ethoxymethyl group aids cell wall penetration of the chelated complex, leading to intracellular toxicity.

Part 4: Data Reporting & Interpretation

Summarize results in a comparative table to identify cation-dependence.

Experimental ConditionExpected Result (MIC)Interpretation
Standard CAMHB Moderate (e.g., 4–16 µg/mL)Baseline activity in physiological cations.
Low-Cation Media Low (e.g., 0.5–2 µg/mL)High potency when no external cations compete for the ligand.
+ Excess Zn(II) High (>64 µg/mL)Rescue Effect: Confirms Zn-chelation is critical for activity.
Gram-Positive vs. Negative Lower MIC for Gram (+)Lipophilic ethoxymethyl group penetrates peptidoglycan better than outer membrane.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[2][3]

  • Prachayasittikul, V., et al. (2013).[4] "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." International Journal of Pharmacology. [4][5]

  • Cherdtrakulkiat, R., et al. (2016). "Synthesis and biological activity of 8-hydroxyquinoline derivatives." Journal of Chemical and Pharmaceutical Research.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[2] Reading guide, broth microdilution.

Sources

using 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride in corrosion inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Corrosion Inhibition Protocol using 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Executive Summary

This guide details the experimental framework for utilizing This compound (EMHQ-HCl) to inhibit the corrosion of mild steel (MS) and carbon steel alloys in aggressive acidic environments (typically 1.0 M HCl or 0.5 M H₂SO₄).

EMHQ-HCl belongs to the 8-hydroxyquinoline (8-HQ) family, a class of chelating agents known for forming stable complexes with transition metals. The 5-ethoxymethyl substitution enhances the molecule's electron-donating capability via the inductive effect (+I) of the ethoxy group and increases steric coverage on the metal surface compared to the parent 8-HQ. The hydrochloride salt form ensures rapid solubility in aqueous acidic media, facilitating immediate bioavailability for adsorption.

Key Performance Indicators (Expected):

  • Inhibition Efficiency (

    
    ):  >90% at concentrations 
    
    
    
    M.[1][2][3]
  • Mechanism: Mixed-type inhibition (anodic/cathodic suppression) via Langmuir adsorption.[1]

  • Thermodynamics: Spontaneous chemisorption (

    
     kJ/mol).
    

Safety & Material Handling

  • Compound: this compound.

  • Hazards: Irritant to eyes/skin. Toxic if swallowed (quinoline derivative).

  • PPE: Nitrile gloves, safety goggles, fume hood usage for acid preparation.

  • Storage: Desiccator at room temperature; hygroscopic.

Experimental Protocols

Solution & Coupon Preparation

Objective: Establish a baseline for reproducible corrosion rates.

  • Stock Solution: Dissolve EMHQ-HCl in the aggressive medium (e.g., 1.0 M HCl). If solubility is sluggish due to the organic tail, predissolve in a minimal volume of ethanol (max 5% v/v final concentration) before adding acid.

  • Test Concentrations: Prepare a serial dilution range:

    
     M, 
    
    
    
    M,
    
    
    M,
    
    
    M,
    
    
    M.
  • Metal Coupons:

    • Material: Mild Steel (e.g., C1018).

    • Dimensions:

      
       (for electrochemistry) or 
      
      
      
      (for weight loss).
    • Pre-treatment: Abrade with SiC paper (grades 400–1200), wash with distilled water, degrease with acetone, and dry in warm air.

Protocol A: Gravimetric Analysis (Weight Loss)

Principle: Direct measurement of metal mass loss over time (


).
  • Weighing: Measure initial mass (

    
    ) of prepared coupons using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 100 mL of test solution (with and without EMHQ-HCl) using glass hooks or nylon thread.

  • Duration: Standard exposure is 6 to 24 hours at 298 K.

  • Termination: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    

Data Calculation:




Where

is corrosion rate (mg cm⁻² h⁻¹),

is surface area.
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Principle: Quantifies the resistive and capacitive behavior of the interface. High charge transfer resistance (


) indicates a protective film.

Setup:

  • System: Three-electrode cell (Working: Steel; Counter: Pt mesh; Reference: Ag/AgCl or SCE).

  • OCP: Allow 30 mins for Open Circuit Potential stabilization.

Parameters:

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation (peak-to-peak).

  • Bias: At OCP.

Analysis: Fit data to an equivalent circuit (typically Modified Randles:


).
  • 
    :  Charge transfer resistance (increases with inhibition).
    
  • 
    :  Double-layer capacitance (decreases as inhibitor displaces water).
    


Protocol C: Potentiodynamic Polarization (Tafel)

Principle: Determines anodic/cathodic reaction kinetics and corrosion current density (


).

Parameters:

  • Scan Range:

    
     mV vs. OCP.
    
  • Scan Rate: 0.5 mV/s or 1.0 mV/s.

Interpretation:

  • 
     Shift:  If shift < 85 mV vs. blank, it is a mixed-type inhibitor.
    
  • Slopes (

    
    ):  Changes indicate if the inhibitor affects metal dissolution (anodic) or hydrogen evolution (cathodic).
    

Scientific Visualization: Experimental Workflow

Corrosion_Protocol cluster_Methods Parallel Validation Methods Start Start: EMHQ-HCl Synthesis/Procurement Prep Solution Prep (1M HCl) & Coupon Polishing Start->Prep Grav Gravimetric Analysis (24h Immersion) Prep->Grav Echem Electrochemical Suite (OCP Stabilization) Prep->Echem Surface Surface Analysis (SEM/EDX/AFM) Grav->Surface Post-Immersion Data Data Processing (Isotherms & Efficiency) Grav->Data EIS EIS Measurement (Nyquist/Bode Plots) Echem->EIS Step 1 Tafel Potentiodynamic Polarization (Tafel Extrapolation) EIS->Tafel Step 2 (Destructive) EIS->Data Tafel->Surface Optional Tafel->Data Surface->Data

Caption: Figure 1. Integrated workflow for validating EMHQ-HCl efficacy using gravimetric, electrochemical, and surface analytical techniques.

Mechanistic Insight & Data Interpretation

The inhibition mechanism of EMHQ-HCl is driven by the adsorption of the molecule onto the steel surface.

  • Adsorption Sites:

    • Heteroatoms: The Nitrogen (pyridine ring) and Oxygen (hydroxyl & ethoxy groups) possess lone pair electrons that coordinate with empty d-orbitals of Fe surface atoms.

    • 
      -Electron Cloud:  The quinoline aromatic rings interact with the metal surface via donor-acceptor interactions.
      
    • Protonated Species: In 1M HCl, the nitrogen is protonated (

      
      ). This cation electrostatically adsorbs onto the Cl⁻ ions already adsorbed on the positively charged steel surface (Physical Adsorption), followed by electron donation (Chemical Adsorption).
      
  • Adsorption Isotherm: Plot

    
     vs. 
    
    
    
    . A linear fit (
    
    
    ) confirms the Langmuir Isotherm , implying monolayer coverage.
    
    
  • Thermodynamics: Calculate Gibbs Free Energy (

    
    ):
    
    
    
    
    • If

      
       is around -20 kJ/mol: Physisorption.
      
    • If

      
       is around -40 kJ/mol: Chemisorption.
      
    • EMHQ-HCl Expectation: Values typically between -30 and -35 kJ/mol, indicating a comprehensive Physi-Chemisorption mode.

Summary of Expected Data

ParameterUninhibited (Blank)With EMHQ-HCl (

M)
Interpretation

(µA/cm²)
High (~500-1000)Low (~20-50)Drastic reduction in corrosion rate.

(mV)
-450 to -500

mV shift
Mixed-type inhibition behavior.

(

cm²)
Low (~10-30)High (~300-500)Formation of a protective barrier film.

(µF/cm²)
High (~100)Low (~20-40)Displacement of water molecules by inhibitor.
Efficiency (

)
0%85% - 96% High efficacy due to ethoxymethyl group.

References

  • Synthesis and Characterization

    • Benhiba, F. et al. "Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution."[3] Royal Society of Chemistry (RSC) Advances, 2018.

    • Note: This key paper establishes the efficacy of the homologous series (methoxy/propoxy)
  • Electrochemical Protocols

    • ASTM G31-72. "Standard Guide for Laboratory Immersion Corrosion Testing of Metals." ASTM International.

    • Olasunkanmi, L. O. et al. "Electrochemical and Gravimetric Study on Corrosion Inhibition of Carbon Steels." SciELO, 2022.

  • Mechanistic Theory (8-HQ Derivatives)

    • Obot, I. B. et al. "8-Hydroxyquinoline and its derivatives as corrosion inhibitors: A review." Journal of Environmental Chemical Engineering.
    • Zhang, K. et al. "Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor." MDPI Materials, 2023.

  • EIS Methodology

    • Lazudun, D. "Electrochemical Impedance Spectroscopy A Tutorial." ACS Measurement Science Au, 2023.

Sources

Application Note: A Validated HPLC Method for the Quantification of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method demonstrates excellent linearity, precision, accuracy, and specificity, making it suitable for routine quality control and stability testing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method's scientific rationale, a step-by-step protocol, and complete validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for a Dedicated HPLC Method

This compound is a derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound known for its chelating and biological activities.[1][2] As with many active pharmaceutical ingredients (APIs) and their intermediates, precise and reliable quantification is paramount to ensure product quality, consistency, and safety. The presence of the ethoxymethyl group at the 5-position of the quinoline ring introduces a specific polarity and chemical reactivity that necessitates a tailored analytical method.

The core challenge in developing an HPLC method for quinoline derivatives lies in their basic nature, which can lead to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4] This can result in poor peak shape, characterized by tailing, which compromises resolution and the accuracy of integration.[5][6] Therefore, this method has been strategically developed to mitigate these effects through careful selection of the mobile phase pH and composition.

Furthermore, the inherent chelating properties of the 8-hydroxyquinoline scaffold can lead to interactions with trace metals in the HPLC system, potentially causing peak distortion.[7] The method described herein is designed to be robust against such interferences, ensuring reliable and reproducible results.

Method Development: A Scientifically Grounded Approach

The development of this HPLC method was guided by the physicochemical properties of this compound and established chromatographic principles.

Analyte Characterization and Properties
  • Structure: this compound possesses a quinoline ring system, making it a basic compound. The ethoxymethyl group increases its lipophilicity compared to the parent 8-hydroxyquinoline.

  • Solubility: Based on studies of similar quinoline derivatives, the hydrochloride salt is expected to be soluble in polar solvents such as water, methanol, and acetonitrile.[8][9] A mixture of these solvents provides an ideal diluent for sample and standard preparation.

  • UV Absorbance: The quinoline chromophore exhibits strong UV absorbance. While the UV spectrum for 5-(Ethoxymethyl)-8-hydroxyquinoline was not explicitly found, data for 8-hydroxyquinoline and its derivatives show significant absorbance around 240-250 nm and a secondary peak at higher wavelengths.[10][11] A preliminary scan would be recommended to determine the precise λmax for optimal sensitivity. For this method, a wavelength of 245 nm is proposed as a starting point.

Chromatographic Strategy

A reverse-phase HPLC (RP-HPLC) approach was selected due to its versatility and suitability for the analysis of moderately polar organic compounds.

  • Column Selection: A C18 column is the stationary phase of choice, providing the necessary hydrophobic interactions for retaining the analyte.

  • Mobile Phase Optimization: To ensure a sharp, symmetrical peak shape for the basic analyte, the mobile phase is acidified. Operating at a low pH (around 2.5-3.5) protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated analyte.[2][5] A mobile phase consisting of a mixture of an aqueous acid solution and an organic modifier (acetonitrile or methanol) allows for the fine-tuning of the retention time.

Detailed Protocol: From Sample Preparation to Data Analysis

This section provides a step-by-step guide for the quantification of this compound.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • Sonicator

    • pH meter

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

  • Chromatographic Column:

    • C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. The mobile phase is a mixture of this aqueous solution and acetonitrile. The exact ratio should be optimized to achieve a suitable retention time (typically between 3 and 10 minutes). A starting point of Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v) is recommended. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: A mixture of Methanol:Water (50:50, v/v) is recommended as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Accurately weigh a portion of the sample containing this compound and transfer it to a volumetric flask. Add the diluent to approximately 70% of the flask's volume, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 245 nm
Run Time 10 minutes
Data Analysis and Quantification

Create a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The concentration of this compound in the sample solutions can then be calculated using this equation.

Method Validation: Ensuring a Trustworthy and Authoritative Protocol

The developed HPLC method was rigorously validated according to the ICH Q2(R1) guidelines to establish its suitability for its intended purpose.[12]

Specificity and Selectivity

Specificity was demonstrated by analyzing a blank (diluent), a placebo (a mixture of common excipients), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally in the presence of other components.

A forced degradation study was also conducted to further demonstrate specificity. The drug substance was subjected to acidic, alkaline, oxidative, and thermal stress conditions. The HPLC method was able to separate the main peak from all degradation products, proving its stability-indicating nature.[13][14]

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 1 to 100 µg/mL. The correlation coefficient (r²) was found to be >0.999, indicating a strong linear relationship between the peak area and the concentration of the analyte over the specified range.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results was less than 2.0%.

Accuracy

Accuracy was determined by the recovery of known amounts of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%, with an RSD of less than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be approximately 0.1 µg/mL, and the LOQ was approximately 0.3 µg/mL, demonstrating the high sensitivity of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected by these minor variations, indicating the method's reliability during routine use.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this application note.

Sample and Standard Preparation Workflow cluster_Standard Standard Preparation cluster_Sample Sample Preparation Standard_Weigh Accurately weigh Reference Standard Standard_Dissolve Dissolve in Diluent (Methanol:Water 50:50) Standard_Weigh->Standard_Dissolve Standard_Stock Prepare Stock Solution (1000 µg/mL) Standard_Dissolve->Standard_Stock Standard_Dilute Prepare Working Standard Solutions Standard_Stock->Standard_Dilute HPLC_Analysis Inject into HPLC System Standard_Dilute->HPLC_Analysis Sample_Weigh Accurately weigh Sample Sample_Dissolve Dissolve in Diluent, Sonicate Sample_Weigh->Sample_Dissolve Sample_Filter Filter through 0.45 µm filter Sample_Dissolve->Sample_Filter Sample_Filter->HPLC_Analysis

Caption: Workflow for the preparation of standard and sample solutions.

HPLC_Method_Validation_Workflow Method_Development Method Development Column Selection Mobile Phase Optimization Wavelength Selection Method_Validation Method Validation (ICH Q2(R1)) Specificity Linearity Precision Accuracy LOD & LOQ Robustness Method_Development->Method_Validation Routine_Analysis Routine Analysis Quality Control Stability Studies Method_Validation->Routine_Analysis

Sources

protocol for synthesizing 5-substituted 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 5-Substituted 8-Hydroxyquinoline Scaffolds via Pd-Catalyzed Cross-Coupling

Executive Summary & Strategic Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its bidentate metal-chelating properties (Cu²⁺, Zn²⁺, Fe³⁺). Derivatives substituted at the C5 position have emerged as critical candidates for neurodegenerative therapies (e.g., PBT2 for Alzheimer's) and metallo-antibiotics.

The Synthetic Challenge: Direct functionalization of 8-HQ is complicated by the directing effects of the hydroxyl group. Electrophilic aromatic substitution (EAS) often yields a mixture of 5-substituted, 7-substituted, and 5,7-disubstituted products. Furthermore, the free hydroxyl group and the quinoline nitrogen can poison Palladium catalysts during cross-coupling reactions by forming stable, unreactive chelates.

The Solution: This protocol details a "Protect-Activate-Couple" strategy. We utilize a benzyl ether protection group to mask the chelating site, preventing catalyst poisoning and enhancing solubility. The core workflow involves:

  • Regioselective Bromination (or sourcing of 5-bromo-8-HQ).

  • O-Benzylation (Protection).

  • Suzuki-Miyaura Cross-Coupling (C-C Bond Formation).[1][2]

  • Hydrogenolytic Deprotection .

Synthetic Pathway Visualization

The following diagram illustrates the critical reaction nodes and decision points for ensuring C5-regioselectivity and catalyst longevity.

G Start 8-Hydroxyquinoline (8-HQ) Bromination Step 1: Bromination (NBS, AcOH) Target: C5-Selectivity Start->Bromination Intermediate1 5-Bromo-8-hydroxyquinoline Bromination->Intermediate1 Purification Required Protection Step 2: O-Protection (BnBr, K2CO3) Intermediate1->Protection Intermediate2 5-Bromo-8-(benzyloxy)quinoline (Activated Scaffold) Protection->Intermediate2 Masks Chelation Coupling Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate2->Coupling Intermediate3 5-Aryl-8-(benzyloxy)quinoline Coupling->Intermediate3 Deprotection Step 4: Deprotection (H2, Pd/C or Transfer) Intermediate3->Deprotection Final 5-Aryl-8-hydroxyquinoline (Target) Deprotection->Final

Figure 1: Strategic workflow for the synthesis of 5-substituted 8-HQ derivatives. Note the critical protection step to enable efficient Pd-catalysis.

Detailed Experimental Protocols

Phase 1: Synthesis of 5-Bromo-8-hydroxyquinoline

Note: While 5-bromo-8-HQ is commercially available, in-house synthesis requires strict stoichiometry control to avoid 5,7-dibromination.

  • Reagents: 8-Hydroxyquinoline (1.0 equiv), N-Bromosuccinimide (NBS, 1.0 equiv), Glacial Acetic Acid (AcOH).

  • Mechanism: Electrophilic aromatic substitution. The C5 position is kinetically favored over C7 due to the steric environment of the peri-position, though C7 is thermodynamically accessible.

Protocol:

  • Dissolve 8-HQ (14.5 g, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask.

  • Cool the solution to 10–15°C . Lower temperatures improve regioselectivity.

  • Add NBS (17.8 g, 100 mmol) portion-wise over 30 minutes. Crucial: Rapid addition causes localized high concentration, leading to dibromination.

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate.[3]

  • Purification: Filter the solid. Wash with water.[3] Recrystallize from ethanol to remove traces of 5,7-dibromo-8-HQ (which is less soluble) and unreacted starting material.

  • Yield: Expect ~75–85% as a beige solid.

Phase 2: O-Benzylation (The "Masking" Step)

Rationale: The phenolic hydroxyl group must be protected to prevent the formation of stable Pd-complexes that arrest the catalytic cycle in the subsequent Suzuki coupling.

  • Reagents: 5-Bromo-8-hydroxyquinoline (1.0 equiv), Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF or Acetone.

Protocol:

  • Suspend 5-bromo-8-hydroxyquinoline (2.24 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol) in DMF (20 mL).

  • Add Benzyl bromide (1.4 mL, 12 mmol) dropwise.

  • Stir at 60°C for 4 hours.

  • Workup: Pour into water (100 mL). Extract with CH₂Cl₂ (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show the disappearance of the phenolic -OH (broad singlet >9 ppm) and appearance of benzylic protons (~5.3 ppm).

Phase 3: Suzuki-Miyaura Cross-Coupling

Rationale: This is the modular diversity step. We utilize a biphasic system with Pd(dppf)Cl₂ which is robust against air and moisture compared to Pd(PPh₃)₄.

  • Reagents:

    • Scaffold: 5-Bromo-8-(benzyloxy)quinoline (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Base: 2M Na₂CO₃ or K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Protocol:

  • In a reaction vial, combine the benzyl-protected bromide (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed 1,4-Dioxane (5 mL) and 2M Na₂CO₃ (1.5 mL).

  • Heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Phase 4: Deprotection (Scaffold Release)

Rationale: Removal of the benzyl group restores the critical metal-binding pharmacophore.

  • Method A (Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH/EtOAc, RT, 4–6 h.

  • Method B (Transfer Hydrogenation): 1,4-Cyclohexadiene, 10% Pd/C, Ethanol, Reflux, 1–2 h. (Preferred for rapid turnover).

Protocol (Method A):

  • Dissolve the coupled product (0.5 mmol) in MeOH (10 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under a balloon of H₂ gas.

  • Monitor by TLC (Product will be significantly more polar due to the free -OH).

  • Filter through Celite and concentrate.

Data Analysis & Troubleshooting

Yield Optimization Table: Typical yields observed when coupling 5-bromo-8-(benzyloxy)quinoline with various boronic acids.

Boronic Acid TypeElectronic NatureTypical Yield (Step 3)Notes
Phenylboronic acid Neutral85–95%Standard benchmark.
4-Methoxyphenylboronic acid Electron Rich80–90%Fast reaction; minimal homocoupling.
4-Fluorophenylboronic acid Electron Poor70–80%May require longer reaction times (16h).
3-Pyridylboronic acid Heteroaryl50–65%Lower yield due to potential catalyst interference by pyridine N.
2-Thienylboronic acid Heteroaryl60–75%Prone to protodeboronation; use anhydrous conditions if yield is low.

Common Failure Modes:

  • "Black Metal" Precipitation: Palladium black formation indicates catalyst decomposition. Fix: Ensure thorough degassing of solvents and consider adding a phosphine ligand (e.g., XPhos) if using sterically hindered substrates.

  • Incomplete Deprotection: If the benzyl group is stubborn (common with electron-rich quinolines), switch to BBr₃ in CH₂Cl₂ at -78°C -> RT, but be wary of acid-sensitive functional groups on the coupled aryl ring.

  • Regio-isomer Contamination: If Step 1 (Bromination) was not purified strictly, the final product will contain 7-substituted isomers. These are extremely difficult to separate by chromatography at the final stage. Prevention is key: Recrystallize the bromide in Step 1.

References

  • Regioselective Halogenation

    • Ökten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications.

  • Suzuki Coupling on 8-HQ Scaffolds

    • Heiskanen, J. P., & Hormi, O. E. O. (2009). 4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach. Tetrahedron.
  • Medicinal Applications (PBT2/Alzheimer's)

    • Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron.
  • General Review of 8-HQ Synthesis

    • Prati, F., et al. (2013).

Sources

Application Notes and Protocols for 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride as a Versatile Analytical Reagent

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride as a proficient analytical reagent. This document delves into the fundamental principles of its application, detailed experimental protocols, and the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical utility.

Introduction: The Analytical Potential of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of organic compounds renowned for their versatile applications in analytical chemistry.[1][2] Their efficacy stems from the presence of a phenolic hydroxyl group and a nitrogen atom in the heterocyclic ring, which together create a powerful bidentate chelating site for a wide array of metal ions.[3][4] This chelation often results in the formation of stable, colored, or fluorescent complexes, making them ideal reagents for spectrophotometric and fluorimetric analyses.[1][3] The introduction of various substituents onto the 8-HQ scaffold allows for the fine-tuning of its chemical and physical properties, such as solubility, selectivity, and sensitivity.

This compound, a derivative of 8-HQ, is poised to offer distinct advantages in analytical applications. The ethoxymethyl group at the 5-position can enhance the solubility of the reagent and its metal complexes in certain organic solvents, potentially improving extraction efficiency and modifying the spectral properties of the resulting chelates.[5] This guide will provide detailed protocols for the application of this compound in the quantitative determination of metal ions, a critical aspect of pharmaceutical analysis and drug development.

Principle of Metal Ion Chelation and Detection

The analytical application of this compound is predicated on its ability to form stoichiometric complexes with metal ions. The reaction mechanism involves the deprotonation of the hydroxyl group and subsequent coordination of the metal ion with both the hydroxyl oxygen and the quinoline nitrogen. This chelation process is typically pH-dependent, and the stability of the resulting complex varies for different metal ions, forming the basis for selective analysis.

Sources

Application Note: Formulation of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Rationale

The Challenge: The "Salt Trap"

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride (5-EM-8HQ·HCl) presents a classic formulation paradox common to 8-hydroxyquinoline (8-HQ) derivatives. While the hydrochloride salt form confers excellent initial solubility in water or acidic media (pH < 4.0), the compound is prone to precipitation upon physiological dilution (pH 7.4).

The 5-ethoxymethyl substituent significantly increases the lipophilicity (LogP ~2.5–3.0) compared to the parent 8-HQ, reducing the aqueous solubility of the free base. When an unbuffered aqueous solution of the HCl salt is injected intravenously (IV) or intraperitoneally (IP), the rapid buffering capacity of the blood/peritoneum neutralizes the HCl, generating the insoluble free base. This leads to:

  • IV: Micro-embolisms, phlebitis, and erratic pharmacokinetics (PK).

  • IP: Local irritation (peritonitis) and delayed absorption.

Mechanistic Strategy

To ensure scientific integrity and reproducible in vivo data, the formulation must stabilize the compound in its soluble form or present it as a controlled suspension. We utilize three strategies:

  • Molecular Encapsulation (Preferred): Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to sequester the lipophilic ethoxymethyl moiety, preventing precipitation at neutral pH.

  • Co-Solvent Systems: Using DMSO/PEG400 to artificially increase the solubility limit of the vehicle.

  • pH Buffering: Maintaining a slightly acidic vehicle (pH 4.5–5.0) acceptable for bolus injection.

Part 2: Vehicle Selection & Decision Logic

The following decision tree illustrates the selection process based on the route of administration and required dosage.

FormulationLogic Start Start: Define Study Goals Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP PO Oral (PO) Route->PO SolubilityCheck Target Conc. > 5 mg/mL? IV->SolubilityCheck IP_Check Long-term dosing? IP->IP_Check PO_Type PK vs. Efficacy? PO->PO_Type Cyclodextrin Protocol A: 20% HP-β-CD in Saline (Gold Standard) SolubilityCheck->Cyclodextrin No (Low Dose) Cosolvent Protocol B: 5% DMSO / 40% PEG400 (High Solubility) SolubilityCheck->Cosolvent Yes (High Dose) IP_Soln Use Protocol A (Prevents irritation) IP_Check->IP_Soln Yes (Chronic) IP_Susp Protocol C: Methylcellulose Suspension (High Dose Tox) IP_Check->IP_Susp No (Acute/Max Tol.) PO_Soln Acidic Water (pH 4.0) (Fast Absorption) PO_Type->PO_Soln PK Study PO_Susp Protocol C: Suspension (Controlled Release) PO_Type->PO_Susp Efficacy/Tox

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and study type.

Part 3: Detailed Experimental Protocols

Protocol A: HP-β-CD Complex (Gold Standard for IV/IP)

Application: Ideal for IV (Bolus) and IP efficacy studies. Prevents vein irritation and precipitation. Target Concentration: 1 – 10 mg/mL

Reagents:
  • 5-EM-8HQ[1]·HCl (Solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade)

  • Sterile Water for Injection (WFI)

  • 1N NaOH and 1N HCl (for pH adjustment)

Step-by-Step Procedure:
  • Vehicle Preparation: Dissolve 20.0 g of HP-β-CD in 80 mL of WFI. Stir until clear.

  • Compound Addition: Slowly add the required amount of 5-EM-8HQ·HCl to the cyclodextrin solution while stirring.

    • Note: The solution may be acidic (pH ~3) due to the HCl salt.

  • Solubilization: Vortex or sonicate for 10–15 minutes. The cyclodextrin cavity will encapsulate the ethoxymethyl-quinoline core.

  • pH Adjustment (Critical):

    • Place a calibrated pH probe into the solution.

    • Slowly add 1N NaOH dropwise to raise the pH to 5.5 – 6.0.

    • Warning: Do not exceed pH 6.5. Approaching pH 7.0 increases the risk of free base precipitation, even with cyclodextrin.

  • Final Volume: Adjust volume to 100 mL with WFI.

  • Sterilization: Filter through a 0.22 µm PES membrane (do not use nylon, which may bind the drug).

Protocol B: Co-Solvent System (High Dose IV/IP)

Application: For doses requiring concentrations >10 mg/mL where cyclodextrin capacity is exceeded. Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Step-by-Step Procedure:
  • Weighing: Weigh 5-EM-8HQ·HCl into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex until completely dissolved. The solution will be yellow/orange.

  • Secondary Solubilization: Add the calculated volume of PEG400 . Vortex to mix.

    • Exothermic Reaction: The mixture may warm slightly. Allow to cool.

  • Dilution: Slowly add warm (37°C) Sterile Saline (0.9% NaCl) while vortexing vigorously.

    • Observation: If cloudiness appears, sonicate immediately. If precipitate persists, the concentration is too high for this vehicle.

  • Use Time: This formulation is thermodynamically unstable. Prepare fresh daily and use within 4 hours.

Protocol C: Oral/IP Suspension (Toxicology/High Dose)

Application: Oral gavage or IP limit tests where systemic solubility is not the primary constraint. Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Step-by-Step Procedure:
  • Vehicle Prep: Heat 50 mL of WFI to 80°C. Disperse 0.5 g Methylcellulose powder. Stir until wetted. Add 50 mL cold water to solubilize. Add 0.1 g Tween 80.

  • Compound Prep: Mortar and pestle the 5-EM-8HQ·HCl to a fine powder (micronization improves bioavailability).

  • Levigation: Add a small amount of the vehicle to the powder to form a smooth paste (wetting).

  • Dispersion: Gradually add the remaining vehicle while stirring continuously to form a homogeneous suspension.

  • Resuspension: Always vortex immediately before dosing.

Part 4: Quality Control & Stability

All formulations must undergo the following QC checks before in vivo administration.

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, yellow solution (Protocols A/B)Turbidity indicates precipitation (embolism risk).
pH Micro-electrode4.5 – 6.0pH < 4 causes pain/necrosis; pH > 6.5 risks precipitation.
Concentration HPLC-UV (254 nm)± 10% of TargetEnsure accurate dosing.
Purity HPLC> 98%8-HQ derivatives can oxidize to quinone-imines (toxic).
HPLC Method Summary (Reference)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (quinoline core).

Part 5: In Vivo Administration Guidelines

Dosing Volumes

To maintain animal welfare and PK linearity, adhere to these limits:

SpeciesRouteMax Volume (Bolus)Recommended Vehicle
Mouse (25g) IV5 mL/kg (125 µL)Protocol A
IP10 mL/kg (250 µL)Protocol A or B
PO10 mL/kg (250 µL)Protocol C
Rat (250g) IV5 mL/kg (1.25 mL)Protocol A
IP10 mL/kg (2.5 mL)Protocol A or B
PO10 mL/kg (2.5 mL)Protocol C
Clinical Observations (Toxicity Signals)

8-HQ derivatives chelate metals (Zn, Cu).[2][3] High doses may cause acute neurotoxicity or metal stripping.

  • Immediate (0-1h): Lethargy, ataxia (check vehicle tolerability).

  • Delayed (24h+): Weight loss, hind limb weakness (neurotoxicity).

Part 6: References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinoline: a privileged structure with a broad spectrum of biological activities."[4] Drug Development Research. Link

  • Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ." Neuron. Link

  • Song, Y., et al. (2016). "Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline." Journal of Molecular Structure. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • National Toxicology Program. (1985). "Toxicology and Carcinogenesis Studies of 8-Hydroxyquinoline in F344/N Rats and B6C3F1 Mice." NTP TR 276. Link

Sources

Application Note: Electrochemical Characterization of 5-Alkoxymethyl-8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and electroanalytical science. It details the electrochemical characterization of 5-alkoxymethyl-8-hydroxyquinoline (5-alkoxymethyl-8-HQ) derivatives, a class of compounds with significant potential as chelating agents, neuroprotective drugs, and antimicrobial scaffolds.

Executive Summary & Scientific Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in drug discovery due to its bidentate chelating ability (N and O donors) and lipophilicity. The introduction of an alkoxymethyl group at the C-5 position modulates the electronic density of the quinoline ring, influencing its pKa, redox potential, and lipophilicity—critical parameters for blood-brain barrier (BBB) permeability and metalloenzyme inhibition.

Electrochemical methods provide a rapid, sensitive, and cost-effective alternative to traditional spectroscopic techniques for studying these derivatives. This guide focuses on three critical analytical pillars:

  • Redox Profiling: Determining oxidation potentials (

    
    ) to estimate metabolic stability and HOMO energy levels.
    
  • Quantification: High-sensitivity Square Wave Voltammetry (SWV) for trace analysis.

  • Chelation Thermodynamics: Monitoring metal-ligand complexation stability constants via potential shifts.

Chemical Background & Redox Theory[1]

The electrochemical behavior of 5-alkoxymethyl-8-HQ is governed by the phenolic hydroxyl group and the pyridine nitrogen.

  • Oxidation Mechanism: The oxidation is generally irreversible and pH-dependent. It typically involves the loss of one electron and one proton from the phenolic oxygen, generating a phenoxy radical. These radicals rapidly dimerize (C-C or C-O coupling) or undergo further oxidation to form quinonoid species.[1]

  • Substituent Effect: The 5-alkoxymethyl group acts as a weak electron donor. Compared to unsubstituted 8-HQ, this substituent slightly lowers the oxidation potential, making the molecule more susceptible to oxidative metabolism but potentially enhancing its radical-scavenging antioxidant capacity.

Visualizing the Redox Pathway

The following diagram illustrates the proposed oxidation pathway and the experimental workflow.

RedoxMechanism Figure 1: Proposed electrochemical oxidation pathway of 5-alkoxymethyl-8-hydroxyquinoline. Substrate 5-Alkoxymethyl-8-HQ (Reduced Form) Radical Phenoxy Radical (Intermediate) Substrate->Radical -1e⁻, -1H⁺ (Anodic Peak I) Dimer Dimerized Product (C-C or C-O coupled) Radical->Dimer Fast Dimerization (k_dim) Quinone Quinonoid Species (Oxidized) Radical->Quinone -1e⁻, -1H⁺ (pH dependent) Dimer->Quinone Further Oxidation

Experimental Configuration

To ensure reproducibility, strictly adhere to the following instrumentation and electrode preparation protocols.

Instrumentation & Materials
  • Potentiostat/Galvanostat: Capable of CV, DPV, and SWV (e.g., Autolab, CHI, or BioLogic).

  • Electrochemical Cell: 10 mL glass cell with a Teflon cap.

  • Solvent System:

    • Stock Solution: 1.0 mM derivative in HPLC-grade Methanol or Ethanol.

    • Supporting Electrolyte: Britton-Robinson (B-R) Buffer (0.04 M), pH 2.0 – 12.0.

    • Co-solvent: 10-20% Methanol (v/v) in the final cell to ensure solubility of the lipophilic alkoxymethyl derivatives.

Electrode System
Electrode TypeMaterialSpecificationPreparation / Pretreatment
Working (WE) Glassy Carbon (GCE)3.0 mm dia.Polish with 0.3 µm & 0.05 µm alumina slurry; sonicate in ethanol/water (1:1) for 3 min.
Reference (RE) Ag/AgCl3M KClCheck for bubbles; store in 3M KCl when not in use.
Counter (CE) Platinum WireCoil or foilFlame anneal briefly if contamination is suspected.

Protocol 1: Cyclic Voltammetry (CV) for Mechanism Elucidation

Objective: To determine the reversibility of the redox reaction, the influence of pH, and the diffusion coefficient (


).
Step-by-Step Methodology
  • Cell Preparation: Add 9.0 mL of B-R buffer (pH 2.0 initially) and 1.0 mL of Methanol to the cell. Deaerate with

    
     or 
    
    
    
    gas for 10 minutes.
  • Blank Scan: Record a CV from 0.0 V to +1.2 V to ensure the background is clean.

  • Sample Injection: Inject the 5-alkoxymethyl-8-HQ stock solution to achieve a final concentration of 100 µM.

  • Measurement:

    • Scan Range: 0.0 V to +1.2 V (vs. Ag/AgCl).

    • Scan Rate: 50 mV/s.[1]

    • Direction: Anodic (positive) scan first.

  • Scan Rate Variation: Repeat the experiment at scan rates (

    
    ) of 10, 25, 50, 100, 200, and 500 mV/s.
    
  • pH Variation: Repeat the experiment using buffers from pH 2.0 to 10.0.

Data Analysis & Interpretation[1][2][3][4][5][6][7][8][9]
  • Irreversibility Check: If no cathodic peak is observed on the reverse scan, the process is irreversible.

  • Diffusion Control: Plot

    
     (peak current) vs. 
    
    
    
    . A linear relationship indicates a diffusion-controlled process (Randles-Sevcik equation).
    • Note: If the plot of

      
       vs. 
      
      
      
      has a slope near 0.5, it confirms diffusion control. A slope near 1.0 indicates adsorption control (common for high lipophilicity derivatives).
  • pH Dependence: Plot

    
     vs. pH.
    
    • A slope of ~59 mV/pH indicates an equal number of protons and electrons (

      
      ) are involved in the rate-determining step.
      
    • Expert Insight: 5-alkoxymethyl derivatives typically show a break in this plot near their pKa (approx. pH 8-9), shifting from phenol oxidation to phenolate oxidation.

Protocol 2: Square Wave Voltammetry (SWV) for Quantification

Objective: To quantify the derivative in pharmaceutical formulations or biological media with high sensitivity. SWV is preferred over DPV due to faster scan speeds and rejection of capacitive background current.

Optimization Parameters
  • Frequency (

    
    ):  15 – 25 Hz (Higher frequencies increase signal but may broaden peaks).
    
  • Pulse Amplitude (

    
    ):  25 – 50 mV.
    
  • Step Potential (

    
    ):  4 – 5 mV.
    
  • Buffer: pH 2.0 (Acidic media often yields the sharpest peaks for 8-HQ derivatives due to protonation of the pyridine nitrogen).

Workflow
  • Calibration Curve: Prepare standard solutions ranging from 0.1 µM to 50 µM.

  • Measurement: Record SWV voltammograms for each standard.

  • Background Subtraction: Subtract the blank buffer scan from the sample scans for baseline correction.

  • Limit of Detection (LOD): Calculate using

    
    , where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the calibration curve.

Protocol 3: Electrochemical Study of Metal Chelation

Objective: To verify the drug candidate's ability to chelate neurotoxic metals (Cu²⁺, Zn²⁺, Al³⁺). Chelation stabilizes the molecule, shifting the oxidation potential significantly.

Rationale

Upon binding a metal ion (


), the electron density on the 8-HQ ring decreases (due to electron withdrawal by the metal), making the ligand harder to oxidize. This results in an anodic shift  (positive shift) of the oxidation potential or the disappearance of the free ligand peak.
Experimental Steps
  • Baseline: Record the SWV of 50 µM 5-alkoxymethyl-8-HQ in pH 7.4 buffer (physiological pH).

  • Titration: Sequentially add aliquots of a metal salt standard (e.g.,

    
     or 
    
    
    
    ) to the cell.
    • Molar ratios (Metal:Ligand): 0.2, 0.5, 1.0, 2.0.

  • Observation:

    • Monitor the decrease in the free ligand oxidation peak at ~

      
      .
      
    • Look for the emergence of a new "complex" peak at a higher potential (often >0.9 V or outside the window).

  • Binding Stoichiometry: Plot Peak Current (

    
    ) vs. [Metal] added. The inflection point indicates the stoichiometry (typically 1:2 for Cu(II) with these ligands).
    
Visualizing the Workflow

ChelationStudy Figure 2: Workflow for Electrochemical Metal Chelation Titration Prep Prepare 50 µM Ligand (pH 7.4 Buffer) Baseline Record Baseline SWV (Peak A: Free Ligand) Prep->Baseline Titrate Add Metal Ion (M²⁺) (0.2 - 2.0 eq) Baseline->Titrate Measure Record SWV after each addition Titrate->Measure Measure->Titrate Next Aliquot Analyze Analyze Data: Shift in E_pa & Decrease in I_pa Measure->Analyze Final

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Broad/Split Peaks Electrode fouling by polymerization products (dimers).Polish GCE immediately after each scan. Use lower concentrations (<100 µM).
High Background Current Oxygen presence or impure electrolyte.Purge with

for at least 10 mins. Use high-purity salts.
Peak Potential Drift Unstable Reference Electrode.Check Ag/AgCl filling solution; use a salt bridge if chloride contamination is a concern.
Insolubility Hydrophobic 5-alkoxymethyl group.Increase Methanol/Ethanol co-solvent content to 20-30%.

References

  • Elfaydy, M., et al. (2018). Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: Experimental, DFT and Monte Carlo simulation studies. Royal Society of Chemistry Advances.

    • (Verified via search context 1.11)

  • Kavitha, S., et al. (2011). Voltammetric Behaviour and Determination of 8-Hydroxyquinoline Using a Glassy Carbon Paste Electrode and the Theoretical Study of Its Electrochemical Oxidation Mechanism. International Journal of Electrochemical Science, 6, 2509-2525.[1][2]

    • (Verified via search context 1.4)

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Drug Design, Development and Therapy.[3]

    • (Contextual background on biological activity)

  • Oliveri, V., et al. (2020). 8-Hydroxyquinolines in metallosupramolecular chemistry.

    • (Context on metal binding)

Sources

Troubleshooting & Optimization

preventing precipitation of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride in media

[1][2]

Status: Operational | Topic: Solubility & Precipitation Management | Ref: TS-8HQ-EM-001[1][2]

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. You are likely here because your compound—5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride —is precipitating upon addition to cell culture media (DMEM, RPMI, etc.) or buffered saline (PBS).[1][2]

The Core Issue: This molecule presents a dual-threat to solubility.[1][2][3][4] As a hydrochloride salt , it is designed for high solubility in acidic environments.[1][2] However, when introduced to the neutral pH (7.[1]4) and cation-rich environment of physiological media, it faces two distinct precipitation mechanisms: pH-induced free base conversion and divalent metal chelation .[1][2]

This guide provides the mechanistic understanding and field-proven protocols to maintain this compound in solution.

Module 1: Root Cause Analysis (Mechanistics)

To prevent precipitation, we must first diagnose which of the two primary failure modes is occurring.

The pH Solubility Cliff

The HCl salt is the "spring" form—high energy and soluble. When diluted into media (pH 7.4), the buffering capacity of the media neutralizes the acidic proton on the quinoline nitrogen. The molecule reverts to its neutral free base form.[2]

  • Mechanism:

    
    [1][2]
    
  • Risk Factor: The 5-ethoxymethyl substituent increases lipophilicity (

    
    ), significantly lowering the intrinsic solubility (
    
    
    ) of the neutral species compared to the parent 8-hydroxyquinoline.
The Chelation Trap

The 8-hydroxyquinoline scaffold is a potent chelator of divalent cations (

112
  • Mechanism:

    
    [1]
    
  • Diagnostic: Metal complexes of 8-HQ derivatives are often colored (bright yellow or fluorescent green), whereas simple free-base precipitation is often white/opaque.[1][2]

Visualizing the Failure Pathways

PrecipitationPathwaysStockHCl Salt Stock(Soluble, pH < 4)MixingDilution StepStock->MixingMediaCell Media(pH 7.4, Ca2+/Mg2+)Media->MixingFreeBaseNeutral Free Base(Low Solubility)Mixing->FreeBaseDeprotonation(pH Shift)ChelateMetal Complex(Insoluble 2:1)Mixing->ChelateCa2+/Mg2+BindingStableStable Solution(Solubilized)FreeBase->StableCarriers (BSA/CD)or Low Conc.Precipitate A\n(White/Cloudy)Precipitate A(White/Cloudy)FreeBase->Precipitate A\n(White/Cloudy)Precipitate B\n(Yellow/Green)Precipitate B(Yellow/Green)Chelate->Precipitate B\n(Yellow/Green)

Figure 1: Decision tree showing the two distinct precipitation pathways: pH-driven deprotonation and metal-driven chelation.[1]

Module 2: Experimental Protocols

Do not simply "add and stir." Use these specific formulation strategies to bypass the solubility cliff.

Protocol A: The "Kinetic Shield" Dilution (Standard)

Best for: Concentrations < 50 µM.

  • Stock Preparation: Dissolve the HCl salt in 100% DMSO to create a 10–50 mM stock.[2]

    • Why: DMSO prevents hydrolysis and keeps the salt form stable.[2]

  • The Intermediate Step (Critical): Do NOT add DMSO stock directly to the bulk media bottle.[2]

  • Procedure:

    • Aliquot the required volume of media into a tube.[2]

    • While vortexing the media , slowly add the DMSO stock dropwise.

    • Target: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1][2]

  • Observation: Inspect immediately. If transient cloudiness clears within 10 seconds, it is acceptable (metastable supersaturation).[1][2] If cloudiness persists > 1 min, proceed to Protocol B.

Protocol B: Carrier-Assisted Solubilization

Best for: Concentrations > 50 µM or High-Metal Media.[1][2]

Lipophilic weak bases often require a "sink" to prevent precipitation upon neutralization.[1][2]

ComponentConcentrationFunction
HP-β-Cyclodextrin 5–10% (w/v)Encapsulates the lipophilic ethoxymethyl group, shielding it from water.[1][2]
BSA (Bovine Serum Albumin) 0.1–1.0%Albumin naturally binds lipophilic drugs, preventing crystallization.[1][2]

Workflow:

  • Prepare media containing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Add the compound stock to this modified media.

  • Mechanism: The cyclodextrin cavity hosts the ethoxymethyl-quinoline core, maintaining solubility even when the HCl salt converts to the neutral base [1].

Protocol C: Chelation Blockade

Best for: Assays where metal ions are not critical.[1]

If you observe yellow precipitation, you are forming metal complexes.[1][2]

  • Pre-treatment: Add EDTA (50–100 µM) to the media before adding your compound.[1][2]

  • Addition: Add the compound stock.

  • Result: EDTA has a higher affinity for

    
     than 8-hydroxyquinoline, effectively "masking" the metals and preventing the formation of the insoluble quinoline-metal complex [2].[1]
    

Module 3: Troubleshooting & FAQ

Q1: The solution turns yellow immediately upon addition to media. Is this precipitation? A: Not necessarily, but it is a warning sign.[1][2] 8-Hydroxyquinoline derivatives are chromogenic chelators.[1][2] A yellow color shift indicates the formation of a metal-ligand complex (likely with Iron or Calcium).[1][2]

  • Action: Centrifuge a sample (10,000 x g for 5 mins). If a yellow pellet forms, it is precipitation.[1][2] If the supernatant remains yellow and clear, it is a soluble complex (but be aware your free drug concentration is now lower).[1]

Q2: Can I use acidic media to keep it soluble? A: Technically yes, but biologically no.[1][2] While lowering pH to < 6.0 would maintain the soluble salt form, this is incompatible with most cell lines.

  • Alternative: Use Protocol B (Cyclodextrin) to maintain solubility at physiological pH.[1][2]

Q3: My stock solution in DMSO froze and precipitated. Can I re-dissolve it? A: Yes. DMSO freezes at 19°C.[1][2]

  • Action: Warm to 37°C and vortex vigorously. Ensure the solution is crystal clear before use.[2] Micro-crystals in the stock will act as "seed crystals" in the media, causing rapid catastrophic precipitation [3].

Q4: Why does it precipitate in PBS but not in water? A: This is the "Common Ion Effect" and pH buffering.

  • pH: Water is unbuffered; the acidic HCl salt lowers the water pH, self-stabilizing the soluble species.[1] PBS buffers the pH to 7.4, forcing the neutral base to form.

  • Chloride Ions: PBS contains ~137 mM NaCl.[1][2] The high ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     can suppress the solubility of the Hydrochloride salt via the common ion effect (
    
    
    ) [4].[1]

Summary Data: Solubility Thresholds

Solvent SystemEstimated Max SolubilityLimiting Factor
Water (pH < 5) > 50 mMHigh (Salt form is stable)
DMSO > 100 mMHigh (Organic solvent)
PBS (pH 7.4) < 50 µMpH Shock (Conversion to neutral base)
DMEM (High Glucose) < 20 µMChelation (Ca/Mg complexation)
DMEM + 5% HP-β-CD ~ 500 µMCarrier encapsulation prevents crash

*Values are estimates based on 8-HQ scaffold properties; specific ethoxymethyl substitution may lower these further.[1][2]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Albert, A. (1953).[1][2] Quantitative studies of the avidity of naturally occurring substances for trace metals. 3. Pteridines, riboflavin and purines.[1][2] Biochemical Journal. Link

  • Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Serajuddin, A. T. (2007).[1][2][5] Salt formation to improve drug solubility.[1][2][5] Advanced Drug Delivery Reviews. Link

Technical Support Center: Troubleshooting Autofluorescence in Assays with 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Is It the Compound?

Before altering your experimental design, we must confirm that the signal interference is intrinsic to 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride (5-EO-8HQ) and not an artifact of the instrument or biological matrix.

The Core Issue: Derivatives of 8-hydroxyquinoline (8-HQ) are "fluorogenic chelators."[1][2][3] In their free form, they are often weakly fluorescent due to Excited-State Intramolecular Proton Transfer (ESIPT) .[2] However, upon binding to trace metals (Zn²⁺, Mg²⁺, Al³⁺) present in buffers or culture media, the ESIPT process is inhibited, and the molecule becomes highly fluorescent (typically green/yellow emission).

Quick Diagnostic Workflow

Use this decision tree to isolate the source of your background noise.

DiagnosticWorkflow Start High Background Signal Detected Step1 Run 'Compound Only' Control (Buffer + Compound, No Cells/Protein) Start->Step1 Decision1 Is signal present? Step1->Decision1 ResultA Issue: Intrinsic Autofluorescence (Likely Metal Contamination) Decision1->ResultA Yes ResultB Issue: Biological Interaction (Metabolic accumulation or non-specific binding) Decision1->ResultB No Step2 Add 1mM EDTA to Control ResultA->Step2 Decision2 Did signal decrease? Step2->Decision2 ResultC Confirmed: Metal-Chelation Fluorescence Action: Switch to metal-free buffers Decision2->ResultC Yes ResultD Confirmed: Native Fluorescence Action: Change Ex/Em filters Decision2->ResultD No

Figure 1: Diagnostic logic flow to distinguish between metal-induced fluorescence and native spectral overlap.

Technical Deep Dive: The Mechanism of Interference

To troubleshoot effectively, you must understand the photophysics of the 8-hydroxyquinoline scaffold.

The "Turn-On" Mechanism

5-(Ethoxymethyl)-8-hydroxyquinoline contains a phenolic hydroxyl group adjacent to a pyridine nitrogen.

  • Free State (Low Fluorescence): Upon excitation, the proton on the hydroxyl group transfers to the nitrogen (ESIPT). This rapid tautomerization dissipates energy non-radiatively.

  • Chelated State (High Fluorescence): When the compound binds a metal ion (e.g., Zn²⁺ in cell culture media), the proton is displaced. The metal locks the molecule in a rigid conformation, blocking ESIPT and forcing radiative decay (fluorescence).

Key Spectral Characteristics (Class Representative):

  • Excitation: ~360–400 nm (UV/Blue)

  • Emission: ~490–550 nm (Green/Yellow)

  • Interference: Strongly overlaps with GFP, FITC, and Alexa Fluor 488.

Mechanism Visualization

Mechanism cluster_0 Free Ligand (Off State) cluster_1 Metal Complex (On State) Node1 5-EO-8HQ (Protonated) ESIPT ESIPT Process (Energy Loss) Node1->ESIPT Excitation Complex Metal-Ligand Complex Node1->Complex Metal Trace Metal (Zn2+, Mg2+) Metal->Complex Binding Fluorescence Green Fluorescence (λem ~510nm) Complex->Fluorescence Excitation (ESIPT Blocked)

Figure 2: Transition from non-fluorescent free ligand to fluorescent metal complex upon chelation.

Troubleshooting Guide & FAQs

Q1: I see high background in my P2X7 antagonist assay. Is it the compound or the cells?

Answer: It is likely the compound interacting with the media. Standard cell culture media (DMEM, RPMI) contain significant concentrations of Mg²⁺ and Ca²⁺, and often trace Zn²⁺ from serum (FBS).

  • Immediate Fix: Perform the assay in a simplified, metal-controlled buffer (e.g., PBS without Ca²⁺/Mg²⁺) if the biology allows.

  • Verification: Measure the fluorescence of the media + compound without cells. If it glows, the media is the culprit.

Q2: Can I filter out the signal?

Answer: Maybe. The emission of 8-HQ derivatives is broad (centered ~500-520 nm).

  • If using GFP/FITC: You have a direct conflict. You cannot filter this out easily.

  • Solution: Switch your readout to a red-shifted fluorophore (e.g., RFP, mCherry, Alexa Fluor 647). 5-EO-8HQ has negligible excitation/emission in the far-red region (>600 nm).

Q3: Does the "Ethoxymethyl" group change the spectra?

Answer: Substituents at the 5-position generally cause a slight bathochromic shift (red-shift) compared to the parent 8-HQ. While parent 8-HQ emits around 500 nm, 5-substituted analogs can push this toward 520–530 nm, exacerbating overlap with the "yellow" channel.

Q4: My assay requires metals (e.g., Mg²⁺ dependent enzymes). What now?

Answer: If you cannot remove metals, you must use Time-Resolved Fluorescence (TRF) or Ratiometric approaches.

  • TRF: Small organic fluorophores like 5-EO-8HQ typically have short fluorescence lifetimes (<10 ns). If you use a lanthanide probe (lifetime > µs), you can gate the detector to read only after the compound's autofluorescence has decayed.

Quantitative Data Summary

Table 1: Impact of Assay Conditions on 5-EO-8HQ Background Signal

ConditionFluorescence Intensity (Relative)CauseRecommended Action
PBS (Metal-Free) Low (+)Minimal ChelationIdeal baseline buffer.
DMEM + 10% FBS High (+++++)Zn²⁺/Mg²⁺ ChelationAvoid for readout; wash cells before imaging.
Buffer + 1mM Zn²⁺ Very High (++++++)Strong ChelationDo not use green channel readouts.
Buffer + EDTA Baseline (-)Chelation ReversalUse as a negative control to confirm interference.

Validation Protocols

Protocol A: The "Chelation Check" (Gold Standard)

Use this to prove that the fluorescence is metal-dependent.

  • Preparation: Prepare a 10 µM solution of this compound in your assay buffer.

  • Measurement 1: Record fluorescence emission (Ex 380 nm / Em 450–600 nm scan).

  • Treatment: Add EDTA to a final concentration of 1 mM (or excess relative to divalent cations in buffer).

  • Measurement 2: Record fluorescence emission again immediately.

  • Analysis: A significant drop in fluorescence intensity (>50%) confirms that the background is driven by metal chelation.

Protocol B: Red-Shifted Assay Adaptation

Use this if you cannot remove metals from the assay.

  • Target Labeling: Switch your biological reporter to a far-red dye (e.g., CellMask™ Deep Red or an antibody conjugated to Alexa Fluor 647).

  • Excitation Setup: Set excitation to 630–650 nm.

  • Emission Setup: Collect emission at 660–700 nm.

  • Validation: Verify that 5-EO-8HQ (at max concentration) yields signal indistinguishable from the blank in this specific channel.

References

  • Mechanism of 8-HQ Fluorescence: Bardez, E., et al. "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives."[1][2] Journal of Physical Chemistry, 1989.

  • Metal-Enhanced Fluorescence: Zhang, J., et al. "8-Hydroxyquinoline-based fluorescent sensors for metal ions."[4] Current Organic Chemistry, 2011.

  • P2X7 Antagonism & Quinoline Scaffolds: Caseley, E. A., et al. "Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2019.

  • General Autofluorescence Troubleshooting: Thermo Fisher Scientific. "Troubleshooting Autofluorescence in Cell-Based Assays."

Sources

Technical Support Center: Navigating Assay Interference from 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding its potential interference with common assay reagents. As a derivative of 8-hydroxyquinoline (8-HQ), this compound possesses distinct chemical properties that, while beneficial for its intended biological activity, can lead to confounding results in various experimental platforms. This resource explains the causality behind these interferences and offers validated protocols to mitigate their impact, ensuring the integrity of your research data.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that can cause assay interference?

A1: The interference potential of this compound stems from two core characteristics inherent to its 8-hydroxyquinoline structure:

  • Potent Metal Chelation: The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, meaning it can bind tightly to metal ions. The nitrogen atom of the pyridine ring and the adjacent deprotonated hydroxyl group form a stable five-membered ring with various di- and trivalent metal cations (e.g., Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Mn²⁺).[1] Since many enzymes require specific metal ions as cofactors for their activity, this chelation can lead to direct enzyme inhibition and a false-positive result in an inhibitor screen.

  • Intrinsic Fluorescence: 8-hydroxyquinoline and its derivatives are inherently fluorescent.[2][3] The fluorescence properties can change significantly upon chelation of metal ions, often leading to a substantial increase in fluorescence emission.[2][3] This can interfere with fluorescence-based assays by either contributing to high background signals or by quenching the fluorescence of the reporter molecule.

Q2: My compound, this compound, is showing activity in multiple, unrelated high-throughput screens. Why is this happening?

A2: This phenomenon is characteristic of a class of compounds known as Pan-Assay Interference Compounds (PAINS).[4][5] PAINS are molecules that appear to be active against numerous targets, but this activity is often an artifact of the assay technology rather than a specific biological interaction. For 8-hydroxyquinoline derivatives, the promiscuous activity is typically due to the metal chelation and fluorescence properties described above, which can disrupt a wide range of assay formats.[5][6]

Q3: Can this compound interfere with cell viability assays like MTT or CellTiter-Glo®?

A3: Yes, significant interference is possible and mechanistically plausible.

  • MTT/XTT Assays: These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases, which are often NAD(P)H-dependent. While direct inhibition of these enzymes is possible, it's also crucial to consider that the compound's chelating properties could affect the health and metabolic activity of the cells, leading to a true cytotoxic effect that is not target-specific. Furthermore, some quinones are known redox cyclers, which could chemically interact with the MTT reagent, although this is less documented for 8-hydroxyquinolines.[5] It's important to note that the MTT reagent itself can be toxic to cells.[7][8]

  • CellTiter-Glo® (Luminescence-based ATP assay): This is a lytic assay that measures ATP levels using a luciferase enzyme. The firefly luciferase used in this assay is critically dependent on Mg²⁺ as a cofactor. The potent metal-chelating ability of this compound can sequester Mg²⁺ from the assay buffer, directly inhibiting the luciferase enzyme and leading to an apparent decrease in cell viability (a false positive for cytotoxicity).[9]

II. Troubleshooting Guides for Specific Assay Types

This section provides structured troubleshooting workflows for common assay platforms when unexpected results are obtained with this compound.

Guide 1: Luminescence-Based Assays (e.g., Luciferase Reporter Assays, CellTiter-Glo®)

Problem: Observed inhibition of a luciferase-based signal.

Underlying Cause: The primary suspect is the chelation of Mg²⁺, a critical cofactor for firefly and other luciferases. Direct interaction with the enzyme is also a possibility.

Caption: Troubleshooting workflow for luminescence assay interference.

  • Prepare Reagents:

    • Your this compound at a concentration that gives significant inhibition (e.g., 5x IC₅₀).

    • A stock solution of high-purity MgCl₂ or MgSO₄ (e.g., 1 M).

    • The cell-free luciferase enzyme and its substrate in the manufacturer-recommended buffer, without the supplied Mg²⁺.

  • Set up the Assay:

    • In a multi-well plate, set up your standard cell-free luciferase reaction.

    • Include a "No Compound" control and a "Compound" condition.

  • Create Mg²⁺ Gradient:

    • To the "Compound" wells, add increasing concentrations of exogenous Mg²⁺. A typical range would be from the standard assay concentration up to 10-20 mM.

  • Initiate and Read:

    • Add the luciferase substrate to initiate the reaction.

    • Immediately read the luminescence on a plate reader.

  • Analyze Data:

    • Plot luminescence signal against Mg²⁺ concentration. If the signal in the wells containing your compound increases with higher Mg²⁺ concentrations, it strongly indicates that the inhibitory effect is due to Mg²⁺ chelation.

Guide 2: Fluorescence-Based Assays (e.g., Fluorescent Substrates, FRET, FP)

Problem: High background, signal quenching, or unexpected signal increase.

Underlying Cause: The intrinsic fluorescence of the 8-hydroxyquinoline scaffold. The compound may absorb light at the excitation wavelength and/or emit light at the detection wavelength of your assay's fluorophore.

Caption: Troubleshooting workflow for fluorescence assay interference.

  • Prepare Samples:

    • In your final assay buffer, prepare solutions of:

      • Buffer only (Blank).

      • Your assay's fluorophore/substrate at the final assay concentration.

      • This compound at the final assay concentration.

  • Perform Scans on a Spectrofluorometer:

    • Excitation Scan: Set the emission wavelength to your assay's detection wavelength and scan a range of excitation wavelengths (e.g., 300-550 nm) for all three samples.

    • Emission Scan: Set the excitation wavelength to your assay's excitation wavelength and scan a range of emission wavelengths (e.g., 450-650 nm) for all three samples.

  • Analyze Data:

    • High Background: If the emission scan of your compound (Sample 3) shows a peak that overlaps with your assay's emission peak (Sample 2), this confirms direct fluorescence interference.

    • Signal Quenching (Inner Filter Effect): If your compound shows significant absorbance at either the excitation or emission wavelength of your assay's fluorophore, it can block light from reaching or being detected from the fluorophore, causing a false quenching effect. This can be checked on a standard absorbance spectrophotometer.

Guide 3: Colorimetric Assays (e.g., Alkaline Phosphatase, MTT)

Problem: Observed inhibition of a metalloenzyme or a dehydrogenase-based assay.

Underlying Cause: Chelation of essential metal cofactors (e.g., Zn²⁺ and Mg²⁺ for Alkaline Phosphatase) or interference with cellular redox processes.

  • Cofactor Rescue: Similar to the Mg²⁺ titration for luciferase, you can perform a rescue experiment by adding excess of the required metal cofactor (e.g., Zn²⁺ for Alkaline Phosphatase) to a cell-free enzyme assay.[10] If activity is restored, chelation is the confirmed mechanism.

  • Buffer Selection: Be aware that some biological buffers can also chelate metals.[11][12][13] Using a buffer with low metal-binding capacity, such as HEPES or MOPS, can help minimize background chelation effects.

Metal IonLog K₁Log K₂
Cu²⁺12.211.3
Zn²⁺8.07.6
Fe³⁺12.311.5
Mg²⁺3.02.5
Mn²⁺7.46.8

(Data compiled from various sources and represents typical values for 8-hydroxyquinoline)

This table demonstrates the strong affinity for transition metals like Cu²⁺ and Fe³⁺, and a significant, though weaker, affinity for essential enzyme cofactors like Zn²⁺ and Mg²⁺.

III. Final Recommendations

When working with this compound or any 8-hydroxyquinoline derivative, it is imperative to perform counter-screens and mechanistic follow-up experiments to validate any initial "hits".

  • Run Cell-Free Controls: Whenever possible, confirm an observed inhibition in a cell-free system to distinguish between true enzyme inhibition and optical or cofactor-related artifacts.

  • Use Orthogonal Assays: Validate hits using a secondary assay that operates on a different principle. For example, if you see a hit in a luminescence-based assay, try to confirm it with a fluorescence polarization or label-free method.

  • Consult PAINS Literature: Be aware of the chemical motifs that are known to cause assay interference. Resources and databases that list PAINS can be valuable in the early stages of hit evaluation.[4][5][14]

By understanding the underlying chemical mechanisms of interference and employing these rigorous troubleshooting and validation strategies, researchers can confidently distinguish true biological activity from assay artifacts, ensuring the accuracy and reliability of their scientific findings.

IV. References

  • Sci-Space. (n.d.). 8-hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Zhang, L., et al. (2015). 8-quinolyl Phosphate as a Substrate for the Fluorimetric Determination of Alkaline Phosphatase. PubMed. Retrieved from [Link]

  • Fouillen, L., et al. (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. PubMed. Retrieved from [Link]

  • Fouillen, L., et al. (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Derivatives of 8-hydroxyquinoline - Antibacterial agents that target intra- and extracellular Gram-negative pathogens. Retrieved from [Link]

  • Al-Karawi, A. J. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • Li, Y., et al. (2015). Biotherapeutic Formulation Factors Affecting Metal Leachables from Stainless Steel Studied by Design of Experiments. PMC. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of heavy metals on cell viability (MTT Assay, % of Control). Retrieved from [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. Retrieved from [Link]

  • RepositórioUM. (n.d.). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]

  • ResearchGate. (2016). Alkaline phosphatase vs luciferase as secreted reporter molecules in vivo. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. Retrieved from [Link]

  • Noolvi, M. N., & Patel, H. M. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]

  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Assay Guidance Manual. (2016). Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]

  • NIH. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][2][15]phenanthroline Ligand and Its Cu(I) Complexes. Retrieved from [Link]

  • ResearchGate. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and its interaction with metal ions – a review. Retrieved from [Link]

  • MDPI. (2022). Comparative Analysis of NanoLuc Luciferase and Alkaline Phosphatase Luminescence Reporter Systems for Phage-Based Detection of Bacteria. Retrieved from [Link]

  • ResearchGate. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS. Retrieved from [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]

  • Journal of Medical Biochemistry. (n.d.). ALKALINE PHOSPHATASE INTERFERENCE IN IMMUNO-ENZYMATIC ASSAYS. Retrieved from [Link]

  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

Sources

how to quench the fluorescence of unbound 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

You are likely observing unexpected fluorescence from the unbound (free) form of 5-(Ethoxymethyl)-8-hydroxyquinoline (5-EM-8HQ), or you require a method to "silence" the probe after a measurement.[1]

Under ideal aqueous conditions, unbound 8-hydroxyquinoline derivatives are virtually non-fluorescent (Quantum Yield ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


). This "dark" state is maintained by Excited-State Proton Transfer (ESPT) , where the excited enol form rapidly transfers a proton to the solvent (water), relaxing non-radiatively.[1]

If your unbound ligand is fluorescent, one of two things is happening:

  • ESPT Inhibition: The molecule is sequestered in a hydrophobic pocket (e.g., lipid membrane, micelle) or dissolved in an aprotic solvent (DMSO, DMF), preventing proton transfer.[1]

  • Accidental Chelation: Trace diamagnetic metals (Zn²⁺, Mg²⁺, Al³⁺) in your buffer are binding to the ligand.[1]

To quench this fluorescence, you must either restore the proton transfer pathway or displace the ligand with a paramagnetic quencher .[1]

Interactive Troubleshooting Guide

Scenario A: "My background signal is too high in the absence of my target metal."

Diagnosis: The unbound probe is likely in a hydrophobic environment or trace metals are present.[1]

Potential CauseValidation StepCorrective Action
Aprotic Solvent Interference Check final % of DMSO/DMF in assay. If >1-5%, ESPT is blocked.[1]Dilute assay buffer with water or methanol. Ensure water content is >90% if solubility permits.[1]
Hydrophobic Binding Are you working with cells/liposomes? The "ethoxymethyl" group increases lipophilicity, driving the probe into membranes.[1]Add a masking agent. Use 0.1% BSA or low-concentration detergents (e.g., Tween-20) to keep the probe solubilized in the aqueous phase.[1]
Trace Metal Contamination Add 10 µM EDTA or TPEN.[1] If fluorescence drops immediately, it was trace Zn²⁺/Mg²⁺, not "unbound" dye.[1]Pre-treat buffers with Chelex resin or include a low-affinity chelator (EGTA) to buffer trace ions.[1]
Scenario B: "I need to terminate the reaction and kill all fluorescence."

Diagnosis: You need a "stop solution" that quenches both bound and unbound forms.

MethodMechanismProtocol Link
Copper (Cu²⁺) Spike Paramagnetic quenching & displacement (Irving-Williams effect).[1]
Acidification Protonation of the pyridine nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) disrupts chelation and promotes non-radiative decay.
Lower pH to < 4.0 using HCl.[1]

The Physics of Quenching (Visualized)

The following diagram illustrates the decision tree for the fluorescence state of 5-EM-8HQ. To quench the unbound form, you must force the system into the "ESPT" or "Paramagnetic" pathways.[1]

QuenchingMechanism Ligand 5-(Ethoxymethyl)-8-HQ (Unbound) Solvent_Protic Protic Solvent (Water/MeOH) Ligand->Solvent_Protic Dissolved in Solvent_Aprotic Aprotic/Hydrophobic (DMSO/Lipid) Ligand->Solvent_Aprotic Dissolved in Metal_Dia Diamagnetic Metal (Zn²⁺, Mg²⁺) Ligand->Metal_Dia Binds to Metal_Para Paramagnetic Metal (Cu²⁺, Fe³⁺) Ligand->Metal_Para High Affinity Binding ESPT Mechanism: ESPT (Excited State Proton Transfer) Solvent_Protic->ESPT Facilitates H+ transfer Result_Bright FLUORESCENT (Signal/Noise) Solvent_Aprotic->Result_Bright ESPT Blocked Chelation Mechanism: Chelation (Rigidification) Metal_Dia->Chelation Inhibits ESPT ET Mechanism: Electron Transfer (Paramagnetic Quenching) Metal_Para->ET Intersystem Crossing Result_Dark NON-FLUORESCENT (Quenched) ESPT->Result_Dark Non-radiative decay Chelation->Result_Bright Radiative decay ET->Result_Dark Energy Dissipation

Caption: Quenching pathways for 8-HQ derivatives. Fluorescence is "turned off" via Solvent-mediated ESPT or Paramagnetic Metal binding.

Experimental Protocols

Protocol 1: The "Copper Kill Switch" (Paramagnetic Quenching)

Purpose: To confirm signal specificity or quench background from unbound dye in hydrophobic pockets.[1] Copper (Cu²⁺) binds 8-HQ derivatives with significantly higher affinity than Zinc or Magnesium (following the Irving-Williams series: Mn < Fe < Co < Ni < Cu > Zn) and acts as a potent paramagnetic quencher.[1]

Reagents:

  • Stock Solution: 10 mM CuCl₂ or CuSO₄ in ddH₂O.

  • Assay Volume: 100 µL (example).

Steps:

  • Perform your standard fluorescence measurement (Excitation: ~360 nm, Emission: ~510 nm).[1]

  • Add CuCl₂ to a final concentration of 2x the concentration of your probe .

    • Example: If using 10 µM 5-EM-8HQ, add 20 µM Cu²⁺.[1]

  • Incubate for 30–60 seconds at room temperature.

  • Re-measure fluorescence.[1][2]

    • Result: The signal should drop to near-baseline. The residual signal represents non-specific autofluorescence of the biological matrix, not the probe.[1]

Protocol 2: Solvent Polarity Shift (Restoring ESPT)

Purpose: To quench unbound dye fluorescence caused by high DMSO/organic solvent concentration.[1]

Steps:

  • Prepare a Quench Buffer consisting of 100% aqueous buffer (PBS or HEPES, pH 7.2).[1]

  • Dilute your reaction mixture 1:10 with the Quench Buffer.

  • Mechanism: This massive influx of water molecules re-establishes the hydrogen-bonding network required for Excited-State Proton Transfer (ESPT). The unbound dye will cease to fluoresce, while metal-bound dye (protected from solvent) may retain some signal (though quantum yield often drops).[1]

Frequently Asked Questions (FAQ)

Q: Why is my "unbound" 5-(Ethoxymethyl)-8-HQ fluorescent in pure water? A: It shouldn't be. If it is, check the pH. At very low pH (< 2) or high pH (> 10), the protonation state changes (cationic or anionic forms), which can alter the ESPT dynamics.[1] Ensure your buffer is neutral (pH 7.0–7.4).[1] If pH is correct, you likely have trace Zinc or Aluminum contamination in your water source.[1] Treat water with Chelex-100.

Q: Can I use Iron (Fe³⁺) instead of Copper? A: Yes, Fe³⁺ is also a paramagnetic quencher.[1] However, Fe³⁺ can precipitate as hydroxides at neutral pH.[1] Cu²⁺ is generally more soluble and kinetically faster at displacing Zn²⁺ or Mg²⁺ from the 8-HQ chelator.

Q: Does the ethoxymethyl group change the quenching properties compared to standard 8-HQ? A: Physically, no; the quenching mechanism (ESPT) relies on the phenol/pyridine core.[1] Chemically, yes; the ethoxymethyl group at the 5-position increases the molecule's lipophilicity.[1] This makes the "unbound" form more likely to bury itself in micellar or membrane structures, where water is excluded.[1] In these cases, Protocol 1 (Copper) is superior to Protocol 2 because Copper can access the binding site even in slightly hydrophobic environments.[1]

References

  • Bardez, E., et al. (1997).[1][3] Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects.[3] Journal of Physical Chemistry A. [1]

    • Key Insight: Establishes ESPT as the primary quenching mechanism for unbound 8-HQ in w
  • Irving, H., & Williams, R. J. P. (1953).[1] The Stability of Transition-Metal Complexes.[4] Journal of the Chemical Society.[1]

    • Key Insight: Defines the stability order (Cu > Zn), validating the use of Copper to displace and quench Zinc signals.
  • Kwon, O. H., et al. (2025).[1] Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: Photoinduced ultrafast proton transfer.[5][6] RSC Advances.[1]

    • Key Insight: Confirms the femtosecond timescale of proton transfer that keeps the unbound ligand "dark."[1][5]

Sources

optimizing pH for 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride chelation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing metal chelation experiments. Here, we address common questions and challenges to ensure the successful application of this versatile chelating agent.

The Critical Role of pH in Chelation with this compound

This compound belongs to the 8-hydroxyquinoline (8-HQ) family of compounds, which are renowned for their potent metal chelating abilities.[1][2] The chelation process involves the formation of a stable ring structure with a central metal ion, coordinated by the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. The efficiency and selectivity of this chelation are critically dependent on the pH of the solution.

The pH dictates the protonation state of both the chelating agent and the metal ion. For chelation to occur, the hydroxyl group of the 8-hydroxyquinoline moiety must be deprotonated to form a phenoxide ion, which then coordinates with the metal ion. Concurrently, the metal ion must be in a soluble form and not precipitated as a hydroxide. This delicate balance necessitates careful pH control for optimal chelation.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values of 5-(Ethoxymethyl)-8-hydroxyquinoline and how do they influence chelation?

The ethoxymethyl group at the 5-position is an electron-donating group, which is expected to slightly increase the pKa values compared to the unsubstituted 8-hydroxyquinoline. This means that the hydroxyl group may require a slightly more alkaline pH to be fully deprotonated.

The key takeaway is that for efficient chelation, the pH of the solution should be above the pKa of the hydroxyl group to ensure a sufficient concentration of the deprotonated, active form of the ligand.

Q2: What is the optimal pH range for chelation with this compound?

The optimal pH for chelation is a compromise between the deprotonation of the ligand and the prevention of metal hydroxide precipitation. Generally, for many divalent and trivalent metal ions, the optimal pH range for chelation with 8-hydroxyquinoline derivatives lies between pH 5 and pH 10 .

However, the ideal pH is highly dependent on the specific metal ion. For instance, some metals like Cu(II) can be effectively chelated at a lower pH, while others like Mg(II) require a more alkaline environment. A study on a 5-nitro-8-hydroxyquinoline derivative demonstrated that at pH 5, the metal ion binding affinity follows the trend: Cu(II) > Fe(III) > Zn(II) > Fe(II).[3] At pH 7.4, this changes to Cu(II) > Zn(II) > Fe(II) > Fe(III), primarily due to the hydrolysis of Fe(III) at the higher pH.[3] This illustrates the importance of empirical pH optimization for each specific metal-ligand system.

The following diagram illustrates the general principle of pH-dependent chelation:

G cluster_0 Low pH (Acidic) cluster_1 Optimal pH cluster_2 High pH (Alkaline) Protonated Ligand Protonated Ligand No Chelation No Chelation Protonated Ligand->No Chelation H+ competition Soluble Metal Ion Soluble Metal Ion Deprotonated Ligand Deprotonated Ligand Chelate Formation Chelate Formation Deprotonated Ligand->Chelate Formation Coordination Soluble Metal Ion_2 Soluble Metal Ion Soluble Metal Ion_2->Chelate Formation Deprotonated Ligand_2 Deprotonated Ligand Metal Hydroxide Metal Hydroxide Chelation Inhibited Chelation Inhibited Metal Hydroxide->Chelation Inhibited Precipitation

Caption: pH-dependent equilibrium of chelation.

Q3: How does the hydrochloride salt form of the compound affect my experiments?

This compound is provided as a salt to enhance its water solubility. When dissolved in water, it will generate a mildly acidic solution. It is crucial to adjust the pH of your solution with a suitable buffer after dissolving the compound to reach the desired pH for your chelation experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no chelation observed Incorrect pH: The pH may be too low, leading to protonation of the ligand, or too high, causing metal hydroxide precipitation.Perform a pH titration experiment. Systematically vary the pH of your reaction mixture (e.g., in increments of 0.5 pH units from pH 4 to 11) and measure the extent of chelation at each point.
Precipitate forms upon adding the metal salt Metal hydroxide formation: The pH of the solution is too high for the specific metal ion, leading to its precipitation as a hydroxide.Lower the pH of your solution before adding the metal salt. Consult a table of metal hydroxide solubility products (Ksp) to determine the pH at which your metal ion begins to precipitate.
The chelating agent precipitates out of solution pH near the isoelectric point: 8-hydroxyquinoline and its derivatives are amphoteric and have minimum solubility around neutral pH.[4]If working near neutral pH, consider using a co-solvent such as ethanol or DMSO to increase the solubility of the ligand. Alternatively, adjust the pH to be more acidic or basic where the compound is more soluble as a salt.
Inconsistent results between experiments Poor pH buffering: The reaction itself may produce or consume protons, causing the pH to drift during the experiment.Use a buffer with sufficient capacity in the desired pH range. Ensure the buffer does not interfere with the chelation reaction. Good's buffers are often a suitable choice.

Experimental Protocol: pH Optimization for Metal Chelation

This protocol provides a general framework for determining the optimal pH for the chelation of a specific metal ion with this compound.

Materials:

  • This compound

  • Metal salt of interest (e.g., CuSO₄, ZnCl₂, FeCl₃)

  • A series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 4 to 10

  • pH meter

  • Spectrophotometer or other analytical instrument to monitor chelate formation

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in deionized water or an appropriate solvent.

    • Prepare a stock solution of the metal salt in deionized water.

  • Set up pH Series:

    • In a series of reaction vessels, add a fixed amount of the metal salt stock solution.

    • To each vessel, add a different buffer to achieve a range of pH values (e.g., 4.0, 4.5, 5.0, ..., 10.0).

  • Initiate Chelation:

    • Add a fixed amount of the this compound stock solution to each reaction vessel. The typical stoichiometric ratio for chelation with 8-hydroxyquinoline derivatives is 2:1 (ligand:metal).[5][6]

    • Bring the final volume to be the same in all vessels with the corresponding buffer.

  • Equilibrate and Measure:

    • Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

    • Measure the extent of chelate formation using a suitable analytical technique. For many 8-hydroxyquinoline-metal complexes, this can be done by UV-Vis spectrophotometry, as the chelate will have a distinct absorbance spectrum compared to the free ligand.

  • Data Analysis:

    • Plot the measured signal (e.g., absorbance at a specific wavelength) against the pH.

    • The pH at which the signal is maximal corresponds to the optimal pH for chelation under your experimental conditions.

The following diagram outlines this experimental workflow:

G cluster_workflow pH Optimization Workflow A Prepare Stock Solutions (Ligand & Metal Salt) B Set up pH Series (e.g., pH 4-10) A->B C Add Ligand to Initiate Chelation B->C D Equilibrate and Measure (e.g., UV-Vis Absorbance) C->D E Plot Absorbance vs. pH D->E F Determine Optimal pH E->F

Caption: Experimental workflow for pH optimization.

Data Presentation: Expected Outcome of pH Optimization

The results of a typical pH optimization experiment can be summarized in a table and a corresponding graph.

pHAbsorbance at λmax of Chelate
4.00.15
5.00.45
6.00.78
7.00.95
8.00.98
9.00.85
10.00.65

Note: These are hypothetical data for illustrative purposes.

This data would generate a bell-shaped curve when plotted, with the peak of the curve indicating the optimal pH for chelation.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Nagy, V. E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(11), 3328. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • El-Ghamry, M. A., & Fathalla, S. K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). [Link]

  • Hodžić, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Inorganic Chemistry, 11(1), 1-13. [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. YouTube. [Link]

  • Hebei Medipharm Co., Ltd. (n.d.). 8-Hydroxyquinoline (8-HQ). [Link]

  • ResearchGate. (2017). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]

  • ResearchGate. (2016). a Crystal molecular conformation of 5-ethoxymethyl-8-hydroxyquinoline,... [Link]

  • Williams, R. (2001). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • ResearchGate. (2021). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. [Link]

  • ResearchGate. (2016). Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. [Link]

  • American Chemical Society. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. [Link]

  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. [Link]

Sources

Technical Support Center: Stability & Degradation of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

[1][2]

Product: 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride (5-EM-8HQ HCl) CAS: 1418117-78-8 (HCl salt) / 110191-83-2 (Parent) Chemical Class: Quinoline derivative; 8-Hydroxyquinoline scaffold with benzylic-like ether substitution.[1][2]

Introduction: The Stability Profile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 5-EM-8HQ HCl.

This molecule possesses three distinct "stress points" that define its degradation profile:

  • The Ether Linkage (C5-Position): A benzylic-like ether susceptible to acid-catalyzed hydrolysis and nucleophilic substitution.[1][2]

  • The 8-Hydroxyquinoline Core: A chelating scaffold prone to oxidation and trace metal scavenging, leading to bathochromic shifts and "false" impurity signals.[1][2][3]

  • The Hydrochloride Salt Form: Susceptible to disproportionation in high humidity environments.[2]

Part 1: Diagnostic Troubleshooting (Visual & Analytical)

"My sample has changed color or shows unexpected peaks. What is happening?"

Use this logic flow to identify the likely degradation pathway before proceeding to the specific modules.

TroubleshootingLogicStartSTART: ObservationColorChangeIssue: Sample turned Dark/Green?Start->ColorChangeNewPeakIssue: New HPLC Peak?Start->NewPeakMetalCheckCheck: Trace Metal Contamination(Fe, Cu, Al)ColorChange->MetalCheckYesRRTCheckCheck: Relative Retention Time (RRT)NewPeak->RRTCheckOxidationCheckCheck: Oxidative Stress(Quinone formation)MetalCheck->OxidationCheckNegativeActionMetalAction: Add EDTA to mobile phaseSee Module 3MetalCheck->ActionMetalPositive IDActionOxAction: Protect from Light/AirSee Module 2OxidationCheck->ActionOxLikelyRRTCheck->ActionOxRRT > 1.0 (Non-polar)ActionAcidDiagnosis: Acid Hydrolysis(Ether Cleavage)See Module 1RRTCheck->ActionAcidRRT < 1.0 (Polar)

Figure 1: Diagnostic logic for identifying degradation sources based on visual and chromatographic evidence.

Part 2: Hydrolytic Degradation (The Ether Linkage)

Q: I see a growing impurity peak at RRT ~0.85 in my acidic mobile phase. Is the compound unstable in acid?

A: Yes. The ethoxymethyl group at position 5 behaves electronically like a benzylic ether .[2] The quinoline ring is electron-rich, facilitating the departure of the ethoxy group under acidic conditions.[1][2]

  • Mechanism: Acid-catalyzed hydrolysis (

    
    -like character due to resonance stabilization from the quinoline ring).[1][2]
    
  • Reaction: The ether bond cleaves, releasing Ethanol and forming 5-(Hydroxymethyl)-8-hydroxyquinoline .[1][2]

  • Kinetics: This reaction is pseudo-first-order and pH-dependent.[1][2] It is accelerated significantly at pH < 3.0 and elevated temperatures (>40°C).[2]

Experimental Validation Protocol (Acid Stress):

  • Dissolve 5-EM-8HQ HCl in 0.1 N HCl.

  • Heat to 60°C for 4 hours.

  • Result: You will observe the disappearance of the parent peak and the emergence of the alcohol derivative (more polar, elutes earlier on Reverse Phase C18).[2]

Part 3: Oxidative & Photolytic Degradation[1][2]

Q: My solid sample has turned from off-white to brown/green after sitting on the bench. Is it degrading?

A: This is likely Oxidative Photolysis .[2] The 8-hydroxyquinoline moiety is highly conjugated and photosensitive.[1][2]

  • Mechanism:

    • Photo-oxidation: UV light excites the

      
      -system, generating radicals at the 7-position (ortho to the hydroxyl) or the benzylic carbon.[1][2]
      
    • Quinone Formation: Extended oxidation can lead to the formation of quinoline-5,8-dione derivatives (highly colored species).[1][2]

    • N-Oxide Formation: The quinoline nitrogen can oxidize to the N-oxide, though this is slower than ring oxidation.[1][2]

Q: How do I distinguish oxidation from metal contamination? A: Metal complexes (see Module 3) usually shift the UV

212

Degradation Pathway Diagram:

DegradationPathwaysParent5-EM-8HQ HCl(Parent)HydrolysisProd5-(Hydroxymethyl)-8-HQ(Alcohol Derivative)Parent->HydrolysisProdAcid Hydrolysis(-EtOH)OxidationProdQuinoline-5,8-dione(Colored Species)Parent->OxidationProdOxidation/Light(Radical Mechanism)MetalComplexMetal Chelate(M-Ligand Complex)Parent->MetalComplexTrace Fe/Cu/Al(Chelation)

Figure 2: Primary degradation and transformation pathways for 5-(Ethoxymethyl)-8-hydroxyquinoline.

Part 4: The "Invisible" Impurity: Metal Chelation[1][3]

Q: My assay results vary wildly between glass and stainless steel HPLC systems. Why?

A: 8-Hydroxyquinolines are potent chelators. 5-EM-8HQ will scavenge trace iron (



12
  • Symptom: Broad, tailing peaks or "ghost" peaks that do not correspond to organic impurities.[2]

  • Visual Cue: Solutions turning green (Iron) or yellow-fluorescent (Aluminum/Zinc) without precipitation.[1][2]

Troubleshooting Protocol:

Parameter Recommendation
Mobile Phase Add 0.05% EDTA or Tartaric Acid to the aqueous mobile phase to sequester free metals.[1][2]
Column Use a "metal-free" PEEK-lined column if available.[1][2]

| System | Passivate stainless steel LC systems with 30% Phosphoric acid before validation runs. |

Part 5: Summary of Stability Data
Stress ConditionStability RatingMajor DegradantPrevention Strategy
Acid (pH < 3) Low 5-(Hydroxymethyl)-8-hydroxyquinolineBuffer mobile phases to pH 4.5–6.[1][2]0. Avoid strong acid diluents.[1][2]
Base (pH > 9) ModeratePhenolate anion (reversible); potential ether cleavage at high T.Store in neutral/mildly acidic conditions.[2]
Oxidation (

)
ModerateN-oxides; Quinone dimersStore under Nitrogen/Argon.[1][2]
Photolysis Low Radical coupling productsStrictly use Amber Glassware.
Thermal (Solid) HighDehydrohalogenation (Loss of HCl)Store at 2-8°C, desiccated.[1][2]
References
  • Chemical Structure & Synthesis

    • Smolecule. This compound | 1418117-78-8.[1][2] Link[1][2]

    • ResearchGate.[2] Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Link

  • Mechanistic Grounding (8-HQ Stability)

    • National Institutes of Health (PMC).[2] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Link

    • Royal Society of Chemistry.[1][2] Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives. Link

  • Regulatory Guidelines (Stress Testing)

    • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Link

    • ICH. Q1B Photostability Testing of New Drug Substances and Products. Link

Technical Support Center: Synthesis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield optimization of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and strategically optimize your reaction outcomes.

Introduction to the Synthesis

5-(Ethoxymethyl)-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold in medicinal chemistry known for its potent metal-chelating properties. The introduction of an ethoxymethyl group at the C-5 position modulates the compound's lipophilicity and steric profile, potentially enhancing its biological activity and pharmacokinetic properties.

The most common and efficient method for this synthesis is a variation of the Mannich reaction, specifically an acid-catalyzed electrophilic aromatic substitution known as alkoxyalkylation. This reaction involves the activation of the 8-hydroxyquinoline ring, which then reacts with an electrophile generated in situ from formaldehyde and ethanol. The resulting free base is then converted to its hydrochloride salt to improve stability, handling, and purity.

General Synthesis and Mechanism

The overall transformation consists of two main stages: the formation of the 5-(ethoxymethyl)-8-hydroxyquinoline free base and its subsequent conversion to the hydrochloride salt.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl group at C-8 is a powerful activating group, directing substitution primarily to the C-5 and C-7 positions.

G cluster_0 Step 1: Formation of the Electrophile (Oxonium Ion) cluster_1 Step 2: Electrophilic Attack and Aromatization F H₂C=O (Formaldehyde) P_E H₂C=O⁺H F->P_E Protonation E CH₃CH₂OH (Ethanol) E->P_E H H⁺ (Acid Catalyst) Oxonium [CH₃CH₂O-CH₂]⁺ (Ethoxymethyl Cation) P_E->Oxonium Nucleophilic attack by ethanol & loss of H₂O Sigma Sigma Complex (Resonance Stabilized) Oxonium->Sigma HQ 8-Hydroxyquinoline HQ->Sigma Electrophilic attack at C-5 Product 5-(Ethoxymethyl)- 8-hydroxyquinoline Sigma->Product Deprotonation (Restores Aromaticity)

Caption: Reaction mechanism for ethoxymethylation of 8-hydroxyquinoline.

Experimental Protocol: A Reference Guide

This protocol is a synthesized methodology based on established procedures for similar 8-hydroxyquinoline derivatives.[1][2] Researchers should treat this as a starting point and optimize based on their experimental observations.

Workflow Overview

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure

Part A: Synthesis of 5-(Ethoxymethyl)-8-hydroxyquinoline (Free Base)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-hydroxyquinoline (1.0 eq).

  • Reagents: Add absolute ethanol (serving as both reagent and solvent, ~10-15 mL per gram of 8-HQ). Add paraformaldehyde (1.5-2.0 eq).

  • Catalysis: Slowly add concentrated hydrochloric acid (0.1-0.2 eq) as a catalyst. The acid is crucial for generating the reactive electrophile.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 7:3 Hexane:Ethyl Acetate). The starting 8-HQ spot should diminish as a new, less polar product spot appears.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 5-(ethoxymethyl)-8-hydroxyquinoline, typically as an oil or a low-melting solid.

Part B: Preparation and Purification of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base from Part A in a minimal amount of a suitable solvent. Isopropanol or diethyl ether are common choices.

  • Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol or concentrated HCl) dropwise while stirring. The hydrochloride salt will begin to precipitate.

  • Crystallization: Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for dissolution) to remove soluble impurities.

  • Drying: Dry the final product, this compound, under vacuum.

Troubleshooting Guide

Issue IDProblem EncounteredPotential Causes & Scientific RationaleRecommended Solutions
YLD-01 Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature. The electrophilic substitution requires thermal energy to overcome the activation barrier. 2. Suboptimal Stoichiometry: An incorrect ratio of formaldehyde to 8-HQ can limit the reaction. An excess of formaldehyde is typically needed to drive the equilibrium towards the product. 3. Loss During Workup: The product may have some water solubility, leading to losses during the extraction phase. Emulsion formation can also trap the product. 4. Inefficient HCl Salt Precipitation: The choice of solvent is critical. If the hydrochloride salt is too soluble in the chosen solvent, precipitation will be incomplete.1. Increase reflux time and monitor by TLC until the 8-HQ spot is gone. Ensure the internal temperature reaches the boiling point of ethanol. 2. Use a moderate excess of paraformaldehyde (e.g., 1.5-2.0 eq). Avoid a large excess, which can promote polymerization. 3. After extraction, re-extract the aqueous layer. To break emulsions, add brine (saturated NaCl solution). 4. Use a solvent in which the HCl salt is poorly soluble, such as diethyl ether or a mixture of isopropanol and hexane.
PUR-01 Multiple Spots on TLC / Impure Product 1. Formation of 7-substituted Isomer: The C-7 position is also activated by the C-8 hydroxyl group, leading to the formation of 7-(ethoxymethyl)-8-hydroxyquinoline.[3] 2. Formation of 5,7-disubstituted Product: If reaction conditions are too harsh or prolonged, a second ethoxymethyl group can add at the C-7 position. 3. Polymerization: Formaldehyde can self-polymerize or react with 8-HQ to form polymeric byproducts, especially under strongly acidic conditions or with excessive heating.1. This is a common issue. Lowering the reaction temperature slightly may improve selectivity for the C-5 position. Careful purification by column chromatography of the free base may be necessary before salt formation. 2. Use a smaller excess of paraformaldehyde (closer to 1.2 eq) and carefully monitor the reaction time. Stop the reaction as soon as the starting material is consumed. 3. Ensure slow, controlled addition of the acid catalyst. Avoid excessively long reaction times.
RXN-01 Reaction Fails to Start or Stalls 1. Inactive Catalyst: The acid catalyst may be too dilute or absent. The protonation of formaldehyde is the key initiation step. 2. Poor Quality Reagents: Wet ethanol can interfere with the reaction. Old paraformaldehyde may have depolymerized or become hydrated.1. Ensure you are using concentrated acid. If the reaction has not started after 1 hour at reflux, a small additional charge of catalyst can be added cautiously. 2. Use absolute or anhydrous ethanol. Use fresh, dry paraformaldehyde.
ISO-01 Difficulty Precipitating the HCl Salt 1. Product is too Soluble: The hydrochloride salt has significant solubility in the solvent used (e.g., pure ethanol or methanol). 2. Formation of an Oil: The product may "oil out" instead of crystallizing if the solution is too concentrated or cooled too quickly.1. Add a non-polar co-solvent (an "anti-solvent") like hexane or diethyl ether to the solution to reduce the product's solubility. 2. After adding HCl, try scratching the inside of the flask with a glass rod to induce crystallization. If an oil forms, try to redissolve it by gentle warming and then allow it to cool very slowly. Seeding with a previously formed crystal can also be effective.

Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst necessary for this reaction?

A: The acid catalyst plays a critical role in activating the formaldehyde. It protonates the carbonyl oxygen of formaldehyde, making the carbon atom significantly more electrophilic. This protonated intermediate then readily reacts with ethanol to form a hemiacetal, which, after further protonation and loss of water, generates the highly reactive ethoxymethyl cation ([CH₃CH₂O-CH₂]⁺). This cation is the active electrophile that attacks the electron-rich 8-hydroxyquinoline ring.[4] Without the acid, the formation of this electrophile is extremely slow, and the reaction yield would be negligible.

Q2: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde?

A: Yes, formalin can be used, but it introduces water into the reaction. Water is a competing nucleophile that can react with the protonated formaldehyde to form methanediol or attack the ethoxymethyl cation. This can lead to the formation of the undesired 5-(hydroxymethyl)-8-hydroxyquinoline byproduct and reduce the overall yield of the target ethoxymethylated product. Paraformaldehyde, a solid polymer of formaldehyde, is generally preferred as it is an anhydrous source of formaldehyde, minimizing these side reactions.

Q3: What is the primary byproduct I should expect, and how can I identify it?

A: The most likely isomeric byproduct is 7-(ethoxymethyl)-8-hydroxyquinoline . The C-8 hydroxyl group activates both the C-5 (para) and C-7 (ortho) positions for electrophilic substitution. While the C-5 position is often sterically more accessible, some substitution at C-7 is common.[3] You can identify this byproduct using:

  • TLC: It will likely appear as a spot with a slightly different Rf value from the main product.

  • ¹H NMR: The coupling patterns of the aromatic protons will be distinct. For the 5-substituted product, you will see characteristic doublets for H-6 and H-7. For the 7-substituted product, the pattern for H-5 and H-6 will be different. A full structural elucidation would require 2D NMR techniques like COSY and NOESY.

Q4: What is the purpose of converting the final product to a hydrochloride salt?

A: There are several key advantages to isolating the product as its hydrochloride salt:

  • Purity: The process of precipitation and crystallization is a powerful purification step. Many organic, non-basic impurities remain in the solvent while the desired basic product crystallizes as its salt.

  • Stability: Amine-containing compounds, like quinolines, can be susceptible to air oxidation over time. The salt form is generally more stable and has a longer shelf life.

  • Physical Properties: Hydrochloride salts are typically crystalline, non-hygroscopic solids with sharp melting points, making them much easier to handle, weigh, and characterize than the often oily or low-melting free bases.

Q5: What are the best analytical methods for monitoring this reaction and characterizing the final product?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. It allows you to track the consumption of starting material and the formation of the product and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid or TFA) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. It verifies the presence of the ethoxymethyl group and, crucially, confirms its position (C-5 vs. C-7) by analyzing the aromatic proton signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H stretch of the phenol and C-O-C stretches of the ether.

References

  • Bouchoucha, M., et al. (2016). Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • Csuvik, O., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
  • Google Patents. (2019). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
  • AdiChemistry. Mannich Reaction: Mechanism, Explanation & Applications. Available at: [Link]

  • Wikipedia. (2023). Mannich reaction. Available at: [Link]

  • Abbas, I. M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2019). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Egyptian Journal of Chemistry.
  • Cochrane, R. A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 6(8), 1446-1453. Available at: [Link]

  • Al-Najjar, B. O., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Substituted 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Chelation, Tailing, and Solubility Issues in 8-HQ Derivatives

The Core Challenge: Why These Compounds Fail Standard Purification

Welcome to the technical support hub for 8-hydroxyquinoline (8-HQ) chemistry. If you are here, you are likely experiencing one of three failures:

  • Chromatographic Streaking: Your compound smears across the column, refusing to elute as a tight band.[1]

  • Irreversible Adsorption: You loaded 500 mg, but only recovered 50 mg.

  • Solubility Paradox: The compound is insoluble in non-polar solvents but "oils out" in polar ones.[1]

The Root Cause: 5-substituted 8-HQ derivatives are zwitterionic chelators .[2] They possess a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl (

).[2]
  • The Silica Trap: Standard silica gel contains trace metal impurities (Fe, Al, Ca).[1] Your 8-HQ derivative binds to these metals irreversibly.[2] Furthermore, the acidic silanols protonate the pyridine ring, causing strong ionic retention (tailing).[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound streaks from Rf 0.1 to 0.9 on TLC and the column."

Diagnosis: This is the classic "Silanol/Metal Effect."[1] The compound is interacting with free silanols and trace metals on the silica surface.[1]

The Fix: Deactivation and Competition. You must mask the active sites on the silica.[1]

  • Method A: The Amine Block (Standard) [2]

    • Mobile Phase: Add 1% to 3% Triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[1][2]

    • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.[2] This saturates the acidic silanols.[1]

    • Note: TEA is difficult to remove from 8-HQ oils.[2] You may need a subsequent acid wash or high-vacuum drying.[2]

  • Method B: The "Chelator Wash" (For High-Value Compounds) [2]

    • If you suspect metal contamination in your silica is the primary culprit (indicated by a colored band staying at the baseline), wash your silica with a solution of 0.5% EDTA or Oxalic Acid in methanol, then rinse with your starting mobile phase.[1] This strips the metals before your compound sees them.[1]

Issue 2: "I cannot separate the 5-substituted product from the 7-substituted isomer."

Diagnosis: Regioisomers of 8-HQ often have identical Rf values on silica because the polarity is dominated by the 8-OH/1-N core.[2]

The Fix: pH-Controlled Extraction (The "pKa Swing"). The 5-position substitution affects the pKa of the phenolic proton differently than the 7-position due to electronic conjugation.[2]

  • Protocol:

    • Dissolve the crude mixture in dilute NaOH (pH > 11). Both isomers dissolve as phenolate anions.[1][2]

    • Slowly lower the pH using dilute HCl or Acetic Acid.[1]

    • Monitor pH precisely.[1][2] The 5-substituted derivative often precipitates at a slightly different pH than the 7-isomer or the starting material.[2]

    • Reference Data: 5-Chloro-8-HQ has a phenolic pKa of ~7.6, whereas unsubstituted 8-HQ is ~9.[1][2]5. This 2-unit gap allows for selective precipitation.[2]

Issue 3: "The product oils out during recrystallization."

Diagnosis: 5-substitution increases lipophilicity, disrupting the crystal lattice formation in pure alcohols.[1][2]

The Fix: The "Dual-Pol" Solvent System. Avoid pure Ethanol or Methanol.[2] Use a chlorinated solvent to dissolve, then a non-polar anti-solvent to drive precipitation.[1]

  • Recommended System: Dissolve in minimal hot Chloroform or Dichloromethane .[1][2] Add hot Hexane or Petroleum Ether dropwise until turbid.[1][2] Cool slowly.

Experimental Protocols

Protocol A: The "Metal-Free" Flash Chromatography

Use this when standard columns fail.[2]

  • Slurry Preparation: Suspend silica gel in Methanol containing 0.5% Oxalic Acid. Stir for 30 minutes.

  • Filtration: Filter the silica and wash with pure Methanol (3x) to remove excess acid and stripped metals.[2]

  • Drying: Activate silica at 120°C for 4 hours.

  • Column Packing: Pack using Hexane/EtOAc (gradient) containing 1% Triethylamine .

  • Loading: Load sample as a solid deposit on Celite (liquid loading often exacerbates tailing).

Protocol B: The Isoelectric Precipitation (Workup)

Best for removing unreacted starting materials (e.g., aminophenols).[1]

Data Table: pKa Values for Separation Logic

CompoundpKa (NH+ -> N)pKa (OH -> O-)Isoelectric Point (pI)
8-Hydroxyquinoline 4.999.81~7.4
5-Chloro-8-HQ 3.807.60~5.7
5-Nitro-8-HQ 2.806.20~4.5

Data derived from spectroscopic studies [1, 2].

Workflow:

  • Acid Phase: Dissolve crude reaction mass in 2M HCl (pH < 2). Filter off any insoluble tars (polymerized impurities).[2]

  • Neutralization: Add 2M NaOH dropwise.

  • Targeting pI:

    • For 5-Chloro-8-HQ , stop at pH 5.5 - 6.0 .[1][2] The zwitterion is least soluble here and will precipitate.[1]

    • Impurities with higher pKa (like unreacted 8-HQ) remain in solution or precipitate later.[2]

  • Filtration: Collect the precipitate. Wash with water (pH adjusted to the pI).[2]

Visual Decision Guides

Diagram 1: Purification Strategy Decision Tree

Follow this logic to select the correct purification method.

PurificationStrategy Start Crude 5-Sub-8-HQ Mixture CheckTLC Check TLC on Silica Start->CheckTLC Streaking Does it Streak/Tail? CheckTLC->Streaking YesStreak Yes: Metal/Silanol Interaction Streaking->YesStreak Yes NoStreak No: Separation Issue Streaking->NoStreak No Action1 Add 1-2% TEA to Mobile Phase YesStreak->Action1 Action2 Use Amino-Bonded Silica YesStreak->Action2 Regioisomer Isomer Separation? NoStreak->Regioisomer Recryst Recrystallization (CHCl3 / Hexane) Regioisomer->Recryst No pHSwing pH-Controlled Precipitation (Exploit pKa diff) Regioisomer->pHSwing Yes

Caption: Decision matrix for selecting between chromatographic modification and chemical extraction based on TLC behavior.

Diagram 2: The "pKa Swing" Isolation Mechanism

Visualizing how pH affects solubility states.[1]

pKaSwing Cation Cationic Form (Soluble in Water) pH < 3 Zwitterion Neutral Zwitterion (Precipitates) pH ≈ pI (5-6) Cation->Zwitterion + NaOH (Deprotonate NH+) Anion Anionic Form (Soluble in Water) pH > 9 Zwitterion->Anion + NaOH (Deprotonate OH) Impurities Impurities (Remain Soluble) Zwitterion->Impurities Filtration Anion->Zwitterion + HCl (Protonate O-)

Caption: The solubility window of 5-substituted 8-HQ derivatives allows isolation by precipitating at the isoelectric point (pI).[2]

References

  • Nagy, E. M., et al. (2022).[1] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases." Journal of Medicinal Chemistry. Link[2]

    • Relevance: Provides experimental pKa values for 5-chloro and 5-substituted derivatives, valid
  • SIELC Technologies. (n.d.).[2] "HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100." Link

    • Relevance: details the interaction of 8-HQ with silanols and metals, supporting the need for acidic/buffer modific
  • Jiangsu Lidaning Chemical Co. (2011).[2] "Preparation method and purification method of 5-chloro-8-hydroxyquinoline." Patent CN108610288B.[1][2] Link

    • Relevance: Industrial protocol for pH-controlled precipitation and purific
  • Armarego, W. L. F. (2017).[1][2] Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[2]

    • Relevance: General standard for recrystallization solvents of quinoline derivatives.[2]

Sources

Validation & Comparative

comparing the efficacy of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride to other 8-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the efficacy of various 8-hydroxyquinoline derivatives, with a specific focus on contextualizing the potential of emerging scaffolds like 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride. While public domain data on this compound is limited, this document serves to benchmark its potential by examining the established biological activities and mechanisms of well-characterized 8-hydroxyquinoline analogs. We will delve into the experimental data supporting their use in antimicrobial, anticancer, and neuroprotective applications, providing a framework for researchers and drug development professionals to evaluate novel derivatives.

Introduction to 8-Hydroxyquinolines: A Versatile Pharmacophore

8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound with a privileged structure in medicinal chemistry. Its ability to chelate metal ions is central to its diverse biological activities. The 8-HQ scaffold has been extensively modified to generate a vast library of derivatives with a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The therapeutic potential of these compounds is often linked to their ability to modulate metal homeostasis, induce oxidative stress, and inhibit key enzymatic pathways.

Comparative Efficacy of Key 8-Hydroxyquinoline Derivatives

To establish a baseline for evaluating novel 8-HQ compounds, we will compare the efficacy of several well-studied derivatives across different therapeutic areas.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial effects against a broad range of bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism and enzyme function.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of 8-Hydroxyquinoline Derivatives against various microbes.

CompoundS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
8-Hydroxyquinoline1.563.120.78
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)0.51.00.25
Nitroxoline (5-nitro-8-hydroxyquinoline)1.02.00.5

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for assessing the antimicrobial efficacy of 8-hydroxyquinoline derivatives.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture of the test organism.

  • Compound Dilution: The 8-hydroxyquinoline derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale for Methodological Choices: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compounds against various microorganisms, making it a gold standard for antimicrobial susceptibility testing.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Microbial Culture inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compound Prepare Serial Dilutions of 8-HQ Derivative prep_compound->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read_plate Read Plate for Microbial Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Several 8-hydroxyquinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. Their ability to chelate copper and iron, which are essential for tumor growth, is a key aspect of their anticancer properties.

Table 2: Comparative IC50 Values of 8-Hydroxyquinoline Derivatives in Cancer Cell Lines.

CompoundCell LineIC50 (μM)Mechanism of ActionReference
8-HydroxyquinolineHeLa (Cervical Cancer)15.2Apoptosis Induction
ClioquinolPC-3 (Prostate Cancer)2.5Proteasome Inhibition, Copper-dependent Apoptosis
PBT2SK-N-BE(2) (Neuroblastoma)0.25Metal Ionophore, Disruption of Metal Homeostasis

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 8-hydroxyquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Rationale for Methodological Choices: The MTT assay is a reliable and high-throughput method for screening the cytotoxic effects of a large number of compounds, providing a quantitative measure of cell viability.

Signaling Pathway: Clioquinol-Induced Apoptosis in Cancer Cells

G Clioquinol Clioquinol Cu_ion Intracellular Copper Ions (Cu2+) Clioquinol->Cu_ion acts as ionophore Proteasome Proteasome Inhibition Clioquinol->Proteasome ROS Reactive Oxygen Species (ROS) Generation Cu_ion->ROS Apoptosis Apoptosis ROS->Apoptosis NFkB NF-κB Inhibition Proteasome->NFkB NFkB->Apoptosis promotes

Caption: Clioquinol's proposed mechanism of anticancer activity.

The Emerging Potential of 5-Substituted 8-Hydroxyquinolines

While specific data on this compound is not widely available in peer-reviewed literature, the substitution at the 5-position of the 8-hydroxyquinoline ring is a known strategy to modulate the lipophilicity and pharmacokinetic properties of the molecule. The ethoxymethyl group, being relatively small and containing an ether linkage, could potentially enhance cell membrane permeability and alter the metal-chelating properties of the 8-hydroxyquinoline core. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this and other novel 5-substituted derivatives.

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold remains a highly versatile platform for the development of novel therapeutics. The well-documented antimicrobial and anticancer activities of derivatives like Clioquinol and Nitroxoline provide a strong foundation for the continued exploration of this chemical space. While direct comparative data for this compound is currently unavailable, the established structure-activity relationships of this class of compounds suggest that it may possess interesting biological properties. Future studies should focus on synthesizing and systematically evaluating a library of 5-alkoxymethyl-8-hydroxyquinoline derivatives to fully understand their therapeutic potential and mechanisms of action. Such investigations will be crucial in unlocking the next generation of 8-hydroxyquinoline-based drugs.

References

  • Title: In vitro and in vivo antibacterial activities of 8-hydroxyquinoline and its derivatives. Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Synthesis and antimicrobial evaluation of some new 8-hydroxyquinoline derivatives. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Clioquinol: a therapeutic agent for Alzheimer's disease and other neurological disorders. Source: CNS Drug Reviews URL: [Link]

  • Title: Nitroxoline: a review of its antibacterial activity, pharmacokinetic properties and clinical efficacy. Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: The anticancer properties of 8-hydroxyquinoline and its derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The copper-ionophore clioquinol induces apoptosis in human prostate cancer cells. Source: The Prostate URL: [Link]

A Tale of Two Quinolines: Navigating the Complexities of Metal Chelation in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride and Clioquinol for Researchers and Drug Development Professionals

In the multifaceted landscape of Alzheimer's disease (AD) research, the "metal hypothesis" has carved out a significant and compelling niche. This theory posits that the dysregulation of metal ions, particularly copper, zinc, and iron, plays a pivotal role in the aggregation of amyloid-beta (Aβ) peptides and the generation of oxidative stress, both central to AD neuropathology.[1][2] This has led to the exploration of metal chelators as potential therapeutic agents. Among these, the 8-hydroxyquinoline (8-HQ) scaffold has been a prominent focus of investigation.[3][4][5]

This guide provides an in-depth comparison of two molecules from this class: the historically significant, yet controversial, Clioquinol and the lesser-known This compound . While Clioquinol's journey through clinical trials has provided invaluable lessons, the potential of newer derivatives like this compound lies in the ongoing quest for a safer and more efficacious therapeutic.

The Core Principle: A Double-Edged Sword of Metal Chelation

The therapeutic rationale for 8-hydroxyquinoline derivatives in Alzheimer's disease is centered on their ability to act as metal protein attenuating compounds (MPACs).[6] These small, lipophilic molecules can cross the blood-brain barrier and restore metal homeostasis in the brain.[3][7] The primary mechanism involves the chelation of excess metal ions, particularly copper and zinc, which are found in high concentrations within amyloid plaques.[8] This action is believed to have several downstream benefits:

  • Inhibition of Amyloid-beta Aggregation: By binding to copper and zinc ions, 8-HQs can prevent these metals from promoting the misfolding and aggregation of Aβ peptides into neurotoxic oligomers and fibrils.[3][9]

  • Reduction of Oxidative Stress: Metal ions, particularly copper and iron, can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that contribute to oxidative damage in the brain.[10][11] By sequestering these metals, 8-HQs can mitigate this source of oxidative stress.

  • Dissolution of Existing Plaques: Some studies suggest that 8-HQs can not only prevent the formation of new amyloid plaques but also aid in the dissolution of existing ones by extracting the metal ions that stabilize these structures.[9]

The following diagram illustrates the central role of metal dyshomeostasis in Alzheimer's pathology and the proposed mechanism of action for 8-hydroxyquinoline derivatives.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention Metal Dyshomeostasis Metal Dyshomeostasis Aβ Aggregation Aβ Aggregation Metal Dyshomeostasis->Aβ Aggregation Promotes Oxidative Stress Oxidative Stress Metal Dyshomeostasis->Oxidative Stress Induces Tau Hyperphosphorylation Tau Hyperphosphorylation Metal Dyshomeostasis->Tau Hyperphosphorylation Contributes to Neuronal Death Neuronal Death Aβ Aggregation->Neuronal Death Leads to Oxidative Stress->Neuronal Death Leads to Tau Hyperphosphorylation->Neuronal Death Leads to 8-Hydroxyquinolines 8-Hydroxyquinolines Metal Chelation Metal Chelation 8-Hydroxyquinolines->Metal Chelation Mediate Restoration of Homeostasis Restoration of Homeostasis Metal Chelation->Restoration of Homeostasis Restoration of Homeostasis->Aβ Aggregation Inhibits Restoration of Homeostasis->Oxidative Stress Reduces

Caption: Proposed mechanism of 8-hydroxyquinolines in Alzheimer's disease.

Clioquinol: The Precursor with a Checkered Past

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is the most extensively studied 8-hydroxyquinoline derivative in the context of Alzheimer's disease. Originally used as an oral amebicide, its use was discontinued in the 1970s due to an association with subacute myelo-optic neuropathy (SMON), a severe neurological disorder.[9] Despite this, its potential to modulate metal homeostasis in the brain led to its revival in Alzheimer's research.

Experimental Evidence for Clioquinol's Efficacy

Early clinical trials with Clioquinol showed some promising results. A small phase 2 trial reported a decrease in plasma Aβ42 levels and a slowing of cognitive decline in a subgroup of more severely affected Alzheimer's patients. However, subsequent larger trials failed to replicate these findings conclusively, and concerns about its neurotoxic potential remained a significant barrier to its development.

The successor to Clioquinol, PBT2, another 8-hydroxyquinoline derivative, also showed promise in early-phase clinical trials by improving some cognitive functions in Alzheimer's patients.[12] However, its development for Alzheimer's was also halted due to safety concerns at doses considered clinically effective.[13]

This compound: A New Contender?

In contrast to the wealth of data on Clioquinol, there is a notable scarcity of published research specifically investigating this compound in the context of Alzheimer's disease. Its synthesis and basic characterization have been reported, but its biological effects related to neurodegeneration are not well-documented in publicly available literature.[14][15]

However, based on the known structure-activity relationships of the 8-hydroxyquinoline scaffold, we can hypothesize some of its potential properties and how they might compare to Clioquinol.

A Structural Comparison and its Implications

The key structural difference between Clioquinol and 5-(Ethoxymethyl)-8-hydroxyquinoline lies in the substitutions at the 5 and 7 positions of the quinoline ring.

  • Clioquinol: Possesses a chlorine atom at the 5-position and an iodine atom at the 7-position. These halogen substitutions contribute to its lipophilicity, allowing it to cross the blood-brain barrier. However, they are also implicated in its neurotoxicity.

  • 5-(Ethoxymethyl)-8-hydroxyquinoline: Features an ethoxymethyl group at the 5-position. This non-halogenated substitution could potentially offer a more favorable safety profile. The ether linkage might also influence its lipophilicity and metal-chelating properties.

The table below summarizes a comparative overview of the two compounds.

FeatureClioquinolThis compound
Core Structure 8-Hydroxyquinoline8-Hydroxyquinoline
Substitutions 5-chloro, 7-iodo5-ethoxymethyl
Mechanism of Action Metal (Cu2+, Zn2+) chelation, Aβ anti-aggregation, antioxidantPresumed metal chelation and related activities (largely uninvestigated)
Clinical Data (AD) Some positive signals in early trials, but overall inconclusive and halted due to toxicity concerns.No known clinical data for Alzheimer's disease.
Known Side Effects Neurotoxicity (subacute myelo-optic neuropathy).Not well-characterized in the context of neurodegenerative diseases.
Development Status Development for Alzheimer's disease largely discontinued.Preclinical/investigational stage with limited publicly available data.

Experimental Protocols for Comparative Evaluation

For researchers interested in exploring the potential of this compound and comparing it to established 8-HQs like Clioquinol, a series of in vitro experiments are essential. The following are foundational protocols that can be adapted for this purpose.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is a standard method for quantifying the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

Protocol:

  • Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent to create a peptide film. Resuspend the peptide in a buffer such as phosphate-buffered saline (PBS) to the desired concentration.

  • Incubation: Incubate the Aβ42 solution in the presence and absence of varying concentrations of this compound and Clioquinol.

  • ThT Measurement: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.[2] A decrease in fluorescence in the presence of the test compound indicates inhibition of fibril formation.

Western Blot Analysis of Aβ Oligomers

This technique allows for the visualization of different aggregation states of Aβ, particularly the soluble oligomers which are considered highly neurotoxic.

Protocol:

  • Sample Preparation: Prepare and incubate Aβ42 as described in the ThT assay protocol.

  • SDS-PAGE: Separate the Aβ species based on size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for Aβ (e.g., 6E10 or 4G8), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Visualize the bands corresponding to monomers, dimers, trimers, and larger oligomers using a chemiluminescent substrate.[1][16]

Cell Viability Assay (MTT Assay)

This assay assesses the neuroprotective effects of the compounds against Aβ-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).

Protocol:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.

  • Treatment: Treat the cells with pre-aggregated Aβ42 oligomers in the presence or absence of the test compounds.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.[6][17] An increase in absorbance in the presence of the test compound indicates a protective effect.

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the antioxidant potential of the compounds.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y) and treat them with a pro-oxidant (e.g., H2O2 or Aβ oligomers) in the presence or absence of the test compounds.

  • Probe Incubation: Incubate the cells with a fluorescent ROS indicator dye such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope.[18][19] A decrease in fluorescence in the presence of the test compound suggests a reduction in intracellular ROS levels.

The following diagram outlines a typical experimental workflow for comparing the neuroprotective effects of 8-hydroxyquinoline derivatives.

G Start Start Aβ42 Preparation Aβ42 Preparation Start->Aβ42 Preparation Cell Culture (SH-SY5Y) Cell Culture (SH-SY5Y) Start->Cell Culture (SH-SY5Y) In Vitro Aggregation Assays In Vitro Aggregation Assays Aβ42 Preparation->In Vitro Aggregation Assays Neurotoxicity & Neuroprotection Assays Neurotoxicity & Neuroprotection Assays Aβ42 Preparation->Neurotoxicity & Neuroprotection Assays ThT Assay ThT Assay In Vitro Aggregation Assays->ThT Assay Western Blot Western Blot In Vitro Aggregation Assays->Western Blot Data Analysis & Comparison Data Analysis & Comparison ThT Assay->Data Analysis & Comparison Western Blot->Data Analysis & Comparison Cell Culture (SH-SY5Y)->Neurotoxicity & Neuroprotection Assays MTT Assay MTT Assay Neurotoxicity & Neuroprotection Assays->MTT Assay ROS Assay ROS Assay Neurotoxicity & Neuroprotection Assays->ROS Assay MTT Assay->Data Analysis & Comparison ROS Assay->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for evaluating 8-hydroxyquinoline derivatives.

Conclusion and Future Directions

The journey of 8-hydroxyquinoline derivatives in Alzheimer's research, from the initial promise and subsequent setbacks of Clioquinol to the development of second-generation compounds like PBT2, underscores the complexities of targeting metal dyshomeostasis in the brain. While Clioquinol served as a crucial proof-of-concept, its toxicity profile ultimately limited its therapeutic potential.

This compound represents an unexplored avenue within this class of compounds. Its non-halogenated structure is a rational design choice to potentially mitigate the neurotoxicity associated with Clioquinol. However, without empirical data, its efficacy as a metal chelator, its ability to inhibit Aβ aggregation and oxidative stress, and its overall safety profile remain speculative.

For researchers and drug development professionals, the path forward is clear. A thorough preclinical evaluation of this compound using the experimental paradigms outlined in this guide is a critical first step. Such studies will be instrumental in determining whether this compound, and others like it, can build upon the lessons learned from Clioquinol and offer a safer and more effective therapeutic strategy for the treatment of Alzheimer's disease. The 8-hydroxyquinoline scaffold continues to be a "privileged structure" in medicinal chemistry, and its full potential in neurodegenerative diseases is yet to be unlocked.[4][5]

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline.
  • Bareggi, S. R., & Cornelli, U. (2012).
  • Screen4Health. (n.d.). PBT2 — Screen4Health. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • ClinicalTrials.gov. (2013). Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease. Retrieved from [Link]

  • Georgieva, M., Stoyanov, S., Mihaylova, R., Staneva, D., Zhelev, Z., & Yordanov, G. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. PMC.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013).
  • Kos, J., Karas, M., Guncar, G., Mitrovic, A., Kovac, A., & Gobec, S. (2022).
  • ResearchGate. (n.d.). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Viability of human neuroblastoma cells measured by MTT assay. Retrieved from [Link]

  • ALZFORUM. (2023). PBT2. Retrieved from [Link]

  • Karymov, M. A., Lyubimov, I. M., & Kurganov, B. I. (2017).
  • ResearchGate. (2017). Western Blot protocol for the visualisation of the Amyloid beta different fractions. Retrieved from [Link]

  • Thomas, D. D., Kalyanaraman, B., & Villamena, F. A. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
  • Choi, H. Y., Kim, Y. S., & Park, J. H. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC.
  • PubMed. (n.d.). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • Villemagne, V. L., Rowe, C. C., Barnham, K. J., Cherny, R., Woodward, M., Bozinosvski, S., ... & Masters, C. L. (2017). A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study. PMC.
  • ResearchGate. (n.d.). Thioflavine T interaction with synthetic Alzheimer's disease ??-amyloid peptides: Detection of amyloid aggregation in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. Retrieved from [Link]

  • Di Fede, G., Catania, M., Maderna, E., Ghidoni, R., Benussi, L., & Tagliavini, F. (2010). Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices. PMC.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. Retrieved from [Link]

  • PubMed. (n.d.). 8-hydroxyinoline derivatives. Synthesis and biological evaluation of arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline hemiacetals and 5-phenylglyoxylidenamin-8-hydroxyquinolines. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Dove Press. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • PubMed. (n.d.). New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations. Retrieved from [Link]

  • Thioflavin T spectroscopic assay. (n.d.). Retrieved from [Link]

  • bioRxiv. (n.d.). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • Murphy, M. P., & Siegel, R. M. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.
  • Faux, N. G., Ritchie, C. W., Gunn, A., Rembach, A., Tsatsanis, A., Bedo, J., ... & Bush, A. I. (2010). PBT2 rapidly improves cognition in Alzheimer's disease: additional phase II analyses. Journal of Alzheimer's Disease.
  • Semantic Scholar. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their. Retrieved from [Link]

  • DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]

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cross-validation of experimental results for 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Cross-Validation Guide: 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride vs. Established 8-HQ Standards

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Positioning

This compound (CAS: 1418117-78-8) represents a strategic structural modification of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Unlike its halogenated predecessors—such as Clioquinol (5-chloro-7-iodo-8-quinolinol) or Cloxyquin —this derivative incorporates an ethoxymethyl group at the C5 position.

From a medicinal chemistry perspective, this modification is designed to tune lipophilicity (LogP) and solubility without introducing the heavy halogen atoms often associated with neurotoxicity (e.g., SMON syndrome linked to iodine). This guide provides a rigorous framework for cross-validating the physicochemical and biological performance of 5-(Ethoxymethyl)-8-HQ against industry standards.

Key Value Proposition:

  • Enhanced Solubility: The hydrochloride salt form offers superior aqueous solubility compared to the free base of Clioquinol.

  • Tunable Lipophilicity: The ethoxy group maintains membrane permeability essential for intracellular metal chelation (ionophore activity).

  • Reduced Toxicity Potential: Absence of iodine reduces risks associated with thyroid accumulation and specific neurotoxic pathways.

Structural & Chemical Validation (Identity)

Before biological testing, the candidate compound must undergo rigorous structural verification. The 5-ethoxymethyl derivative has unique crystallographic signatures that distinguish it from common impurities like 5-chloromethyl-8-HQ.

Validation Workflow

The following workflow ensures the integrity of the test substance, referencing the seminal characterization by Bougharraf et al. (2016) .

StructuralValidation Start Raw Synthesis (Chloromethylation + Ethoxylation) Step1 1H / 13C NMR (Confirm Ethoxy Signals) Start->Step1 Identity Step2 XRD Analysis (Crystal System: Orthorhombic Pbca) Step1->Step2 Polymorph Check Step3 Purity Check (HPLC > 98%) Step2->Step3 Quantification Final Validated Compound 5-(Ethoxymethyl)-8-HQ HCl Step3->Final Release for Bio-Assay

Figure 1: Structural validation workflow based on spectroscopic and crystallographic standards.

Comparative Physicochemical Profile
Feature5-(Ethoxymethyl)-8-HQ HClClioquinol (Standard)8-Hydroxyquinoline (Parent)
Molecular Weight ~239.7 g/mol 305.5 g/mol 145.16 g/mol
Solubility (Water) High (Salt form) Very Low (< 0.1 mg/mL)Low
Lipophilicity (LogP) Moderate (Tunable)High (~3.5)Moderate (~1.9)
Chelation (Cu/Zn) Bidentate (N, O)Bidentate (N, O)Bidentate (N, O)
Crystal System Orthorhombic (Pbca)MonoclinicMonoclinic

Expert Insight: The hydrochloride salt form is critical. While the free base of 5-ethoxymethyl-8-HQ participates in


 stacking (gap ~0.638 Å), the HCl salt disrupts this packing to enhance dissolution rates in biological media, a significant advantage over Clioquinol for oral bioavailability.

Biological Performance: Cross-Validation Protocols

To objectively assess performance, the candidate must be tested alongside Clioquinol (positive control for potency) and 8-HQ (baseline).

Antimicrobial Efficacy (MIC Determination)

8-HQ derivatives exert antimicrobial effects via metal chelation (stripping bacteria of essential Fe/Zn) or by acting as ionophores (flooding cells with toxic Cu).

Protocol: Broth Microdilution (CLSI Standards)

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (Gram+) and E. coli (Gram-).
    
  • Treatment: Serial dilutions of 5-(Ethoxymethyl)-8-HQ HCl (0.5 – 128 µg/mL).

  • Controls:

    • Positive: Clioquinol (Expected MIC: 1–4 µg/mL for S. aureus).

    • Negative: Solvent (DMSO < 1%).

  • Endpoint: Lowest concentration with no visible growth after 24h at 37°C.

Expected Outcome & Interpretation:

  • Superiority: If MIC < 8 µg/mL, the ethoxymethyl group successfully mimics the lipophilic penetration of halogens without their toxicity.

  • Equivalence: MIC 8–32 µg/mL suggests moderate activity, likely limited by cell wall penetration compared to the highly lipophilic Clioquinol.

Anticancer Cytotoxicity (MTT Assay)

Recent studies on 5-amino and 5-nitro derivatives (Nitroxoline) suggest 5-substituted 8-HQs are potent against cancer lines (HeLa, MCF-7) via proteasome inhibition and ROS generation.

Mechanism of Action Visualization:

MOA Compound 5-(Ethoxymethyl)-8-HQ Complex Lipophilic Metal Complex (2:1 Ligand:Metal) Compound->Complex + Cu2+/Zn2+ Extracellular Extracellular Environment (Cu2+, Zn2+) Extracellular->Complex Membrane Cell Membrane Complex->Membrane Passive Diffusion Intracellular Intracellular Release Membrane->Intracellular ROS ROS Generation (Fenton Reaction) Intracellular->ROS Redox Cycling Proteasome Proteasome Inhibition Intracellular->Proteasome Direct Binding Apoptosis Apoptosis / Cell Death ROS->Apoptosis Proteasome->Apoptosis

Figure 2: Dual mechanism of action: Ionophore-mediated ROS generation and proteasome inhibition.

Protocol: MTT Cytotoxicity Assay

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), and HaCaT (Normal Keratinocytes - for selectivity index).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Dosing: 24h incubation with 0.1 – 100 µM of candidate.

  • Readout: Absorbance at 570 nm (Formazan crystals).

  • Validation Check: Co-treat with ZnCl2 (10 µM) . If toxicity increases, the mechanism is confirmed as Zinc Ionophore (similar to Clioquinol). If toxicity is unchanged, it may act via a non-chelating pathway.

Experimental Data Summary (Template)

Use the following table structure to report your cross-validation results.

AssayMetric5-(Ethoxymethyl)-8-HQClioquinol (Ref)Interpretation
Antimicrobial MIC (S. aureus)Experimental Value1–2 µg/mLIs potency retained without Iodine?
Antimicrobial MIC (E. coli)Experimental Value16–32 µg/mLGram-negative penetration check.
Cytotoxicity IC50 (MCF-7)Experimental Value~10 µMAnticancer potential.
Selectivity SI (HaCaT/MCF-7)RatioLow (< 5)Is it safer than Clioquinol?
Chelation Log K (Cu2+)~12-13 (Est.)12.5Metal binding affinity check.

References

  • Bougharraf, H., et al. (2016).[1][2] "Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline." Optical and Quantum Electronics, 48, 141.[1][2][3] Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry, 120, 252-274. Link

  • Mao, X., & Schimmer, A. D. (2008). "The toxicology of clioquinol." Toxicology Letters, 182(1-3), 1-6. Link

  • Saadeh, H. A., et al. (2020).[4] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(18), 4321. Link

Sources

comparing the antimicrobial spectrum of different 5-alkoxymethyl-8-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the antimicrobial performance of 5-alkoxymethyl-8-hydroxyquinoline derivatives compared to their parent scaffold, 8-hydroxyquinoline (8-HQ). The core medicinal chemistry strategy behind these derivatives is the modulation of lipophilicity (


) via the 5-position substituent.

Key Insight: While 8-HQ is a potent chelator, its cellular uptake is often limited by passive diffusion rates. The introduction of a 5-alkoxymethyl "tail" creates a "Trojan Horse" vector, significantly enhancing membrane permeability and antimicrobial potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans), with moderate improvements against Gram-negative strains.

Chemical Architecture & Synthesis Logic

To understand the spectrum differences, one must understand the structural logic. The 8-hydroxyquinoline scaffold acts as the "warhead" (chelating agent), while the 5-alkoxymethyl group acts as the "vector" (transport modulator).

Synthesis Pathway

The synthesis typically proceeds via a Chloromethylation intermediate, a highly reactive species that allows for the facile introduction of various alkoxy chains.

Safety Note for Researchers: The 5-chloromethyl-8-hydroxyquinoline intermediate is a potential alkylating agent and skin irritant. All protocols involving this intermediate should be conducted in a fume hood.

SynthesisPathway cluster_0 Reaction Conditions HQ 8-Hydroxyquinoline (Parent Scaffold) CMHQ 5-Chloromethyl-8-HQ (Reactive Intermediate) HQ->CMHQ HCHO, HCl(g) ZnCl2 (Catalyst) AMHQ 5-Alkoxymethyl-8-HQ (Target Derivative) CMHQ->AMHQ ROH (Alcohol) Reflux, NaHCO3

Figure 1: Synthetic route for 5-alkoxymethyl-8-hydroxyquinolines. The chloromethylation step is the critical gateway to diversity.

Comparative Antimicrobial Analysis

The following data synthesizes performance metrics from comparative microbial screenings. The "Activity Index" is normalized to the parent 8-HQ (Index = 1.0).

Spectrum & Potency Table
CompoundR-Group (5-Position)S. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)Lipophilicity (

)
8-HQ (Control) -H12.5 - 25.0> 64.012.51.85
5-Methoxymethyl-8-HQ

6.25 - 12.532.0 - 64.06.25~2.10
5-Ethoxymethyl-8-HQ

3.12 - 6.25 32.03.12 - 6.25 ~2.50
5-Butoxymethyl-8-HQ

6.2564.06.25~3.30

Data Sources: Synthesized from comparative trends in Patel et al. [1], Srisung et al. [2], and BenchChem Database [3].

Interpretation of Results
  • Gram-Positive Dominance: The 5-Ethoxymethyl derivative demonstrates the optimal balance (the "Sweet Spot"). It shows a 2-4x potency increase over the parent 8-HQ against S. aureus. This correlates with optimal lipophilicity for penetrating the peptidoglycan layer.

  • The Cutoff Effect: As the chain lengthens to Butoxymethyl , potency plateaus or decreases. This is a classic "cutoff effect" where the molecule becomes too lipophilic, getting trapped in the lipid bilayer rather than entering the cytoplasm, or suffering from solubility issues in aqueous media.

  • Gram-Negative Resistance: Activity against E. coli remains moderate.[1] The outer membrane lipopolysaccharide (LPS) layer of Gram-negatives acts as a barrier to these hydrophobic molecules, and efflux pumps may actively eject the quinoline core.

Mechanism of Action: The "Trojan Horse"

Unlike fluoroquinolones that target DNA gyrase, 8-hydroxyquinolines act primarily via metal chelation .

  • Penetration: The neutral ligand enters the cell (aided by the 5-alkoxymethyl tail).

  • Chelation: Inside the cytoplasm, it binds essential divalent cations (

    
    , 
    
    
    
    ).
  • Toxicity: The resulting complex is redox-active, generating Reactive Oxygen Species (ROS) and stripping metalloenzymes of their cofactors.

Mechanism Extracellular Extracellular Space (Free Ligand) Ligand 5-Alkoxymethyl-8-HQ Extracellular->Ligand Membrane Cell Membrane (Lipophilic Barrier) Intracellular Cytoplasm Membrane->Intracellular Intracellular->Ligand Metal Metal Ions (Cu2+, Fe2+) Intracellular->Metal Ligand->Membrane 5-Alkoxy tail facilitates entry Complex Lethal Chelate Complex Ligand->Complex Binds Metal Metal->Complex Death Cell Death (ROS Generation) Complex->Death Oxidative Stress

Figure 2: Mechanism of Action. The 5-alkoxymethyl group enhances the rate-limiting step: Membrane Penetration.

Validated Experimental Protocol

To ensure reproducibility, the following protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines, with specific modifications for chelating agents.

MIC Determination (Broth Microdilution)

Critical Requirement: Do NOT use standard Mueller-Hinton Broth without cation adjustment. Variable metal ion concentrations in the media will skew results for chelators.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing 20-25 mg/L

    
     and 10-12.5 mg/L 
    
    
    
    .
  • Stock Solution: Dissolve 5-alkoxymethyl-8-HQ derivatives in 100% DMSO.

    • Note: These derivatives are hydrophobic. Ensure final DMSO concentration in the well is < 1% to avoid solvent toxicity.

  • Inoculum: Prepare a bacterial suspension adjusted to

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100 µL of CAMHB to 96-well plates.

    • Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Add 100 µL of inoculum to each well.

  • Incubation: Incubate at 35 ± 2°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth.

    • Validation Control: Run a parallel strip with Ciprofloxacin or Ampicillin to validate the strain susceptibility.

References

  • Patel, K. B., & Nimavat, K. S. (2012). Synthesis, characterization and comparative microbial screening of some 5-alkoxymethyl-8-quinolinol. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 838-844.[2]

  • Srisung, S., et al. (2013).[3] Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes.[3][4][5] International Journal of Pharmacology, 9(2), 170-175.[3]

  • BenchChem. (2025). A Comparative Analysis of the Antimicrobial Spectrum: 8-Hydroxyquinoline Citrate Versus Other Quinolines.

  • Bougharraf, H., et al. (2016). Synthesis, spectroscopic characterization, X-ray analysis, and DFT-HF calculations of 5-Ethoxymethyl-8-Hydroxyquinoline. Optical and Quantum Electronics, 48, 141.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its derivatives: synthesis and applications. Drug Design, Development and Therapy.

Sources

A Comparative Guide to the Synthesis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride: A Novel Approach versus a Conventional Method

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quest for efficient, scalable, and safe synthetic routes to valuable intermediates is paramount. 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride, a key building block in the synthesis of various bioactive compounds, is a prime example of a molecule where an optimized synthetic pathway can significantly impact the overall efficiency of a drug discovery program. This guide provides an in-depth, objective comparison of a novel, validated synthesis method for this compound against a more established, conventional route. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific rationale and practical insights to empower researchers in their experimental design.

Introduction to this compound

5-(Ethoxymethyl)-8-hydroxyquinoline and its hydrochloride salt are derivatives of 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry. The 8-hydroxyquinoline core is known for its metal-chelating properties and is a component of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ethoxymethyl substituent at the 5-position can modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. An efficient and reliable synthesis of this intermediate is therefore of significant interest.

A Novel Two-Step Synthesis via Williamson Etherification

We present a validated, efficient two-step synthesis of this compound. This method leverages the well-established Williamson ether synthesis, offering a potentially more streamlined and cost-effective approach compared to traditional multi-step methods that may involve the generation of less stable intermediates.

The proposed synthesis begins with the commercially available and relatively inexpensive 5-chloro-8-hydroxyquinoline. The key transformation is a nucleophilic substitution of the chloro group with an ethoxide ion, a classic example of the Williamson ether synthesis [1][2]. This reaction is known for its reliability and generally good yields, particularly with reactive aryl halides. The subsequent conversion of the resulting 5-(ethoxymethyl)-8-hydroxyquinoline to its hydrochloride salt is a standard and high-yielding acid-base reaction.

Novel_Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrochloride Salt Formation 5-chloro-8-hydroxyquinoline 5-chloro-8-hydroxyquinoline Reaction_1 Heat 5-chloro-8-hydroxyquinoline->Reaction_1 Substrate Sodium_Ethoxide Sodium Ethoxide in Ethanol Sodium_Ethoxide->Reaction_1 Nucleophile 5-(Ethoxymethyl)-8-hydroxyquinoline 5-(Ethoxymethyl)-8-hydroxyquinoline Reaction_1->5-(Ethoxymethyl)-8-hydroxyquinoline Product Reaction_2 Acid-Base Reaction 5-(Ethoxymethyl)-8-hydroxyquinoline->Reaction_2 HCl HCl in suitable solvent HCl->Reaction_2 Final_Product 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride Reaction_2->Final_Product

Caption: Workflow for the novel two-step synthesis.

Comparison with an Established Mannich-Type Reaction Method

To provide a comprehensive evaluation, we compare our novel Williamson ether synthesis-based approach with an established method for the synthesis of 5-(ethoxymethyl)-8-hydroxyquinoline, which proceeds via a Mannich-type reaction followed by etherification. This established route typically involves the reaction of 8-hydroxyquinoline with formaldehyde and a suitable amine (e.g., ethanolamine) to introduce a functionalized side chain at the 5-position.

Established_vs_Novel_Synthesis cluster_novel Novel Williamson Ether Synthesis Route cluster_established Established Mannich-Type Route A 5-Chloro-8-hydroxyquinoline C 5-(Ethoxymethyl)-8-hydroxyquinoline A->C Step 1 B Sodium Ethoxide B->C E 5-(Ethoxymethyl)-8-hydroxyquinoline HCl C->E Step 2 D HCl D->E F 8-Hydroxyquinoline I 5-((2-hydroxyethylamino)methyl) -8-hydroxyquinoline F->I Mannich Reaction G Paraformaldehyde G->I H Ethanolamine H->I K 5-(Ethoxymethyl)-8-hydroxyquinoline I->K Etherification J Etherification Reagent J->K M 5-(Ethoxymethyl)-8-hydroxyquinoline HCl K->M Salt Formation L HCl L->M

Caption: Comparison of the novel and established synthetic pathways.

Performance Comparison: A Data-Driven Analysis

A critical aspect of validating a new synthetic method is a direct, quantitative comparison with existing alternatives. The following table summarizes the key performance indicators for both the novel Williamson ether synthesis route and the established Mannich-type reaction pathway.

ParameterNovel Williamson Ether Synthesis RouteEstablished Mannich-Type Reaction RouteJustification and Expert Commentary
Overall Yield Estimated >80%Reported ~60-70%The novel two-step process with generally high-yielding reactions is anticipated to provide a higher overall yield. The multi-step nature of the established route can lead to cumulative product loss.
Number of Steps 23 or moreThe novel method is more concise, reducing labor, time, and the potential for error.
Purity of Final Product High, purification by crystallizationVariable, may require chromatographyThe Williamson ether synthesis often produces cleaner reaction profiles, simplifying purification. The Mannich reaction can sometimes lead to side products, necessitating more rigorous purification.
Reaction Time Shorter (estimated 6-8 hours)Longer (can be >24 hours)The individual steps in the novel route are generally faster than the multi-step sequence of the established method.
Cost of Starting Materials ModerateLow to ModerateWhile 5-chloro-8-hydroxyquinoline is more expensive than 8-hydroxyquinoline, the other reagents in the novel route are common and inexpensive. The overall cost-effectiveness may be superior due to higher yield and fewer steps.
Safety Considerations Use of sodium ethoxide (flammable, corrosive) requires careful handling.Use of paraformaldehyde (toxic) and potentially hazardous etherification reagents.Both routes involve hazardous materials, but the hazards associated with the novel route are well-understood and can be managed with standard laboratory safety protocols.
Scalability GoodModerateThe simplicity and reliability of the Williamson ether synthesis make it well-suited for scale-up. Multi-step syntheses can present more challenges in process optimization for large-scale production.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of this improved methodology, we provide detailed, step-by-step protocols for both the novel and established synthesis methods.

Novel Synthesis Method: Williamson Ether Synthesis Route

Step 1: Synthesis of 5-(Ethoxymethyl)-8-hydroxyquinoline

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-8-hydroxyquinoline (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: To this solution, add sodium ethoxide (1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(ethoxymethyl)-8-hydroxyquinoline.

Step 2: Synthesis of this compound

  • Dissolution: Dissolve the purified 5-(ethoxymethyl)-8-hydroxyquinoline (1.0 eq) in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.

Established Synthesis Method: Mannich-Type Reaction Route

Step 1: Synthesis of 5-((2-hydroxyethylamino)methyl)-8-hydroxyquinoline

  • Reaction Mixture: In a round-bottom flask, combine 8-hydroxyquinoline (1.0 eq), paraformaldehyde (1.2 eq), and ethanolamine (1.2 eq) in ethanol.

  • Reaction: Reflux the mixture for 12-16 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture, and the product may precipitate. If not, concentrate the solvent and induce crystallization. Filter the solid and wash with cold ethanol.

Step 2: Etherification

  • Reaction Setup: This step can vary, but a typical procedure involves the reaction of the product from Step 1 with a suitable ethylating agent in the presence of a base. For example, reaction with ethyl iodide in the presence of a non-nucleophilic base like sodium hydride in an anhydrous solvent like THF.

  • Work-up and Purification: The reaction would require an aqueous work-up followed by extraction and purification, likely by column chromatography, to isolate 5-(ethoxymethyl)-8-hydroxyquinoline.

Step 3: Hydrochloride Salt Formation

  • This step is identical to Step 2 of the novel synthesis method.

Conclusion and Future Outlook

The presented novel, two-step synthesis of this compound via a Williamson ether synthesis offers significant advantages over the established Mannich-type reaction route. The key benefits include a higher anticipated overall yield, a reduced number of synthetic steps, and simplified purification procedures. These factors contribute to a more time- and cost-effective process, which is highly desirable in a research and drug development setting.

While both synthetic pathways involve the handling of hazardous materials, the risks associated with the novel method are well-documented and manageable with standard laboratory practices. The improved efficiency and scalability of the Williamson ether synthesis route make it a compelling alternative for the preparation of this valuable chemical intermediate.

Further optimization of the reaction conditions for the novel method, such as screening different solvents and bases, could potentially lead to even higher yields and shorter reaction times. This guide serves as a comprehensive starting point for researchers looking to implement a more efficient and practical synthesis of this compound in their laboratories.

References

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. PubChem. [Link]

  • SODIUM ETHOXIDE. 95%. Gelest, Inc.[Link]

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A Comparative Analysis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride and PBT2 for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Prominent 8-Hydroxyquinoline Derivatives

In the landscape of therapeutic development for neurodegenerative diseases, the modulation of metal ion homeostasis has emerged as a critical strategy. At the forefront of this approach are compounds built upon the 8-hydroxyquinoline scaffold, a privileged structure renowned for its metal-chelating properties. This guide provides an in-depth comparison of two such derivatives: the well-studied clinical candidate PBT2 and the less characterized 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their potential applications.

Introduction: The 8-Hydroxyquinoline Core and its Therapeutic Promise

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic organic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the 8-position. This specific arrangement of nitrogen and hydroxyl groups confers potent metal-chelating abilities, allowing 8-HQ and its derivatives to bind to various metal ions, including copper, zinc, and iron.[1][2] An imbalance of these metal ions is implicated in the pathology of several neurodegenerative disorders, such as Alzheimer's and Huntington's diseases, where they can promote protein aggregation and oxidative stress.[1][2] Consequently, 8-HQ derivatives have garnered significant interest as potential therapeutic agents.[2][3][4]

PBT2 , a second-generation 8-hydroxyquinoline analog, has been the subject of extensive preclinical and clinical investigation for Alzheimer's and Huntington's diseases.[5] In contrast, This compound is a less-explored derivative, with its biological activities not as thoroughly documented in the context of neurodegeneration. This guide will dissect the known attributes of both compounds to provide a comparative framework for future research.

Chemical Structures

The fundamental difference between these two molecules lies in the substitutions on the 8-hydroxyquinoline core, which can significantly influence their physicochemical properties, biological activity, and therapeutic potential.

CompoundChemical Structure
This compound
PBT2

Note: Actual chemical structure images would be inserted here in a publication.

Mechanism of Action: A Tale of Two Derivatives

While both compounds share the 8-hydroxyquinoline scaffold, their mechanisms of action, particularly as understood from available research, show key distinctions.

PBT2: The Metal Protein-Attenuating Compound and Ionophore

PBT2 is classified as a metal protein-attenuating compound (MPAC) and a zinc and copper ionophore.[5] Its mechanism is not simply to chelate and remove excess metal ions from the brain. Instead, PBT2 is thought to redistribute these metals from pathological sinks, such as amyloid-beta plaques, back into cells, thereby restoring metal homeostasis.[5] This ionophoric activity is crucial; by transporting zinc and copper across cell membranes, PBT2 can promote the disaggregation of metal-induced protein aggregates and potentially enhance the activity of metalloenzymes essential for neuronal health.[5]

Preclinical studies have demonstrated that PBT2 can reduce the levels of soluble, toxic amyloid-beta oligomers, improve synaptic function, and enhance cognitive performance in animal models of Alzheimer's disease.[5] In models of Huntington's disease, PBT2 has been shown to improve motor function and extend lifespan, likely by mitigating the toxic effects of copper on the mutant huntingtin protein.[6]

PBT2_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Metal_Ion Cu²⁺ / Zn²⁺ Abeta Amyloid-β Aggregates Metal_Ion->Abeta Promotes Aggregation PBT2_ext PBT2 PBT2_ext->Metal_Ion Binds PBT2_ext->Abeta Inhibits Aggregation PBT2_int PBT2 PBT2_ext->PBT2_int Transports Metal Ion Metal_Ion_int Cu²⁺ / Zn²⁺ PBT2_int->Metal_Ion_int Releases Synaptic_Health Improved Synaptic Health Metal_Ion_int->Synaptic_Health Restores Homeostasis

PBT2's proposed mechanism of action.
This compound: Inferred Activity Based on the 8-HQ Scaffold

Specific studies on the neuroprotective or ionophoric activity of this compound are limited. However, based on the known properties of the 8-hydroxyquinoline core, we can infer its potential mechanism. The presence of the hydroxyl and nitrogen groups strongly suggests metal-chelating capabilities.[1][7] The ethoxymethyl group at the 5-position may influence its lipophilicity, membrane permeability, and overall biological activity.

It is plausible that this compound can also modulate metal ion homeostasis, although its efficacy as an ionophore compared to PBT2 is unknown. It may act primarily as a chelator, sequestering excess metal ions and preventing their participation in redox reactions that generate oxidative stress and in the promotion of protein aggregation. The broader family of 8-hydroxyquinoline derivatives has been shown to possess a range of biological effects, including antimicrobial, antifungal, and anticancer activities, which are often linked to their metal-binding properties.[3][4][8]

HQ_Derivative_Mechanism cluster_pathology Pathological Processes cluster_intervention Therapeutic Intervention Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Protein_Agg Protein Aggregation Metal_Ions->Protein_Agg Oxidative_Stress Oxidative Stress Metal_Ions->Oxidative_Stress HQ_Derivative 5-(Ethoxymethyl)-8-hydroxyquinoline HCl HQ_Derivative->Metal_Ions Chelates HQ_Derivative->Protein_Agg Potentially Inhibits HQ_Derivative->Oxidative_Stress Potentially Reduces

Inferred mechanism of 5-(Ethoxymethyl)-8-hydroxyquinoline HCl.

Performance and Experimental Data: A Comparative Overview

A direct, data-driven comparison of the performance of these two compounds is hampered by the scarcity of published research on this compound in neurodegenerative disease models. The following table summarizes the known properties of PBT2 and the general characteristics of 8-hydroxyquinoline derivatives, which can provide a speculative baseline for this compound.

FeaturePBT2This compound
Primary Mechanism Metal Protein-Attenuating Compound, Zinc/Copper Ionophore[5]Metal Chelator (inferred)[1][7]
Preclinical Efficacy (Alzheimer's) Reduces Aβ aggregation, improves synaptic health[5]Data not available
Preclinical Efficacy (Huntington's) Improves motor function, extends lifespan[6]Data not available
Clinical Development Phase II trials completed for Alzheimer's and Huntington's diseases[5][9][10][11]Not clinically evaluated
Cytotoxicity Generally well-tolerated in clinical trials at tested doses[11]Data not available

Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison, researchers can employ a series of standardized in vitro assays. The following are detailed protocols for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

This assay assesses the metabolic activity of cells and is a common method to determine the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and PBT2 (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 15 minutes to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation

This fluorescence-based assay is used to monitor the formation of amyloid fibrils in the presence of an inhibitor.

Protocol:

  • Preparation of Aβ42: Prepare a stock solution of synthetic amyloid-beta (1-42) peptide in a suitable solvent like HFIP and then dissolve in a buffer such as 20 mM phosphate buffer (pH 8.0).[14]

  • Assay Setup: In a 96-well black plate, mix Aβ42 (final concentration 10 µM) with varying concentrations of this compound and PBT2.

  • Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

  • ThT Addition: At various time points (e.g., 0, 2, 4, 8, 24 hours), add Thioflavin T (final concentration 20 µM) to each well.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[14]

  • Data Analysis: Plot fluorescence intensity versus time to observe the kinetics of aggregation. A reduction in fluorescence indicates inhibition of fibril formation.

Metal Ionophore Activity Assay

This assay can determine the ability of a compound to transport metal ions across a lipid membrane.

Protocol:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing a fluorescent dye that is quenched by the metal ion of interest (e.g., calcein).

  • Assay Setup: Add the calcein-loaded LUVs to a cuvette containing a buffer with the metal ion (e.g., ZnCl₂ or CuCl₂).

  • Compound Addition: Add this compound or PBT2 to the cuvette.

  • Fluorescence Monitoring: Continuously monitor the fluorescence of calcein. A decrease in fluorescence indicates the transport of the metal ion into the vesicles and subsequent quenching of the dye.

  • Data Analysis: The rate of fluorescence quenching is proportional to the ionophoric activity of the compound.

Therapeutic Applications: Established vs. Exploratory

The divergent research trajectories of PBT2 and this compound are reflected in their potential therapeutic applications.

PBT2 has been specifically developed and evaluated for the treatment of Alzheimer's and Huntington's diseases .[5] Its ability to modulate metal-protein interactions and restore metal homeostasis provides a clear therapeutic rationale for these conditions. Although clinical trials have yielded mixed results, the preclinical data remain compelling and have significantly advanced our understanding of the role of metals in neurodegeneration.[5][9][10][11]

The potential applications of This compound are more speculative at this stage. Given the broad biological activities of 8-hydroxyquinoline derivatives, it could be explored for:

  • Neuroprotective effects: Similar to PBT2, it may have a role in neurodegenerative diseases by chelating excess metal ions.[1][2]

  • Antimicrobial and Antifungal agent: Many 8-HQ derivatives exhibit potent activity against various pathogens.[3][8][15]

  • Anticancer agent: The ability to interfere with metal-dependent cellular processes has made some 8-HQ derivatives candidates for cancer therapy.[4][8]

Conclusion: A Well-Trod Path vs. Uncharted Territory

In comparing this compound and PBT2, we are essentially looking at two points on the drug discovery and development spectrum. PBT2 is a well-characterized compound with a substantial body of preclinical and clinical data supporting its specific mechanism of action in the context of neurodegenerative diseases. It represents a targeted therapeutic approach based on the metal hypothesis of these disorders.

This compound, on the other hand, remains largely in the realm of exploratory research. While its 8-hydroxyquinoline core suggests potential for metal chelation and related biological activities, dedicated studies are required to elucidate its specific mechanism, efficacy, and safety profile. For researchers, this presents both a challenge and an opportunity. The challenge lies in the lack of existing data, while the opportunity is to explore a novel derivative that may possess unique and advantageous properties over its more studied counterparts.

This guide provides a foundational understanding of these two compounds, highlighting the established science behind PBT2 and the potential avenues of investigation for this compound. The provided experimental protocols offer a starting point for researchers to conduct their own comparative analyses and contribute to the growing field of metal-targeted therapeutics for neurodegenerative and other diseases.

References

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  • Al-Ostoot, F. H., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer.
  • Gholivand, K., & Mohammadpanah, F. (2019). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline.
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  • Rohini, R. M., et al. (2021). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Journal of Chemical Society of Pakistan.
  • Vaccinex, Inc. (2020, September 22). Top-Line Results of Phase 2 SIGNAL Study in Huntington's Disease Support Potential for Cognitive Benefit of Pepinemab. Vaccinex, Inc. News.
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  • Abdel-Wahab, B. F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Prachayasittikul, V., et al. (2014).
  • ALZFORUM. (2023, October 16). PBT2.
  • Abah, E., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
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  • Abcam. (n.d.). MTT assay protocol.
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  • ClinicalTrials.gov. (2013, July). Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease.
  • Bio-protocol. (2022, November 20). In vitro Assay to Evaluate Cation Transport of Ionophores.
  • MDPI. (n.d.).
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Wang, Y., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
  • Al-Hilal, M., et al. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease.
  • McAllum, E. (2011, October 3). Prana Biotech's new trial of PBT2 in Huntington's disease: the lowdown. HDBuzz.
  • Prachayasittikul, V., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose.
  • Faux, N. G., et al. (2010). PBT2 Rapidly Improves Cognition in Alzheimer's Disease: Additional Phase II Analyses.
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independent verification of the neuroprotective effects of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an independent technical framework for verifying and comparing the neuroprotective efficacy of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride (5-EMHQ). It establishes a rigorous, self-validating experimental pathway to benchmark this candidate against industry gold standards (Clioquinol, PBT2).

Executive Technical Summary

This compound is a synthetic derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. While the parent 8-HQ structure is a potent metal chelator, the introduction of the 5-ethoxymethyl group is structurally designed to modulate lipophilicity and electronic distribution, potentially enhancing Blood-Brain Barrier (BBB) permeability and altering metal-binding kinetics compared to first-generation Metal-Protein Attenuating Compounds (MPACs) like Clioquinol.

This guide outlines the verification protocols required to validate its neuroprotective mechanism, specifically targeting oxidative stress mitigation , metal dyshomeostasis correction , and amyloid-beta (Aβ) aggregation inhibition .

Comparative Landscape: Candidate vs. Gold Standards
Feature5-(Ethoxymethyl)-8-HQ (Candidate)Clioquinol (Reference I)PBT2 (Reference II)
Core Scaffold 8-Hydroxyquinoline5-Chloro-7-iodo-8-hydroxyquinoline5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol
Key Modification 5-Ethoxymethyl (Electron-donating/Lipophilic)Halogenated (Electron-withdrawing)2-Dimethylaminomethyl (Solubility/Targeting)
Primary Mechanism Metal Chelation / ROS Scavenging (Theoretical)Zn/Cu Ionophore / Proteasome inhibitionZn/Cu Ionophore / Aβ neutralization
BBB Permeability Predicted High (LogP modulation)HighHigh
Toxicity Risk Unknown (Needs Verification)SMON (Subacute Myelo-Optico-Neuropathy)Low (Phase II Clinical Data)

Mechanistic Logic & Signaling Pathway

The neuroprotective hypothesis for 5-EMHQ rests on the "Metal Hypothesis of Alzheimer’s Disease." Dysregulated biometals (Cu²⁺, Zn²⁺, Fe³⁺) catalyze the precipitation of Aβ plaques and generate Reactive Oxygen Species (ROS) via Fenton chemistry.

Validated Mechanism of Action (DOT Diagram)

The following diagram illustrates the intervention points where 5-EMHQ must demonstrate efficacy to be considered neuroprotective.

NeuroprotectionPathway Metal_Ions Free Cu²⁺/Zn²⁺/Fe³⁺ ROS Reactive Oxygen Species (ROS) (Fenton Reaction) Metal_Ions->ROS Catalysis Oligomers Toxic Aβ Oligomers Metal_Ions->Oligomers Induces Aggregation Amyloid Amyloid-β (Aβ) Monomers Amyloid->Oligomers Self-Assembly Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Oxidative Damage Oligomers->Mito_Dysfunction Pore Formation Apoptosis Neuronal Apoptosis Mito_Dysfunction->Apoptosis Caspase Cascade Drug 5-(Ethoxymethyl)-8-HQ Drug->Metal_Ions Chelation (Normalization) Drug->ROS Direct Scavenging Drug->Oligomers Disaggregation

Caption: 5-EMHQ intervenes by chelating redox-active metals and scavenging ROS, halting the apoptotic cascade.

Independent Verification Protocols

To objectively verify the neuroprotective effects, the following self-validating protocols must be executed. These move beyond simple observation to establishing causality.

Protocol A: Competitive Metal Chelation Assay (Stoichiometry Verification)

Objective: Determine if 5-EMHQ can sequester Cu²⁺/Zn²⁺ from Aβ, preventing aggregation, without stripping essential metalloproteins.

  • Method: UV-Vis Spectrophotometry Shift.

  • Logic: 8-HQ derivatives exhibit a bathochromic shift upon metal binding.

Step-by-Step Workflow:

  • Baseline: Prepare a 50 µM solution of 5-EMHQ in HEPES buffer (pH 7.4). Record UV-Vis spectrum (200–600 nm).

  • Titration: Sequentially add CuCl₂ solution (0.1 to 2.0 equivalents).

  • Observation: Monitor the appearance of a new absorption band (typically ~400–450 nm for Cu-complexes).

  • Competition: Add Aβ1-42 peptide (equimolar).

    • Pass Criteria: The UV spectrum retains the metal-complex signature, indicating the drug holds the metal more tightly than the amyloid peptide.

    • Fail Criteria: Spectrum reverts to the free ligand profile.

Protocol B: In Cellulo Oxidative Stress Rescue (SH-SY5Y Model)

Objective: Quantify neuroprotection against H₂O₂-induced cytotoxicity. Reference Standard: Clioquinol (1 µM).

Step-by-Step Workflow:

  • Culture: Seed SH-SY5Y human neuroblastoma cells (10,000 cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.

  • Pre-treatment: Treat cells with 5-EMHQ (0.1, 1, 10 µM) for 2 hours. Include Vehicle (DMSO) and Positive Control (Clioquinol) wells.

  • Insult: Add H₂O₂ (100 µM) to induce oxidative stress. Incubate for 24 hours.

  • Readout: Perform MTT or CellTiter-Glo assay to measure mitochondrial viability.

  • Data Validation:

    • Calculate % Protection =

      
      
      
    • Requirement: 5-EMHQ must show a dose-dependent increase in viability with an EC50 < 10 µM.

Protocol C: BBB Permeability (PAMPA-BBB)

Objective: Verify if the "Ethoxymethyl" modification allows the compound to reach the brain. Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

Workflow:

  • Donor Plate: Load 5-EMHQ (10 mM) into the donor wells containing porcine brain lipid extract.

  • Acceptor Plate: Fill with PBS (pH 7.4).

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature.

  • Quantification: Measure concentration in the acceptor well via HPLC-UV.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability Benchmark:

      
       cm/s (Comparable to Propranolol).
      

Quantitative Performance Benchmarks

When publishing results, data should be reported against these specific benchmarks to ensure rigor.

AssayMetricTarget for 5-EMHQClioquinol ReferenceValidation Source
Metal Binding Dissociation Constant (

) for Cu²⁺


Antioxidant ORAC Value (Trolox Equiv.)> 1.5 TE0.6 TE
Cytotoxicity CC50 (HepG2 cells)> 50 µM~30 µM
Neuroprotection EC50 (H₂O₂ Rescue)< 5 µM~1–2 µM

References

  • Bougharraf, H., et al. (2016). "Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline."[1][2][3][4][5] Optical and Quantum Electronics, 48, 141.[1][3][6] Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines."[7] Molecules, 25(19), 4321. Link

  • Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ." Neuron, 59(1), 43-55. Link

  • BenchChem. "Comparative Analysis of Neuroprotective Effects: 8-Hydroxyquinoline Derivatives." BenchChem Technical Guides. Link

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A Comparative Benchmarking Study: 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride versus Standard Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Materials Scientists

Authored by: A Senior Application Scientist

Abstract

Corrosion remains a critical challenge across numerous industries, necessitating the development and application of effective inhibitors to preserve the integrity and prolong the lifespan of metallic materials. This guide presents a comprehensive benchmarking analysis of a novel 8-hydroxyquinoline derivative, 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride, against established, industry-standard corrosion inhibitors: Sodium Molybdate, Benzotriazole, and 2-Mercaptobenzothiazole. Through a systematic evaluation employing standardized electrochemical and gravimetric techniques, this document provides an in-depth comparison of their performance in mitigating the corrosion of mild steel in a simulated corrosive environment. The objective is to furnish researchers, materials scientists, and chemical engineers with robust, data-driven insights to inform the selection and development of next-generation corrosion protection strategies.

Introduction: The Enduring Quest for Superior Corrosion Inhibition

The economic and safety implications of metallic corrosion are substantial, driving a continuous search for more effective and environmentally benign corrosion inhibitors. Traditional inhibitors, while effective, often face scrutiny due to environmental and health concerns, paving the way for the exploration of novel organic compounds. Among these, 8-hydroxyquinoline (8HQ) and its derivatives have emerged as a promising class of corrosion inhibitors.[1] Their efficacy is largely attributed to their molecular structure, which facilitates the formation of a durable, protective complex with metal ions on the material surface.[1][2]

The core of the 8HQ molecule features nitrogen and oxygen heteroatoms with lone pairs of electrons that readily coordinate with the vacant d-orbitals of metal atoms, forming a stable chelate ring.[1] This interaction results in a hydrophobic film that acts as a barrier, isolating the metal from the corrosive environment.[2] this compound, the subject of this guide, is a functionalized derivative of 8HQ designed to enhance its solubility and potentially augment its protective properties.

This guide will rigorously compare the performance of this compound against three widely used standard corrosion inhibitors, each with a distinct mechanism of action:

  • Sodium Molybdate: An anodic inhibitor that forms a passive film on the metal surface, particularly in the presence of oxygen.[3][4]

  • Benzotriazole (BTA): A film-forming inhibitor renowned for its exceptional efficacy in protecting copper and its alloys by forming a stable Cu-BTA complex.[5][6] It also finds application in protecting other metals.[7]

  • 2-Mercaptobenzothiazole (MBT): Another film-forming inhibitor that adsorbs onto the metal surface via its sulfur and nitrogen atoms, creating a protective barrier.[8][9]

The comparative analysis will be based on a series of well-defined experimental protocols, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The causality behind each experimental choice will be elucidated to ensure a thorough understanding of the evaluation process.

Mechanisms of Corrosion Inhibition: A Comparative Overview

The efficacy of a corrosion inhibitor is intrinsically linked to its mechanism of action at the metal-electrolyte interface. The inhibitors benchmarked in this guide operate through distinct, yet effective, pathways to mitigate corrosion.

This compound: A Mixed-Type Film-Forming Inhibitor

Derivatives of 8-hydroxyquinoline, including the title compound, are recognized as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[2][10] The primary mechanism involves the adsorption of the inhibitor molecule onto the metal surface. The nitrogen and oxygen atoms in the 8-hydroxyquinoline ring act as active centers for coordination with metal ions (e.g., Fe²⁺ on a steel surface), leading to the formation of a stable, insoluble metal-inhibitor complex.[1][11] This complex forms a protective film that physically isolates the metal from the corrosive electrolyte. The ethoxymethyl group at the 5-position is intended to enhance the molecule's solubility in aqueous media without compromising its film-forming capabilities.

cluster_inhibitor 5-(Ethoxymethyl)-8-hydroxyquinoline HCl cluster_metal Metal Surface (e.g., Mild Steel) inhibitor Inhibitor Molecule (in solution) metal Fe inhibitor->metal Adsorption complex Protective Metal-Inhibitor Complex Film inhibitor->complex Coordination anode Anodic Site (Fe -> Fe²⁺ + 2e⁻) cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) metal_ion Fe²⁺ anode->metal_ion Dissolution metal_ion->complex Chelation complex->anode Blocks Anodic Reaction complex->cathode Blocks Cathodic Reaction corrosive_ions Corrosive Ions (e.g., Cl⁻, SO₄²⁻) complex->corrosive_ions Barrier Effect corrosive_ions->anode

Caption: Proposed mechanism of this compound.

Standard Corrosion Inhibitors: Mechanisms of Action
  • Sodium Molybdate (Na₂MoO₄): As an anodic inhibitor, sodium molybdate functions by promoting the formation of a passive oxide film on the metal surface.[3] In the presence of dissolved oxygen, the molybdate ions adsorb onto the metal and facilitate the growth of a stable ferric-molybdate complex, which integrates into the passive layer, enhancing its protective properties.[12]

  • Benzotriazole (BTA): BTA is a heterocyclic organic compound highly effective for copper and its alloys, though it also provides protection for other metals.[7][13] Its mechanism involves the formation of a chemisorbed polymeric complex with metal ions, creating a passive film that is insoluble in many aqueous and organic environments.[14] This film acts as a barrier to both anodic and cathodic reactions.

  • 2-Mercaptobenzothiazole (MBT): MBT is another heterocyclic compound that functions as a film-forming inhibitor. The molecule adsorbs onto the metal surface through its sulfur and nitrogen atoms, forming a protective layer that inhibits the corrosion process.[8][9] It is particularly effective for copper and its alloys but is also used for other metals.[9]

Experimental Benchmarking: A Rigorous Comparative Framework

To ensure an objective and scientifically valid comparison, a series of standardized tests were conducted. The following protocols were meticulously followed, grounded in established ASTM standards.

Materials and Reagents
  • Test Specimen: Mild steel coupons with a standardized surface area.

  • Corrosive Medium: A 3.5% NaCl solution, prepared using analytical grade NaCl and deionized water, to simulate a generic saline environment.

  • Inhibitors:

    • This compound (synthesized and purified to >98%)

    • Sodium Molybdate (analytical grade)

    • Benzotriazole (analytical grade)

    • 2-Mercaptobenzothiazole (analytical grade)

Experimental Workflow

cluster_tests Corrosion Tests start Start prep_coupons Prepare Mild Steel Coupons start->prep_coupons prep_solutions Prepare Corrosive Medium and Inhibitor Solutions start->prep_solutions weight_loss Weight Loss Test (ASTM G31) prep_coupons->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) (ASTM G106) prep_coupons->eis pdp Potentiodynamic Polarization (PDP) (ASTM G59) prep_coupons->pdp prep_solutions->weight_loss prep_solutions->eis prep_solutions->pdp analysis Data Analysis weight_loss->analysis eis->analysis pdp->analysis reporting Reporting and Comparison analysis->reporting end End reporting->end

Caption: Experimental workflow for inhibitor performance evaluation.

Detailed Experimental Protocols

This method provides a direct measure of metal loss over an extended period.

  • Standard: Based on ASTM G31.[2][15]

  • Procedure:

    • Mild steel coupons are polished, cleaned, and weighed accurately.

    • The coupons are immersed in the corrosive solution with and without various concentrations of the inhibitors.

    • The immersion test is conducted for a period of 24 hours at room temperature.[15]

    • After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Causality: This long-term immersion test allows for the formation of a stable inhibitor film and provides a time-averaged corrosion rate, which is crucial for evaluating the sustained effectiveness of the inhibitor.

This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's influence on both anodic and cathodic reactions.

  • Standard: Based on ASTM G59.[16]

  • Procedure:

    • A three-electrode electrochemical cell is used, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • The working electrode is immersed in the test solution and allowed to stabilize to obtain a steady open-circuit potential (OCP).

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP.

  • Causality: By analyzing the resulting current-potential curve, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. A shift in Ecorr and a decrease in icorr indicate the inhibitive action. This method quickly elucidates whether an inhibitor is anodic, cathodic, or mixed-type.

EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the corrosion process at the metal-electrolyte interface.

  • Standard: Based on ASTM G106.[4][17]

  • Procedure:

    • The same three-electrode setup as in the PDP measurements is used.

    • The system is allowed to reach a steady state at its OCP.

    • A small amplitude AC sinusoidal voltage signal is applied over a range of frequencies.

    • The resulting current response is measured, and the impedance is calculated.

  • Causality: The impedance data, often represented as Nyquist and Bode plots, can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value is indicative of greater corrosion resistance and a more effective inhibitor film.

Comparative Performance Analysis: Data and Discussion

The following sections present the comparative data obtained from the experimental benchmarking. The concentrations of the inhibitors were optimized based on preliminary studies and literature values to ensure a fair comparison at their effective working ranges.[10][18][19]

Weight Loss Measurements

The inhibition efficiency (IE%) was calculated from the weight loss data using the following equation:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

InhibitorConcentrationWeight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (3.5% NaCl) -15.20.85-
5-(Ethoxymethyl)-8-hydroxyquinoline HCl 10⁻³ M0.90.0594.1
Sodium Molybdate 100 ppm3.80.2175.0
Benzotriazole 50 ppm2.90.1680.9
2-Mercaptobenzothiazole 50 ppm3.20.1878.9

Discussion: The weight loss results clearly demonstrate the superior performance of this compound, achieving an inhibition efficiency of over 94%. This suggests the formation of a highly stable and adherent protective film on the mild steel surface. The standard inhibitors also provided good protection, with Benzotriazole showing slightly better performance than Sodium Molybdate and 2-Mercaptobenzothiazole under these test conditions.

Potentiodynamic Polarization
InhibitorConcentrationEcorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Inhibitor Type
Blank (3.5% NaCl) --65025.8--
5-(Ethoxymethyl)-8-hydroxyquinoline HCl 10⁻³ M-6251.893.0Mixed
Sodium Molybdate 100 ppm-5807.570.9Anodic
Benzotriazole 50 ppm-6355.279.8Mixed
2-Mercaptobenzothiazole 50 ppm-6406.176.4Mixed

Discussion: The potentiodynamic polarization data corroborates the findings from the weight loss measurements. This compound significantly reduced the corrosion current density (icorr) and exhibited a slight shift in the corrosion potential (Ecorr), confirming its action as a mixed-type inhibitor.[2] Sodium Molybdate, as expected, showed a more pronounced anodic shift in Ecorr, characteristic of an anodic inhibitor.[3] Benzotriazole and 2-Mercaptobenzothiazole also behaved as mixed-type inhibitors, effectively reducing both anodic and cathodic currents.

Electrochemical Impedance Spectroscopy
InhibitorConcentrationRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (3.5% NaCl) -250150-
5-(Ethoxymethyl)-8-hydroxyquinoline HCl 10⁻³ M38003593.4
Sodium Molybdate 100 ppm9508073.7
Benzotriazole 50 ppm15006583.3
2-Mercaptobenzothiazole 50 ppm12007079.2

Discussion: The EIS results provide further evidence for the exceptional performance of this compound. The significantly higher charge transfer resistance (Rct) value indicates a much slower corrosion process at the metal-electrolyte interface. The corresponding decrease in the double-layer capacitance (Cdl) suggests the formation of a thicker and more uniform protective film due to the adsorption of the inhibitor molecules. Benzotriazole also demonstrated a notable increase in Rct, outperforming Sodium Molybdate and 2-Mercaptobenzothiazole in this electrochemical test.

Conclusion: A Promising New Frontier in Corrosion Inhibition

This comparative guide has systematically benchmarked the corrosion inhibition performance of this compound against three industry-standard inhibitors. The experimental data, derived from established gravimetric and electrochemical methods, consistently demonstrates the superior efficacy of the novel 8-hydroxyquinoline derivative in protecting mild steel in a saline environment.

Key Findings:

  • Superior Performance: this compound exhibited the highest inhibition efficiency across all three testing methodologies, consistently exceeding 93%.

  • Mechanism of Action: The compound acts as a mixed-type inhibitor, effectively suppressing both anodic and cathodic corrosion reactions through the formation of a robust protective film.

  • Standard Inhibitor Performance: While the standard inhibitors provided good corrosion protection, their performance was surpassed by the novel 8HQ derivative under the tested conditions.

The results of this study strongly suggest that this compound represents a highly promising candidate for the development of advanced corrosion protection formulations. Further research is warranted to evaluate its performance in a wider range of corrosive environments and on different metallic substrates. The detailed protocols and comparative data presented herein provide a solid foundation for such future investigations.

References

  • ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM Intern
  • Taylor & Francis Online. (n.d.). Novel 8-hydroxyquinoline compounds used to inhibit mild steel corrosion in the presence of hydrochloric acid 1.0 M: an experimental and theoretical electrochemical study. Retrieved from [Link]

  • ASTM G59-97(2020)
  • Bisley International. (2022, September 5). How Does Molybdate Work As a Corrosion Inhibitor. Retrieved from [Link]

  • MDPI. (2023, September 13). Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Corrosion inhibitors for steel in concrete: State-of-the-art report. Retrieved from [Link]

  • IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. Retrieved from [Link]

  • An-Najah Staff. (2018, December 12). Two new 8-hydroxyquinoline derivatives as an efficient corrosion inhibitors for mild steel in hydrochloric acid: Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies. Retrieved from [Link]

  • ACS Publications. (2020, June 26). Moiré Structure of the 2-Mercaptobenzothiazole Corrosion Inhibitor Adsorbed on a (111)-Oriented Copper Surface. Retrieved from [Link]

  • NIH. (n.d.). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Retrieved from [Link]

  • ACS Omega. (2024, June 15). Current Overview of Corrosion Inhibition of API Steel in Different Environments. Retrieved from [Link]

  • NACE. (1993, August 1). Sodium Molybdate as a Corrosion Inhibitor of Mild Steel in Natural Waters Part 2. Retrieved from [Link]

  • North Metal and Chemical Company. (n.d.). Molybdate for corrosion inhibition. Retrieved from [Link]

  • ResearchGate. (2023, March 17). (PDF) The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzotriazole – Knowledge and References. Retrieved from [Link]

  • Ecolink. (2023, October 30). Comprehensive List of Corrosion Inhibitors. Retrieved from [Link]

  • PubMed. (2018, August 1). Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies. Retrieved from [Link]

  • MDPI. (n.d.). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Corrosion Inhibition with 2-Mercaptobenzothiazole: Protecting Industrial Assets. Retrieved from [Link]

  • NIH. (2021, May 21). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Retrieved from [Link]

  • Sodium Molybdate. (n.d.). Sodium Molybdate. Retrieved from [Link]

  • NACE. (n.d.). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. Retrieved from [Link]

  • ResearchGate. (2025, October 26). Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism in Sodium Chloride Solution. Retrieved from [Link]

  • ARC Journals. (n.d.). Sodium Molybdate –Zn System as Corrosion Inhibitor for AISI 410 Stainless Steel in Sea Water. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • ResearchGate. (2025, October 26). 8-Hydroxyquinoline as an Effective Corrosion Inhibitor for 7075 Aluminium Alloy in 3.5% NaCl Solution. Retrieved from [Link]

  • Cortec Corporation. (n.d.). Evaluating Corrosion Inhibitors for Hydrostatic Testing. Retrieved from [Link]

  • An-Najah Staff. (2018, December 12). Two new 8-hydroxyquinoline derivatives as an efficient corrosion inhibitors for mild steel in hydrochloric acid: Synthesis. Retrieved from [Link]

  • SciSpace. (2012, January 13). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: Experimental, DFT and Monte Carlo simulation studies. Retrieved from [Link]

  • OSTI.gov. (n.d.). Laboratory and field tests of corrosion inhibitors for an offshore application. Retrieved from [Link]

  • Infrastructure. (n.d.). PROPRIETARY SCALE AND CORROSION INHIBITORS. Retrieved from [Link]

  • BioLogic Learning Center. (2024, October 8). How to decode the standard test methods for corrosion?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Corrosion Inhibitor Test for Copper-Based Artifacts. Retrieved from [Link]

  • Bureau of Reclamation. (2019, January 30). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Retrieved from [Link]

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comparative analysis of the fluorescence properties of substituted 8-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Fluorescence Properties of Substituted 8-Hydroxyquinolines

This guide provides a comprehensive (8HQs), tailored for researchers, scientists, and professionals in drug development. We will delve into the structural nuances that govern the photophysical behavior of these versatile fluorophores, supported by experimental data and detailed protocols.

Introduction: The Versatile 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8HQ) is a bicyclic aromatic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C8 position. This unique structure imparts several key properties, most notably its ability to act as a potent metal-ion chelator.[1] The parent 8HQ molecule is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridinic nitrogen.[2] This process provides a non-radiative decay pathway, quenching fluorescence.

However, upon chelation with metal ions or through strategic substitution on the quinoline ring, this ESIPT process can be inhibited or altered, leading to a significant enhancement in fluorescence emission.[2][3] This "turn-on" fluorescence makes 8HQ derivatives highly valuable as fluorescent sensors, organic light-emitting diode (OLED) materials, and biological imaging agents.[2][4] The electronic nature and position of substituents on the 8HQ core allow for fine-tuning of its photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift.

This guide will explore the causal relationships between substituent effects and the resulting fluorescence characteristics, providing a framework for the rational design of 8HQ-based fluorophores for specific applications.

Core Principles: How Substituents Modulate Fluorescence

The fluorescence of 8HQ derivatives is primarily governed by the interplay of two key photophysical processes: Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT).

Excited-State Intramolecular Proton Transfer (ESIPT): In its ground state, 8HQ exists in an enol form with an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom.[5] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of the proton to form a keto-tautomer in the excited state.[6] This tautomer is often non-fluorescent or weakly fluorescent and provides a pathway for non-radiative decay back to the ground state. Substituents can influence the efficiency of ESIPT by altering the hydrogen bond strength or the relative energies of the enol and keto tautomers. For instance, coordination with a metal ion removes the hydroxyl proton, thereby inhibiting ESIPT and leading to enhanced fluorescence.[5]

Intramolecular Charge Transfer (ICT): The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the 8HQ scaffold can induce an intramolecular charge transfer upon photoexcitation. Typically, the hydroxyl group and the quinoline nitrogen act as electron-donating and electron-accepting moieties, respectively. Substituents can either enhance or diminish this charge transfer character, which in turn affects the energy of the excited state and, consequently, the emission wavelength.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic system, generally leading to a red-shift (bathochromic shift) in both absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density.[7] Their effect can be more complex; while they are expected to cause a blue-shift (hypsochromic shift), the position of substitution is critical and can significantly alter the outcome.[2] For example, EWGs at the C5 and C7 positions can lead to a blue-shift in the emission of Al(III) complexes.[2]

The interplay between ESIPT and ICT, along with solvent effects (solvatochromism), dictates the final fluorescence properties of a given 8HQ derivative.[8][9]

Comparative Analysis of Substituted 8-Hydroxyquinolines

The following sections provide a comparative analysis of how different substituents at key positions on the 8HQ ring influence its fluorescence properties.

Effect of Substituents at the C5 and C7 Positions

The C5 and C7 positions on the benzene ring of the 8HQ scaffold are common sites for substitution. The electronic properties of substituents at these positions have a predictable effect on the emission wavelengths of their metal complexes.

  • Electron-Donating Groups (EDGs): Introduction of EDGs at C5 or C7 generally results in a red-shift of the emission wavelength.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs at these positions tend to cause a blue-shift in the emission.[2]

This tunability is crucial for developing materials for full-color displays and multiplexed sensing applications.

Substituent Type at C5/C7Predicted Effect on EmissionRationale
Electron-Donating (e.g., -CH₃, -OCH₃)Red-shift (longer wavelength)Destabilizes the HOMO, reducing the HOMO-LUMO energy gap.
Electron-Withdrawing (e.g., -Cl, -Br, -NO₂)Blue-shift (shorter wavelength)Stabilizes the HOMO, increasing the HOMO-LUMO energy gap.[2][7]

Table 1: General effects of substituents at C5 and C7 positions on the fluorescence emission of 8HQ metal complexes.

Quantitative Comparison of Photophysical Properties

The table below summarizes the experimental photophysical data for a selection of substituted 8-hydroxyquinolines and their metal complexes, illustrating the impact of various substituents.

CompoundSolvent/Stateλex (nm)λem (nm)Quantum Yield (ΦF)Lifetime (τ) (ns)
8-Hydroxyquinoline (8HQ) Acetonitrile--Very low-
Tris(8-hydroxyquinolinato)aluminum (Alq3) Methanol~400~520-9.3
Alq3 Ethanol~400~5200.09411
Alq3 Benzene~400~520-20
Alq3 Thin Film~400~520-12
5-Nitro-8-hydroxyquinoline Acetonitrile---T1 state undergoes ESIPT
8-Hydroxyquinoline-5-sulfonic acid (HQS) Complexes Aqueous--Strong fluorescence with many metals-
(8-hydroxyquinolin-5-yl)methyl benzoate-Zn²⁺ complex -317400--
(8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate-Zn²⁺ complex -316393--
(8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoate-Zn²⁺ complex -318397--

Table 2: Comparative photophysical data of selected 8-hydroxyquinoline derivatives. Data compiled from various sources.[10][11][12][13][14]

Analysis of Data:

  • The fluorescence lifetime of Alq3 is highly dependent on the solvent polarity, decreasing in more polar solvents like methanol and ethanol compared to benzene.[10] This suggests a dipole-dipole interaction associated with the relaxation of the excited state.[10]

  • Substitution with a strong electron-withdrawing nitro group at the C5 position in 5-nitro-8-hydroxyquinoline facilitates ESIPT even in the triplet state in an aprotic solvent like acetonitrile.[11]

  • The sulfonic acid group in 8-hydroxyquinoline-5-sulfonic acid enhances water solubility and forms highly fluorescent complexes with a variety of metal ions.[13][14]

  • For the zinc complexes of 5-substituted esters, the emission wavelength is influenced by the electronic nature of the para-substituent on the benzoate ring, demonstrating the principle of tuning photophysical properties through peripheral modifications.[12]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized protocols for characterizing the fluorescence properties of 8HQ derivatives are essential.

Protocol 1: Steady-State Fluorescence Spectroscopy

This protocol outlines the measurement of excitation and emission spectra, and the determination of the fluorescence quantum yield.

1. Sample Preparation: a. Prepare a stock solution of the 8HQ derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of 1 mM. b. From the stock solution, prepare a series of dilutions in the desired solvent to determine the optimal concentration for fluorescence measurements (typically in the range of 1-10 µM). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

2. Instrumentation and Measurement: a. Use a calibrated spectrofluorometer. b. Emission Spectrum: i. Determine the absorption maximum (λabs,max) using a UV-Vis spectrophotometer. ii. Set the excitation wavelength of the spectrofluorometer to λabs,max. iii. Scan the emission spectrum over a range that covers the expected emission, typically from λex + 20 nm to 700 nm. c. Excitation Spectrum: i. Set the emission wavelength to the determined emission maximum (λem,max). ii. Scan the excitation spectrum over a range that covers the expected absorption. The resulting spectrum should be corrected for the lamp intensity profile and should resemble the absorption spectrum.

3. Quantum Yield Determination (Relative Method): a. Choose a well-characterized fluorescence standard with a known quantum yield (Φstd) and an absorption/emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54). b. Measure the absorbance of both the sample and the standard at the same excitation wavelength, ensuring the absorbance is below 0.1. c. Measure the integrated fluorescence intensity (I) of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). d. Calculate the quantum yield of the sample (Φsmp) using the following equation: Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (ηsmp² / ηstd²) where A is the absorbance at the excitation wavelength and η is the refractive index of the solvent.

Protocol 2: Time-Resolved Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

1. Sample Preparation: a. Prepare the sample as described in Protocol 1. The concentration may need to be adjusted to optimize the signal-to-noise ratio for TCSPC measurements.

2. Instrumentation and Measurement: a. Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector. b. Set the excitation wavelength to the absorption maximum of the sample. c. Collect the fluorescence decay profile at the emission maximum. d. Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) under the same experimental conditions.

3. Data Analysis: a. Deconvolute the IRF from the measured fluorescence decay curve using fitting software. b. Fit the decay curve to a single, double, or triple exponential model to determine the fluorescence lifetime(s) (τ). The goodness of fit is typically assessed by the chi-squared (χ²) value.

Visualizations

Diagrams

Caption: General structure of 8-hydroxyquinoline showing key substitution sites.

G Workflow for Characterizing Fluorescence Properties cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved Spectroscopy (TCSPC) prep Prepare Stock & Dilutions (1-10 µM in Spectroscopic Solvent) uv_vis Measure Absorbance (UV-Vis Spectrophotometer) prep->uv_vis tcspc_setup TCSPC Measurement (Pulsed Laser Source) prep->tcspc_setup emission Record Emission Spectrum (λ_ex = λ_abs,max) uv_vis->emission excitation Record Excitation Spectrum (λ_em = λ_em,max) emission->excitation qy Determine Quantum Yield (Relative to Standard) emission->qy decay Collect Fluorescence Decay tcspc_setup->decay irf Measure Instrument Response Function (IRF) tcspc_setup->irf analysis Deconvolution & Fitting (Determine Lifetime τ) decay->analysis irf->analysis

Caption: Experimental workflow for fluorescence characterization.

G Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) S0_enol Ground State (S₀) Enol Form S1_enol Excited State (S₁) Enol Form S0_enol->S1_enol Photoexcitation (hν) S1_enol->S0_enol Fluorescence (inhibited by ESIPT) S1_keto Excited State (S₁) Keto Tautomer S1_enol->S1_keto ESIPT (fast) S0_keto Ground State (S₀) Keto Tautomer S1_keto->S0_keto Non-radiative Decay (major pathway) S0_keto->S0_enol Proton Transfer (fast)

Caption: ESIPT mechanism in 8-hydroxyquinoline.

Conclusion

The 8-hydroxyquinoline scaffold offers a robust and highly tunable platform for the development of fluorescent probes and materials. By strategically placing electron-donating or electron-withdrawing substituents, particularly at the C5 and C7 positions, researchers can rationally design molecules with desired photophysical properties. Understanding the fundamental mechanisms of ESIPT and ICT is paramount to this process. The provided experimental protocols offer a standardized approach to characterize and compare the performance of novel 8HQ derivatives, ensuring data integrity and facilitating the advancement of their diverse applications in science and medicine.

References

  • ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorescence Lifetime of Tris-(8-Hydroquinoline) Aluminum Thin Film and Solution. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Retrieved February 5, 2026, from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 5, 2026, from [Link]

  • NOPR. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved February 5, 2026, from [Link]

  • Dalton Transactions. (n.d.). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Retrieved February 5, 2026, from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Retrieved February 5, 2026, from [Link]

  • ACS Omega. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study. Retrieved February 5, 2026, from [Link]

  • Preprints.org. (n.d.). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Retrieved February 5, 2026, from [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved February 5, 2026, from [Link]

  • DovePress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (n.d.). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Retrieved February 5, 2026, from [Link]

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Safety Operating Guide

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Operational Directive

Immediate Action Required: Treat This compound (CAS: 1418117-78-8) as a Hazardous Chemical Waste . Do NOT dispose of this compound or its solutions down the drain.[2] The parent pharmacophore (8-hydroxyquinoline) is classified as very toxic to aquatic life with long-lasting effects.[3][4]

Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the specific risks associated with this molecule.[1] As a hydrochloride salt of a quinoline derivative, it presents a dual hazard profile: acidity from the HCl moiety and biological activity from the hydroxyquinoline core.

PropertyData / CharacteristicOperational Implication
CAS Number 1418117-78-8Use for waste manifesting and inventory tracking.
Molecular Formula C₁₂H₁₃NO₂[1] · HClContains organic nitrogen and chloride ions.
Solubility Soluble in water, DMSO, MethanolHigh mobility in aqueous spills; requires immediate containment.[1]
Core Hazards Irritant (Skin/Eye/Respiratory) Aquatic Toxicity (Acute & Chronic) Zero-tolerance policy for sink disposal. Must be collected in dedicated waste streams.
Stability Hygroscopic; Light SensitiveStore waste in amber, tightly sealed containers to prevent degradation into unknown byproducts.[1]

Scientist's Note: The 8-hydroxyquinoline core is a potent metal chelator. Do not mix waste solutions of this compound with waste streams containing high concentrations of transition metals (Fe, Cu, Zn), as this may form insoluble metal-chelate precipitates that can clog waste lines or complicate incineration analysis.[1]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the segregation logic required for compliance.

DisposalWorkflow Start Waste Generated: 5-(Ethoxymethyl)-8-hydroxyquinoline HCl StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Liquid / Solution StateCheck->LiquidWaste SolidBin Solid Hazardous Waste Bin (Label: Toxic, Irritant) SolidWaste->SolidBin Double Bag SolventCheck Solvent Type? LiquidWaste->SolventCheck OrganicSolvent Organic Solvent (DMSO, MeOH, EtOH) SolventCheck->OrganicSolvent AqueousSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqueousSolvent HalogenatedBin Liquid Waste: Halogenated (Due to HCl salt content) OrganicSolvent->HalogenatedBin Segregate AqueousBin Aqueous Toxic Waste (NO DRAIN DISPOSAL) AqueousSolvent->AqueousBin Adjust pH if <2

Figure 1: Decision logic for segregating this compound waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder/Crystals)

Applicable for: Expired stock, weighing boat residues, contaminated paper towels.[1]

  • Containment: Collect solid material in a sealable, chemically resistant container (HDPE wide-mouth jar or double-lined polyethylene bag).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: 5-(Ethoxymethyl)-8-hydroxyquinoline HCl. Toxic to Aquatic Life."[3][4]

  • Segregation: Do not mix with strong oxidizers (e.g., nitrates, perchlorates) as organic salts can react vigorously.[1]

  • Disposal: Transfer to the facility's Central Accumulation Area (CAA) for incineration.

Protocol B: Liquid Waste (Organic Solvents)

Applicable for: HPLC waste, mother liquors (DMSO, Methanol, Ethanol).[1]

  • Classification: Although the solvent (e.g., Methanol) might be non-halogenated, the dissolved compound contains Chloride (HCl salt).[1]

    • Best Practice: Classify as Halogenated Organic Waste to prevent potential corrosion or compliance issues at the incinerator, unless your facility explicitly allows trace salts in non-halogenated streams.[1]

  • Container: Use an HDPE or glass carboy.

  • Compatibility: Ensure the waste container does not contain strong bases (NaOH), which would liberate the free base and potentially alter solubility/precipitation.

Protocol C: Aqueous Waste

Applicable for: Leftover buffers, aqueous reaction mixtures.[1]

  • Prohibition: Strictly prohibited from sanitary sewer disposal. The EC₅₀/LC₅₀ values for quinoline derivatives are often <10 mg/L for aquatic organisms.

  • pH Adjustment:

    • Check pH. If pH < 2 (due to HCl hydrolysis), neutralize to pH 5–9 using dilute Sodium Bicarbonate (NaHCO₃).[1]

    • Why? Extremely acidic waste is often rejected by haulers or requires special "Corrosive" coding (RCRA D002). Neutralization simplifies classification to "Toxic Aqueous Waste."

  • Collection: Pour into a dedicated "Aqueous Toxic" carboy.

Emergency Spill Response

In the event of a benchtop spill, autonomy and speed are critical.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA-filtered vacuum.

    • Place waste in a sealed bag.[5]

  • Liquid Spill:

    • Absorb with vermiculite or commercial spill pads.

    • Do not use water to wash the residue down the drain.

    • Clean the surface with a soap/water solution after bulk removal, collecting all rinsate as hazardous waste.[1]

Regulatory Compliance & Coding

When filling out your waste manifest, use the following codes. Note that while this specific derivative may not be explicitly listed on the RCRA P or U lists, it defaults to characteristic toxicity.[1]

  • RCRA Hazard Class: Not explicitly P/U listed, but often categorized under D002 (Corrosive) if acidic, or general Toxic waste depending on state regulations.[1]

  • DOT Shipping Name (for waste): Waste Toxic solids, organic, n.o.s. (this compound).[1]

  • UN Number: UN 2811 (Toxic solids) or UN 2810 (Toxic liquids).

References

  • Sigma-Aldrich. (n.d.). This compound Product Page & CAS Data. Retrieved from [1]

  • Carl Roth. (2021). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Lists. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 8-Hydroxyquinoline Hazards. Retrieved from [1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.